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  • Product: Ethyl 7-oxooctanoate
  • CAS: 36651-36-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 7-Oxooctanoate: Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 7-oxooctanoate is a bifunctional organic molecule featuring both a ketone and an ester functional group. This unique structural arrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-oxooctanoate is a bifunctional organic molecule featuring both a ketone and an ester functional group. This unique structural arrangement makes it a valuable synthetic intermediate, particularly in the fields of pharmaceutical and agrochemical research. Its ability to undergo a variety of chemical transformations, such as reductions, condensations, and cyclizations, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of ethyl 7-oxooctanoate, offering insights for its effective utilization in research and development.

Chemical Structure and Identification

The molecular structure of ethyl 7-oxooctanoate consists of an eight-carbon chain with a ketone at the C7 position and an ethyl ester at the C1 position.

Systematic IUPAC Name: ethyl 7-oxooctanoate Molecular Formula: C₁₀H₁₈O₃ Molecular Weight: 186.25 g/mol CAS Number: 36651-36-2

Caption: 2D Structure of Ethyl 7-oxooctanoate.

Physicochemical Properties

A summary of the key physical and chemical properties of ethyl 7-oxooctanoate is provided in the table below.

PropertyValueSource
Molecular Weight 186.25 g/mol N/A
Boiling Point 264.5 °C at 760 mmHg[1]
Density 0.959 g/cm³[1]
Appearance Colorless liquid (predicted)N/A
Solubility Soluble in common organic solventsN/A

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of ethyl 7-oxooctanoate is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Ethyl Ester Group: A triplet at approximately 1.25 ppm (3H, -OCH₂CH₃) and a quartet at around 4.12 ppm (2H, -OCH₂CH₃).

  • Alkyl Chain:

    • A singlet at approximately 2.14 ppm (3H, -C(O)CH₃) for the methyl ketone protons.

    • A triplet at around 2.45 ppm (2H, -CH₂C(O)CH₃) for the methylene group adjacent to the ketone.

    • A triplet at approximately 2.28 ppm (2H, -CH₂C(O)OEt) for the methylene group adjacent to the ester.

    • Multiplets in the range of 1.3-1.7 ppm for the remaining four methylene groups (-CH₂CH₂CH₂CH₂-).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbons: A signal for the ketone carbonyl is expected around 209 ppm, and the ester carbonyl should appear around 173 ppm.

  • Ethyl Ester Group: Signals at approximately 60 ppm (-OCH₂) and 14 ppm (-OCH₂CH₃).

  • Alkyl Chain:

    • A signal for the methyl ketone carbon at around 30 ppm.

    • Signals for the methylene carbons are expected in the range of 23-43 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.

  • C=O Stretch (Ketone): A strong, sharp peak is expected around 1715 cm⁻¹.

  • C=O Stretch (Ester): Another strong, sharp peak should appear at a slightly higher wavenumber, around 1735 cm⁻¹.[2]

  • C-O Stretch (Ester): A strong band in the region of 1150-1250 cm⁻¹.[3]

  • C-H Stretch (Alkyl): Multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[4]

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak [M]⁺ at m/z = 186 would be expected. Common fragmentation patterns for esters and ketones would likely be observed.

  • McLafferty Rearrangement: A characteristic fragmentation for ketones, which could result in a prominent peak.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for both ketones and esters.[5]

  • Loss of Ethoxy Group: A peak corresponding to [M - 45]⁺ due to the loss of the -OCH₂CH₃ group from the ester.

Synthesis and Reactivity

Ethyl 7-oxooctanoate is a synthetic intermediate and can be prepared through various established organic synthesis methodologies.[1]

Proposed Synthetic Routes

One plausible synthetic approach involves the acylation of a suitable organometallic reagent with an acid chloride derivative.

Synthesis_Workflow cluster_0 Route 1: Acylation of an Organocadmium Reagent A1 6-Bromohexanoic acid A2 Ethyl 6-bromohexanoate A1->A2 Esterification (EtOH, H+) A3 Organocadmium Reagent A2->A3 1. Mg, Et2O 2. CdCl2 A5 Ethyl 7-oxooctanoate A3->A5 Acylation A4 Acetyl Chloride A4->A5

Caption: Plausible synthetic route to ethyl 7-oxooctanoate.

Experimental Protocol: Synthesis via Organocadmium Reagent (Exemplary)

This protocol is a generalized procedure based on known reactions for ketone synthesis from acid chlorides and should be optimized for this specific target.[4]

  • Esterification of 6-Bromohexanoic Acid:

    • Dissolve 6-bromohexanoic acid in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Remove the excess ethanol under reduced pressure.

    • Work up the reaction by neutralizing the acid, extracting with an organic solvent, and purifying by distillation to yield ethyl 6-bromohexanoate.

  • Preparation of the Organocadmium Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

    • Slowly add a solution of ethyl 6-bromohexanoate in anhydrous diethyl ether to initiate the Grignard reaction.

    • Once the Grignard reagent has formed, add anhydrous cadmium chloride portion-wise.

    • Reflux the mixture to ensure complete formation of the organocadmium reagent.

  • Acylation to form Ethyl 7-oxooctanoate:

    • Cool the organocadmium reagent in an ice bath.

    • Slowly add a solution of acetyl chloride in anhydrous diethyl ether.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain ethyl 7-oxooctanoate.

Key Chemical Reactions

The bifunctional nature of ethyl 7-oxooctanoate allows for a range of selective transformations.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride, leaving the ester group intact. Stronger reducing agents such as lithium aluminum hydride will reduce both the ketone and the ester to alcohols.

  • Condensation Reactions: The methylene group alpha to the ketone is acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-type condensation reactions.

  • Cyclization (Dieckmann Condensation): While not a diester, intramolecular cyclization is a possibility under specific conditions, although less favored than in 1,6- or 1,7-diesters.

Applications in Research and Drug Development

Ethyl 7-oxooctanoate serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Keto esters, in general, are important precursors for a variety of heterocyclic compounds and are used in the synthesis of natural products and their analogs.[6][7]

Role as a Pharmaceutical Intermediate

While specific drugs derived directly from ethyl 7-oxooctanoate are not prominently documented, its structural motifs are present in various bioactive molecules. The keto-ester functionality is a versatile handle for introducing further complexity and chirality. For instance, β-keto esters are known precursors to pyrazolones, a class of compounds with demonstrated antimicrobial and cytotoxic activities.[8]

The synthesis of prostaglandins and their analogues, which are important pharmaceuticals, often involves intermediates with similar keto-ester structures. The long carbon chain and the two functional groups of ethyl 7-oxooctanoate make it a potentially useful starting material for the synthesis of prostaglandin side chains.

Applications cluster_1 Potential Synthetic Applications cluster_2 Examples of Target Molecules Start Ethyl 7-oxooctanoate Intermediates Versatile Chemical Transformations (Reduction, Condensation, etc.) Start->Intermediates Products Target Molecules Intermediates->Products P1 Heterocyclic Compounds Products->P1 P2 Prostaglandin Analogues Products->P2 P3 Bioactive Natural Product Scaffolds Products->P3

Caption: Potential applications of ethyl 7-oxooctanoate in synthesis.

Safety and Handling

Based on the safety data for the related compound 7-oxooctanoic acid, ethyl 7-oxooctanoate should be handled with care. It is likely to be a skin and eye irritant and may cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 7-oxooctanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecular targets. This guide has provided a comprehensive overview of its chemical properties, structure, and potential applications, offering a foundation for its effective use in research and development.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available from: [Link]

  • Conversion of Acid Chlorides to Ketones. Chemistry Steps. Available from: [Link]

  • ethyl 7-methyl-3-oxooctanoate. PubChem. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. PubMed. Available from: [Link]

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  • ethyl 7-oxooctanoate. MySkinRecipes. Available from: [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available from: [Link]

  • Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. ResearchGate. Available from: [Link]

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  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. Available from: [Link]

  • Formation of γ-‐Keto Esters from β - Organic Syntheses. Available from: [Link]

  • Mechanism of the Reactions of Grignard Reagents and of Organocadmium Reagents with Acid Chlorides in Presence of Ferric Chloride. ACS Publications. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. Available from: [Link]

  • Scripps Research Chemists Harness Ketone and Ester Molecules to. BIOENGINEER.ORG. Available from: [Link]

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  • The Critical Role of Intermediates in Pharmaceutical Manufacturing. SCL Lifesciences. Available from: [Link]

  • Synthesis of Ethylphosphonate Curcumin Mimics: Substituents Allow Switching Between Cytotoxic and Cytoprotective Activities. PubMed. Available from: [Link]

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  • Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Eureka | Patsnap. Available from: [Link]

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Exploratory

A Predictive Guide to the Spectroscopic Characterization of Ethyl 7-Oxooctanoate

This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 7-oxooctanoate, a γ-keto ester. In the absence of direct experimental spectra for this specific molecule in publicly availa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 7-oxooctanoate, a γ-keto ester. In the absence of direct experimental spectra for this specific molecule in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to construct a comprehensive and scientifically grounded predictive dataset. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the structural elucidation of keto esters.

Molecular Structure and Spectroscopic Overview

Ethyl 7-oxooctanoate is a bifunctional organic molecule containing both a ketone and an ester functional group. Its structure consists of an eight-carbon chain with a ketone at the 7-position and an ethyl ester at the 1-position. The presence of these two carbonyl groups, separated by a hydrocarbon chain, dictates its characteristic spectroscopic features.

Figure 1: Structure of Ethyl 7-oxooctanoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 7-oxooctanoate, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring NMR spectra of a keto ester like Ethyl 7-oxooctanoate would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), which is a good solvent for many organic molecules and has a well-defined residual solvent peak.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to achieve good signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon and enhance the signal-to-noise ratio.[1] A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument shimming Shim Magnetic Field instrument->shimming acquire_H Acquire ¹H Spectrum shimming->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C fourier Fourier Transform acquire_C->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 2: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Ethyl 7-oxooctanoate in CDCl₃ is expected to show seven distinct signals. The chemical shifts are influenced by the electronegativity of nearby atoms and functional groups.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-8~ 2.15s3HProtons on a methyl group adjacent to a ketone are deshielded.
H-6~ 2.45t2HProtons on a methylene group adjacent to a ketone are deshielded.
H-2~ 2.30t2HProtons on a methylene group adjacent to an ester carbonyl are deshielded.
H-3, H-4, H-5~ 1.60 - 1.70m6HMethylene protons in the alkyl chain, likely overlapping.
H-1'~ 4.12q2HMethylene protons of the ethyl ester, adjacent to an oxygen atom.
H-2'~ 1.25t3HMethyl protons of the ethyl ester.

Interpretation:

  • The singlet at ~2.15 ppm is characteristic of a methyl group attached to a carbonyl carbon (the acetyl group).

  • The triplets at ~2.45 ppm and ~2.30 ppm correspond to the methylene groups adjacent to the ketone and ester carbonyls, respectively. The adjacent methylene groups will cause these signals to be triplets.

  • The complex multiplet between 1.60 and 1.70 ppm arises from the overlapping signals of the three methylene groups in the middle of the carbon chain.

  • The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are the classic signals for an ethyl ester group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, as all carbon atoms are in unique chemical environments.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C-1~ 173.5Ester carbonyl carbon.
C-7~ 209.0Ketone carbonyl carbon, typically at a higher chemical shift than ester carbonyls.[2]
C-8~ 29.8Methyl carbon adjacent to the ketone.
C-6~ 43.5Methylene carbon adjacent to the ketone.
C-2~ 34.0Methylene carbon adjacent to the ester carbonyl.
C-3, C-4, C-5~ 23.0 - 29.0Methylene carbons in the alkyl chain.
C-1'~ 60.3Methylene carbon of the ethyl ester, bonded to oxygen.
C-2'~ 14.2Methyl carbon of the ethyl ester.

Interpretation:

  • The two carbonyl carbons are the most downfield signals, with the ketone carbon (C-7) appearing at a significantly higher chemical shift than the ester carbon (C-1).[2]

  • The carbon of the ethyl group attached to the oxygen (C-1') is found around 60 ppm.

  • The remaining aliphatic carbons appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample like Ethyl 7-oxooctanoate, the spectrum can be obtained from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is applied, and the sample spectrum is acquired over the range of 4000-400 cm⁻¹.[1]

Predicted IR Spectrum

The IR spectrum of Ethyl 7-oxooctanoate will be dominated by the strong absorptions of the two carbonyl groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibration
C=O (Ketone)~ 1715StrongStretch
C=O (Ester)~ 1740StrongStretch
C-O (Ester)~ 1240 and ~1180StrongStretch
C-H (sp³)~ 2850 - 2960Medium-StrongStretch

Interpretation:

  • The most prominent features will be the two strong C=O stretching bands. The ester carbonyl typically absorbs at a slightly higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹).[3]

  • Strong C-O stretching bands associated with the ester group are expected in the 1300-1000 cm⁻¹ region.[4]

  • The C-H stretching vibrations of the alkyl chain will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Data Acquisition
  • Ionization: Electron Ionization (EI) is a common method for analyzing small organic molecules.

  • Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The molecular weight of Ethyl 7-oxooctanoate (C₁₀H₁₈O₃) is 186.25 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern will be influenced by the presence of the ketone and ester functional groups.

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[5][6]

    • Cleavage between C-6 and C-7 would yield an acylium ion at m/z = 43 (CH₃CO⁺) and a radical cation at m/z = 143.

    • Cleavage between C-1 and C-2 can lead to the loss of the ethoxy group (-OCH₂CH₃) to give an acylium ion at m/z = 141, or loss of the ethyl group to give an ion at m/z = 157.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen.[7][8][9]

    • The ketone at C-7 can undergo a McLafferty rearrangement involving the transfer of a hydrogen from C-4, leading to the formation of a neutral alkene (propene) and a radical cation at m/z = 116.

    • The ester at C-1 can also undergo a McLafferty rearrangement involving a hydrogen from C-4, resulting in the loss of a neutral butene molecule and the formation of a radical cation at m/z = 130.

G cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M Ethyl 7-oxooctanoate (M⁺, m/z = 186) frag1 m/z = 43 (CH₃CO⁺) M->frag1 - C₇H₁₃O₂• frag2 m/z = 143 M->frag2 - CH₃CO• frag3 m/z = 141 M->frag3 - •OCH₂CH₃ frag4 m/z = 116 M->frag4 - C₃H₆ frag5 m/z = 130 M->frag5 - C₄H₈

Figure 3: Predicted major fragmentation pathways for Ethyl 7-oxooctanoate in EI-MS.

Predicted Prominent Peaks in the Mass Spectrum:

m/z Identity Fragmentation Pathway
186[M]⁺Molecular Ion
143[M - CH₃CO]⁺α-Cleavage at ketone
141[M - OCH₂CH₃]⁺α-Cleavage at ester
130[M - C₄H₈]⁺McLafferty rearrangement at ester
116[M - C₃H₆]⁺McLafferty rearrangement at ketone
43[CH₃CO]⁺α-Cleavage at ketone (often a base peak)

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic analysis of Ethyl 7-oxooctanoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a comprehensive understanding of the structural features of this γ-keto ester. While these predictions are based on well-established spectroscopic principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and characterization of this and similar molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.
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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 7-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 7-oxooctanoate, a versatile keto-ester, holds potential as a valuable building block in the synthesis of various organic molecules, including...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-oxooctanoate, a versatile keto-ester, holds potential as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of two plausible and efficient synthetic routes for the preparation of Ethyl 7-oxooctanoate, namely, the ozonolysis of 1-ethylcyclohexene and the acylation of an ethyl pentanoate enolate. Detailed, step-by-step experimental protocols, mechanistic insights, and in-depth characterization of the target molecule using modern analytical techniques are presented. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the reliable preparation and characterization of Ethyl 7-oxooctanoate for further applications.

Introduction

The synthesis of bifunctional molecules is a cornerstone of modern organic chemistry, providing access to complex molecular architectures. Gamma-keto esters, such as Ethyl 7-oxooctanoate, are particularly useful intermediates due to the orthogonal reactivity of their ketone and ester functionalities. The ketone can undergo a variety of reactions, including nucleophilic additions, reductions, and condensations, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity makes them valuable precursors for the synthesis of heterocycles, natural products, and active pharmaceutical ingredients.

This technical guide outlines two distinct and robust strategies for the synthesis of Ethyl 7-oxooctanoate. The first approach involves the oxidative cleavage of a cyclic alkene, 1-ethylcyclohexene, via ozonolysis. This method is attractive due to its high efficiency and predictability. The second strategy is based on the carbon-carbon bond formation through the acylation of a pre-formed ester enolate, a fundamental transformation in organic synthesis. Both routes have been designed to be practical and scalable for a laboratory setting.

Furthermore, this guide provides a detailed section on the characterization of Ethyl 7-oxooctanoate. As this is not a commercially common compound, predicted and literature-derived spectral data for analogous compounds are presented to aid in the confirmation of the product's identity and purity. This includes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Strategies and Mechanistic Insights

Two primary synthetic routes are proposed for the synthesis of Ethyl 7-oxooctanoate. The choice of route may depend on the availability of starting materials, desired scale, and the specific equipment available in the laboratory.

Route 1: Ozonolysis of 1-Ethylcyclohexene

This route involves the oxidative cleavage of the double bond in 1-ethylcyclohexene using ozone, followed by an oxidative workup to yield the corresponding keto-carboxylic acid. Subsequent esterification affords the target molecule, Ethyl 7-oxooctanoate.

Mechanism: The ozonolysis reaction proceeds through the formation of a primary ozonide (molozonide), which is unstable and rapidly rearranges to a more stable ozonide (1,2,4-trioxolane).[1] The oxidative workup with hydrogen peroxide cleaves the ozonide and oxidizes the resulting aldehyde functionality to a carboxylic acid, while the ketone moiety remains unchanged.[2][3] The final step is a classic Fischer esterification, where the carboxylic acid is treated with ethanol in the presence of an acid catalyst to form the ethyl ester.[4][5]

Ozonolysis_Mechanism 1-Ethylcyclohexene 1-Ethylcyclohexene Molozonide Primary Ozonide (Molozonide) 1-Ethylcyclohexene->Molozonide + O₃ Ozone O₃ Ozonide Ozonide (1,2,4-Trioxolane) Molozonide->Ozonide Rearrangement Keto_acid 7-Oxooctanoic acid Ozonide->Keto_acid + H₂O₂ Oxidative_Workup Oxidative Workup (H₂O₂) Product Ethyl 7-oxooctanoate Keto_acid->Product + Ethanol, H⁺ Esterification Esterification (Ethanol, H⁺)

Caption: Ozonolysis of 1-ethylcyclohexene followed by esterification.

Route 2: Acylation of Ethyl Pentanoate Enolate

This approach involves the formation of a carbon-carbon bond by reacting the lithium enolate of ethyl pentanoate with propanoyl chloride.

Mechanism: Ethyl pentanoate is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically Lithium diisopropylamide (LDA), at low temperature to form the corresponding lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride in a nucleophilic acyl substitution reaction to form the β-keto ester.[6]

Enolate_Acylation_Mechanism Ethyl_pentanoate Ethyl pentanoate Enolate Lithium enolate Ethyl_pentanoate->Enolate + LDA LDA LDA Tetrahedral_intermediate Tetrahedral Intermediate Enolate->Tetrahedral_intermediate + Propanoyl chloride Propanoyl_chloride Propanoyl chloride Product Ethyl 7-oxooctanoate Tetrahedral_intermediate->Product - LiCl, - Diisopropylamine

Caption: Acylation of ethyl pentanoate enolate with propanoyl chloride.

Experimental Protocols

Route 1: Ozonolysis of 1-Ethylcyclohexene

Step 1: Ozonolysis and Oxidative Workup

  • Dissolve 1-ethylcyclohexene (11.0 g, 100 mmol) in a mixture of dichloromethane (200 mL) and methanol (100 mL) in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet tube connected to a trap containing a potassium iodide solution to decompose excess ozone.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.

  • Purge the solution with nitrogen gas for 15 minutes to remove excess ozone.

  • Slowly add 30% hydrogen peroxide (34 mL, 300 mmol) to the cold solution.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to decompose any remaining peroxides.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-oxooctanoic acid.

Step 2: Esterification

  • To the crude 7-oxooctanoic acid, add absolute ethanol (200 mL) and concentrated sulfuric acid (2 mL).[7][8]

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure Ethyl 7-oxooctanoate.

Route 2: Acylation of Ethyl Pentanoate Enolate

Step 1: In situ Generation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 200 mL) and diisopropylamine (11.1 g, 110 mmol).[9]

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise via a syringe.[10][11][12][13]

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

Step 2: Enolate Formation and Acylation

  • Slowly add a solution of ethyl pentanoate (13.0 g, 100 mmol) in anhydrous THF (50 mL) to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of propanoyl chloride (9.3 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).

  • Extract the mixture with diethyl ether (3 x 150 mL).[14][15][16]

  • Combine the organic layers, wash with 1 M HCl (1 x 100 mL), saturated aqueous sodium bicarbonate (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure Ethyl 7-oxooctanoate.

Characterization of Ethyl 7-oxooctanoate

The identity and purity of the synthesized Ethyl 7-oxooctanoate can be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the structure and data from analogous compounds like ethyl levulinate.[17][18][19][20]

Table 1: Predicted Physicochemical Properties of Ethyl 7-oxooctanoate

PropertyPredicted Value
Molecular FormulaC₁₀H₁₈O₃
Molecular Weight186.25 g/mol
AppearanceColorless liquid
Boiling Point~120-125 °C at 10 mmHg

Table 2: Predicted ¹H NMR Spectral Data for Ethyl 7-oxooctanoate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet2H-O-CH₂ -CH₃
~2.75Triplet2H-CO-CH₂ -CH₂-
~2.55Triplet2H-CH₂-CH₂ -CO-O-
~2.15Singlet3H-CO-CH₃
~1.90Quintet2H-CH₂-CH₂ -CH₂-
~1.60Sextet2H-CH₂-CH₂ -CH₂-CO-O-
~1.25Triplet3H-O-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for Ethyl 7-oxooctanoate (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~209.0C =O (ketone)
~173.0C =O (ester)
~60.5-O-CH₂ -CH₃
~42.5-CO-CH₂ -CH₂-
~34.0-CH₂-CH₂ -CO-O-
~29.5-CO-CH₃
~28.0-CH₂-CH₂ -CH₂-
~23.0-CH₂-CH₂ -CH₂-CO-O-
~14.0-O-CH₂-CH₃

Infrared (IR) Spectroscopy:

The IR spectrum of Ethyl 7-oxooctanoate is expected to show two strong characteristic carbonyl stretching bands.

  • ~1735 cm⁻¹: C=O stretch of the ester.

  • ~1715 cm⁻¹: C=O stretch of the ketone.

  • ~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1180 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS):

The electron ionization mass spectrum (EI-MS) of Ethyl 7-oxooctanoate is expected to show a molecular ion peak (M⁺) at m/z = 186. Key fragmentation patterns would include α-cleavage adjacent to the carbonyl groups.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Ozone: Highly toxic and a strong oxidant. Should be generated and used in a well-contained apparatus.

  • Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Avoid contact with skin and eyes.[2]

  • n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere.[10][11][12][13][21]

  • Lithium diisopropylamide (LDA): Corrosive and reacts violently with water. Should be prepared and handled under an inert atmosphere.[6]

  • Propanoyl Chloride: Flammable, corrosive, and reacts violently with water.

  • 1-Ethylcyclohexene: Flammable liquid.[22][23][24][25][26]

  • Diethyl Ether: Extremely flammable and can form explosive peroxides.[14][15][16][27]

  • Sulfuric Acid: Highly corrosive. Handle with extreme care.[7][8][28][29][30]

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas.[31][32][33][34]

  • Diisopropylamine: Flammable and corrosive.[9][35][36][37]

  • Tetrahydrofuran (THF): Flammable and can form explosive peroxides.

Conclusion

This technical guide has detailed two reliable and practical synthetic routes for the preparation of Ethyl 7-oxooctanoate, a valuable bifunctional building block. The ozonolysis of 1-ethylcyclohexene offers a straightforward approach, while the acylation of an ester enolate provides a classic carbon-carbon bond-forming strategy. The provided experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory. Furthermore, the comprehensive characterization data, including predicted NMR, IR, and MS spectra, will aid researchers in confirming the successful synthesis and purity of the target compound. By providing this in-depth guide, we aim to facilitate the accessibility of Ethyl 7-oxooctanoate for its application in the synthesis of more complex and potentially bioactive molecules.

References

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Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 7-Oxooctanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Significance of Ethyl 7-Oxooctanoate Ethyl 7-oxooctanoate, a bifunctional organic molecule bearing both an...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Ethyl 7-Oxooctanoate

Ethyl 7-oxooctanoate, a bifunctional organic molecule bearing both an ester and a ketone moiety, represents a versatile building block in modern organic synthesis. Its unique chemical architecture makes it a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in various synthetic protocols. This guide provides an in-depth analysis of these key physical parameters, supported by established scientific principles and methodologies.

Core Physical Properties of Ethyl 7-Oxooctanoate

The physical characteristics of a compound are dictated by its molecular structure and the intermolecular forces at play. For Ethyl 7-oxooctanoate, the presence of a polar ketone group and an ester group introduces dipole-dipole interactions, which, in addition to the van der Waals forces along its carbon chain, significantly influence its boiling point and density.

PropertyValueConditionsSource
Boiling Point 264.5 °Cat 760 mmHgMySkinRecipes[1]
Density 0.959 g/cm³Not SpecifiedMySkinRecipes[1]
CAS Number 36651-36-2N/ABLD Pharm[2], MySkinRecipes[1]
Molecular Formula C₁₀H₁₈O₃N/ABLD Pharm[2]
Molecular Weight 186.25 g/mol N/ABLD Pharm[2]

In-Depth Analysis of Physical Properties

Boiling Point: The Transition to the Gaseous Phase

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[3] For Ethyl 7-oxooctanoate, the relatively high boiling point of 264.5 °C at standard atmospheric pressure is indicative of strong intermolecular forces.[1] The presence of the ketone and ester functional groups leads to significant dipole-dipole interactions, which require more energy to overcome compared to non-polar molecules of similar molecular weight.[4]

It is crucial for researchers to consider the effect of pressure on the boiling point. Distillation under reduced pressure (vacuum distillation) is a common technique for purifying high-boiling-point compounds like Ethyl 7-oxooctanoate to prevent thermal decomposition.

Density: A Measure of Molecular Packing

Density is a fundamental physical property defined as mass per unit volume.[5] The density of Ethyl 7-oxooctanoate, reported as 0.959 g/cm³, suggests that it is slightly less dense than water at standard conditions.[1] This value is influenced by the compound's molecular weight and how its molecules pack together in the liquid state. The linear alkyl chain combined with the functional groups determines the overall molecular volume and, consequently, its density.

Experimental Determination of Boiling Point: A Standardized Protocol

Step-by-Step Methodology for Boiling Point Determination (Thiele Tube Method)
  • Sample Preparation: A small amount of Ethyl 7-oxooctanoate (a few milliliters) is placed into a small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample.[7]

  • Apparatus Assembly: The fusion tube containing the sample and capillary tube is attached to a thermometer. This assembly is then inserted into a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil or silicone oil). The Thiele tube's design ensures uniform heating.

  • Heating: The Thiele tube is gently heated.[7] As the temperature rises, the air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

  • Observation of Ebullition: As the temperature approaches the boiling point of Ethyl 7-oxooctanoate, its vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Cooling and Boiling Point Reading: The heat source is then removed. As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is drawn back into the capillary tube. This is the point where the external pressure equals the vapor pressure of the sample.

Causality Behind Experimental Choices
  • Thiele Tube: The specific shape of the Thiele tube facilitates the circulation of the heating oil, ensuring a uniform temperature distribution around the sample and the thermometer bulb, which is critical for an accurate boiling point measurement.

  • Inverted Capillary Tube: This acts as a miniature manometer. The trapped air and subsequent sample vapor create an internal pressure that opposes the external atmospheric pressure. The point of equilibrium, observed when the liquid re-enters the capillary, precisely marks the boiling point.

Diagram of the Boiling Point Determination Workflow

BoilingPointDetermination cluster_prep Preparation cluster_exp Experiment cluster_result Result A Sample Preparation: Place Ethyl 7-oxooctanoate in fusion tube B Capillary Insertion: Insert inverted, sealed capillary tube A->B C Assembly: Attach to thermometer and place in Thiele tube B->C D Heating: Gently heat the Thiele tube C->D E Observation: Note rapid stream of bubbles D->E F Cooling & Reading: Remove heat and record temperature when liquid re-enters capillary E->F G Boiling Point Determined F->G

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Conclusion

This technical guide provides essential data on the boiling point and density of Ethyl 7-oxooctanoate, crucial for its application in research and development. The provided standardized protocol for boiling point determination offers a reliable method for verifying this critical physical property. A comprehensive understanding and accurate measurement of these parameters are fundamental to ensuring the successful and safe use of this versatile chemical intermediate in the synthesis of novel compounds.

References

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Foundational

An In-depth Technical Guide to Ethyl 7-Oxooctanoate (CAS 36651-36-2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, safety data, handling protocols, and applications of ethyl 7-oxooctano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety data, handling protocols, and applications of ethyl 7-oxooctanoate (CAS 36651-36-2). As a bifunctional molecule containing both a ketone and an ester, this compound serves as a valuable synthetic intermediate in various fields, including pharmaceutical development and biochemical research.

Chemical Identity and Physicochemical Properties

Ethyl 7-oxooctanoate is a linear-chain aliphatic ester. The presence of both a keto and an ethyl ester group allows for a range of chemical transformations, making it a versatile building block in organic synthesis.[1][2]

Table 1: Physicochemical Properties of Ethyl 7-Oxooctanoate

PropertyValueSource
CAS Number 36651-36-2[1]
Molecular Formula C₁₀H₁₈O₃[1]
Molecular Weight 186.25 g/mol [1]
Boiling Point 264.5 °C at 760 mmHg[1]
Density 0.959 g/cm³[1]

Safety and Handling

Hazard Identification and GHS Classification (Inferred)

Based on data for similar compounds, ethyl 7-oxooctanoate is anticipated to be classified as follows:

  • Skin Irritation (Category 2) [3]

  • Serious Eye Irritation (Category 2A) [3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [3]

Diagram 1: Inferred GHS Hazard Pictograms

GHS_Pictograms cluster_0 GHS Pictograms Exclamation Mark

Caption: Inferred GHS Pictogram for Irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

When handling ethyl 7-oxooctanoate, the following precautions should be taken:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4]

    • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[5]

First Aid Measures

In case of exposure, follow these first-aid procedures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6] The recommended storage temperature is 2-8°C.[1]

  • Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It may be possible to dispose of the material through a licensed chemical destruction plant or by controlled incineration.[4][7] Do not allow it to enter drains or waterways.[4]

Applications in Research and Development

Ethyl 7-oxooctanoate's bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules.

Organic Synthesis

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2] Its ketone and ester functionalities allow for a wide range of chemical reactions, such as:

  • Reductions: The ketone can be selectively reduced to a secondary alcohol.

  • Nucleophilic Additions: The ketone is susceptible to attack by various nucleophiles.

  • Ester Hydrolysis and Transesterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters.

Biochemical Research

In biochemical research, ethyl 7-oxooctanoate can be used to study metabolic pathways, particularly those involving lipid metabolism.[2] Its structure allows for the investigation of enzyme-substrate interactions and can aid in the identification of potential therapeutic targets for metabolic diseases.[2]

Experimental Protocol: Synthesis of Ethyl 7-Oxooctanoate (Illustrative)

While specific, detailed protocols for the synthesis of ethyl 7-oxooctanoate are not widely published, a general approach can be inferred from the synthesis of similar keto esters. One plausible route involves the acylation of a suitable organometallic reagent with a derivative of adipic acid.

Diagram 2: Illustrative Synthetic Pathway

Synthesis_Pathway Adipic acid monomethyl ester chloride Adipic acid monomethyl ester chloride Reaction Reaction Adipic acid monomethyl ester chloride->Reaction 1. (EtO)2Mg 2. CuCl2 Ethyl 7-oxooctanoate Ethyl 7-oxooctanoate Reaction->Ethyl 7-oxooctanoate Workup Ethyl magnesium bromide Ethyl magnesium bromide Ethyl magnesium bromide->Reaction

Caption: A plausible synthetic route to ethyl 7-oxooctanoate.

Step-by-Step Methodology (General Principles):

  • Preparation of the Acylating Agent: Adipic acid would first be converted to its monomethyl ester chloride. This protects one of the carboxylic acid groups and activates the other for acylation.

  • Grignard Reaction: Ethyl magnesium bromide, a Grignard reagent, would be prepared from ethyl bromide and magnesium turnings in an anhydrous ether solvent.

  • Acylation: The adipic acid monomethyl ester chloride would be added slowly to the Grignard reagent at a low temperature (e.g., -78 °C) in the presence of a copper catalyst.

  • Workup and Purification: The reaction would be quenched with an acidic solution, and the organic product extracted with a suitable solvent. The crude product would then be purified using column chromatography to yield pure ethyl 7-oxooctanoate.

Conclusion

Ethyl 7-oxooctanoate (CAS 36651-36-2) is a valuable and versatile chemical intermediate with significant potential in organic synthesis and biochemical research. While a comprehensive safety profile for this specific compound is not yet established, data from analogous structures indicate that it should be handled with appropriate care, utilizing standard laboratory safety procedures and personal protective equipment. Its bifunctional nature provides a platform for the synthesis of a wide array of more complex molecules, making it a compound of interest for researchers and drug development professionals.

References

[8] Ethyl Butanoate - Safety Data Sheet. (2019-03-25). [Link]

[9] Ethyl 7-methyl-3-oxooctanoate | C11H20O3 | CID 10821911 - PubChem. [Link]

[10] ethyl 7-methyl-5-oxooctanoate - C11H20O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). [Link]

[3] Ethyl 3-oxooctanoate | C10H18O3 | CID 4593087 - PubChem - NIH. [Link]

[11] Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. [Link]

[12] Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]

[13] Study on the synthesis of 7-methyl-8-oxo-nonanoic acid - ResearchGate. (2025-08-06). [Link]

[7] Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]

[14] ethyl octanoate, 106-32-1 - The Good Scents Company. [Link]

[15] CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents.

[16] Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors - Journal of Sciences, Islamic Republic of Iran. [Link]

[1] ethyl 7-oxooctanoate - MySkinRecipes. [Link]

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[18] Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. [Link]

[2] Ethyl 7-Oxooctanoate (CAS 36651-36-2): Applications in Biochemical Research and Beyond - NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-10). [Link]

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Exploratory

A Senior Application Scientist's Guide to Ethyl 7-oxooctanoate: Commercial Availability, Synthesis, and Application Strategy

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern medicinal chemistry and organic synthesis, the strate...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Bifunctional molecules, those possessing two distinct reactive centers, offer a powerful platform for the construction of complex molecular architectures. Ethyl 7-oxooctanoate (CAS No. 36651-36-2) is one such versatile intermediate. Characterized by a linear eight-carbon chain bearing a terminal ethyl ester and a ketone at the C-7 position, this molecule serves as a valuable synthon for creating a diverse array of more complex structures, including heterocycles and other key intermediates for pharmaceuticals and agrochemicals.[1][2]

This technical guide provides an in-depth analysis of the commercial landscape for Ethyl 7-oxooctanoate, offering insights into supplier availability, quality considerations, and safe handling. Furthermore, it delves into the logical underpinnings of its synthesis and its strategic application in research and development, equipping scientists with the knowledge to effectively integrate this building block into their synthetic workflows.

Physicochemical Properties and Identification

A clear understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key identifiers and properties for Ethyl 7-oxooctanoate are summarized below.

PropertyValueSource(s)
CAS Number 36651-36-2[3][4]
Molecular Formula C₁₀H₁₈O₃[3]
Molecular Weight 186.25 g/mol [3][4]
Purity Typically offered at ≥95% or ≥97%[1]
Appearance Varies; often described as a liquid-
SMILES CCOC(=O)CCCCCC(=O)C[3]
MDL Number MFCD30470128[3]

Commercial Availability and Supplier Landscape

Ethyl 7-oxooctanoate is available from a range of chemical suppliers that specialize in providing building blocks for research and development. Availability can range from small, milligram-scale quantities for initial screening to larger, gram-scale amounts for lead optimization and process development. When selecting a supplier, researchers should prioritize transparency of data, including purity specifications and the availability of analytical documentation.

Prominent Commercial Suppliers

Below is a comparative table of selected suppliers offering Ethyl 7-oxooctanoate. This list is not exhaustive but represents a cross-section of vendors catering to the research and pharmaceutical sectors.

SupplierPurity SpecificationAvailability NotesRegion
BLD Pharm Not specified on the main pageOffers the product for research use.[3]Global
Crysdot 97%Available in various pack sizes.Global
MySkinRecipes 95%Listed as a reagent.[1]Asia-Pacific
abcr Gute Chemie Not specifiedListed in catalog.[4]Europe
Henan Tianfu Chemical Not specifiedListed among other ester products.Asia-Pacific

Note: The absence of a publicly available Certificate of Analysis (CoA) from most suppliers necessitates direct inquiry to obtain lot-specific data on purity, analytical methods employed (e.g., GC-MS, ¹H NMR), and impurity profiles. This is a critical step for ensuring reproducibility in sensitive synthetic applications.

Procurement Workflow for Researchers

The process of acquiring Ethyl 7-oxooctanoate for research purposes follows a standard workflow for chemical procurement. The key decision points are highlighted in the diagram below.

G cluster_0 Phase 1: Scoping & Justification cluster_1 Phase 2: Vetting & Selection cluster_2 Phase 3: Procurement & Receipt Define_Purity Define Purity & Quantity Requirements Identify_Suppliers Identify Potential Suppliers Define_Purity->Identify_Suppliers Budget_Approval Secure Budget Approval Identify_Suppliers->Budget_Approval Request_Quotes Request Quotes & Lead Times Budget_Approval->Request_Quotes Request_Docs Request CoA & SDS Request_Quotes->Request_Docs Supplier_Eval Evaluate Supplier (Quality, Cost, Delivery) Request_Docs->Supplier_Eval Place_Order Place Purchase Order Supplier_Eval->Place_Order Receive_Material Receive & Log Material Place_Order->Receive_Material QC_Verification Perform Internal QC Verification Receive_Material->QC_Verification G Start Starting Material (e.g., Halo-ester or Diacid Monoester) Step1 Formation of Nucleophile or Electrophile Start->Step1 e.g., Grignard formation or conversion to acid chloride Step2 C-C Bond Formation (Acylation Reaction) Step1->Step2 React with acetylating agent Step3 Work-up & Purification Step2->Step3 Quench, Extract, Chromatography Product Ethyl 7-oxooctanoate Step3->Product

Caption: Generalized synthetic workflow for keto esters.

Applications in Drug Discovery and Development

The utility of Ethyl 7-oxooctanoate stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

  • As a Versatile Intermediate: The ketone and ester groups can be independently or concertedly transformed. The ketone can undergo reduction to a secondary alcohol, reductive amination to introduce a nitrogen-containing moiety, or participate in various condensation reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide. This dual reactivity makes it an excellent scaffold for building molecular complexity. [2]

  • Synthesis of Heterocycles: Keto-esters are classic precursors for the synthesis of a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry. For example, condensation with hydrazines can yield pyridazinones, while reaction with β-dicarbonyl compounds can lead to substituted pyridines or pyrans.

  • Potential Role in Prostaglandin Synthesis: While direct literature is sparse, structurally similar keto-esters are known intermediates in the synthesis of prostaglandins and their analogs. [5]The carbon skeleton of Ethyl 7-oxooctanoate could potentially be elaborated to form the cyclopentane ring and side chains characteristic of these biologically active lipids.

Safety, Handling, and Storage

Hazard Identification

Based on supplier information, Ethyl 7-oxooctanoate is associated with the following hazard statements:

  • H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3] The closely related compound, 7-oxooctanoic acid, is also classified as a skin and eye irritant and may cause respiratory irritation. [6][7]It is prudent to assume similar hazards for the ethyl ester derivative.

Recommended Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always handle Ethyl 7-oxooctanoate in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3]Keep away from strong oxidizing agents, strong acids, and strong bases, which could catalyze hydrolysis of the ester or react with the ketone.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention if irritation or other symptoms persist. [7]

Conclusion

Ethyl 7-oxooctanoate is a commercially available and synthetically valuable building block for researchers in drug discovery and the broader chemical sciences. Its bifunctional nature provides a flexible platform for the synthesis of more complex molecules. While a comprehensive public dataset on its properties and synthesis is still emerging, this guide provides a framework for its procurement, safe handling, and strategic application based on available supplier data and established principles of organic chemistry. As with any specialized reagent, direct communication with suppliers to obtain lot-specific quality documentation is a critical step to ensure experimental success and reproducibility.

References

  • The Good Scents Company. (n.d.). ethyl octanoate, 106-32-1. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Ethyl octanoate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved January 26, 2026, from [Link]

  • PMC. (2018). Stimulation of the Production of Prostaglandin E2 by Ethyl Gallate, a Natural Phenolic Compound Richly Contained in Longan. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved January 26, 2026, from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). ethyl 7-oxooctanoate. Retrieved January 26, 2026, from [Link]

  • abcr Gute Chemie. (n.d.). AB494511 | CAS 36651-36-2. Retrieved January 26, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ethyl 7-Oxooctanoate in Modern Organic Synthesis. Retrieved January 26, 2026, from [Link]

  • Crysdot. (n.d.). Ethyl 7-oxooctanoate. Retrieved January 26, 2026, from [Link]

Sources

Foundational

The Oxo-Ester Motif: A Technical Guide to its Discovery and Synthesis

Abstract: Oxo-esters, organic compounds containing both a ketone and an ester functionality, are cornerstones of modern organic synthesis. Their unique structural arrangement allows them to serve as versatile intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Oxo-esters, organic compounds containing both a ketone and an ester functionality, are cornerstones of modern organic synthesis. Their unique structural arrangement allows them to serve as versatile intermediates in the construction of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the discovery and historical synthesis of these pivotal compounds. We will trace the evolution of synthetic methodologies from the foundational ester condensations of the 19th century to contemporary catalytic strategies. By examining the causality behind experimental choices and providing validated protocols, this guide aims to equip researchers, scientists, and drug development professionals with a robust understanding of how to effectively synthesize and utilize this critical chemical motif.

Chapter 1: The Dawn of Ester Condensation: Discovery and Early Synthesis of β-Keto Esters

The story of oxo-esters begins with the β-keto ester, a class of compounds that would become central to the art of carbon-carbon bond formation. The first synthesis of what is now the most iconic example, ethyl acetoacetate, was achieved by Anton Geuther in 1863. However, it was the German chemist Rainer Ludwig Claisen who, in 1887, extensively investigated the base-promoted self-condensation of esters, a reaction that now bears his name and stands as the classical method for β-keto ester synthesis.[1]

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[1] At its core, the reaction involves the formation of an ester enolate which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

The Reaction and its Mechanistic Imperatives

The classic Claisen condensation of ethyl acetate to form ethyl acetoacetate proceeds via a series of equilibrium steps. Understanding these steps is critical to appreciating the specific experimental conditions required for a successful transformation.

Diagram 1: The Claisen Condensation Mechanism

claisen_mechanism cluster_step1 Step 1: Enolate Formation (Unfavorable Equilibrium) cluster_step2 Step 2: Nucleophilic Acyl Substitution cluster_step3 Step 3: Deprotonation (Thermodynamic Driving Force) s1_ester Ethyl Acetate (with α-protons, pKa ~25) s1_enolate Ester Enolate (Nucleophile) s1_ester->s1_enolate + Base - EtOH s1_base Ethoxide (Base) s2_enolate Ester Enolate s2_tetra Tetrahedral Intermediate s2_enolate->s2_tetra + Ester s2_ester Ethyl Acetate (Electrophile) s2_ketoester β-Keto Ester Product (Ethyl Acetoacetate) s2_tetra->s2_ketoester - Ethoxide s3_ketoester β-Keto Ester (pKa ~11) s3_enolate Resonance-Stabilized Enolate (Final Product before Workup) s3_ketoester->s3_enolate + Base - EtOH s3_base Ethoxide (Base)

Caption: Mechanism of the classic Claisen condensation.

Expertise in Action: Causality of Experimental Choices

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester (pKa ≈ 25), but crucially, it must not be nucleophilic in a way that leads to irreversible side reactions like saponification (hydrolysis). This is why alkoxides like sodium ethoxide (NaOEt) are preferred over hydroxides. Furthermore, the alkoxide base should match the alcohol portion of the ester (e.g., ethoxide for ethyl esters) to prevent transesterification, a competing nucleophilic acyl substitution that would lead to a mixture of products.[2]

  • Stoichiometry of Base: Unlike many catalytic reactions, the classic Claisen condensation requires a full stoichiometric equivalent of base. This is a critical point rooted in thermodynamics. The initial enolate formation (Step 1) and the condensation itself (Step 2) are unfavorable equilibria. The reaction is driven to completion by the final step: the deprotonation of the newly formed β-keto ester.[3][4] The α-protons of a β-keto ester are significantly more acidic (pKa ≈ 11) than those of the starting ester or the alcohol byproduct.[5] This final, essentially irreversible acid-base reaction forms a stable enolate and acts as the thermodynamic "sink," pulling the entire equilibrium toward the product.[3][5]

  • Substrate Requirement: The starting ester must possess at least two α-hydrogens. One is removed to form the enolate, and the second is required for the final, driving deprotonation step. Esters with only one α-hydrogen will not undergo a successful classic Claisen condensation.[6]

The Dieckmann Condensation: An Intramolecular Variant

Shortly after Claisen's work, Walter Dieckmann reported in 1894 that the reaction could be performed intramolecularly. The Dieckmann Condensation is the base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester.[7] The mechanism is identical to the Claisen, but the enolate and the electrophilic carbonyl are part of the same molecule. This reaction is particularly effective for the synthesis of sterically stable 5- and 6-membered rings.[5]

Chapter 2: Expanding the Toolkit: Modern Methods and Broader Scope

While the Claisen and Dieckmann condensations are foundational, modern organic synthesis demands milder conditions, greater substrate scope, and higher selectivity. This has led to the evolution of classical methods and the development of entirely new strategies for synthesizing not just β-keto esters, but other oxo-ester isomers as well.

Overcoming the Limitations of the Classic Condensation

The strict requirements of the classic Claisen condensation (stoichiometric strong base, two α-hydrogens) spurred the development of alternatives.

  • Directed (Crossed) Claisen Condensations: To avoid the formation of a statistical mixture of four products when using two different esters, a "crossed" Claisen can be employed. This is synthetically useful when one ester partner lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate) and thus cannot self-condense, serving only as the electrophile.[8]

  • Use of Non-Nucleophilic Bases: For more controlled, directed condensations, very strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used.[2] LDA is strong enough to quantitatively and irreversibly convert an ester into its enolate at low temperatures. This pre-formed enolate can then be added to a different ester, allowing for a highly controlled crossed condensation without the need for a non-enolizable partner. However, LDA is generally not used in classic self-condensations because its high basicity can lead to competing enolization of the electrophilic ester.[2]

Meldrum's Acid: A Superior Acetoacetate Equivalent

A significant advancement in β-keto ester synthesis involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, known as Meldrum's acid .[9] The methylene protons of Meldrum's acid are exceptionally acidic (pKa ≈ 4.8), allowing for easy deprotonation and subsequent acylation with acyl chlorides or activated carboxylic acids. The resulting 5-acyl derivative is a stable intermediate that, upon heating with an alcohol, undergoes alcoholysis and decarboxylation to cleanly yield the desired β-keto ester.[10] This method avoids the often harsh conditions of the Claisen condensation and provides excellent yields.[9]

Diagram 2: β-Keto Ester Synthesis via Meldrum's Acid

meldrums_acid_workflow start Meldrum's Acid step1 Acylation (R-COCl, Pyridine) start->step1 intermediate 5-Acyl Meldrum's Acid step1->intermediate step2 Alcoholysis (R'-OH, Reflux) intermediate->step2 product β-Keto Ester step2->product end Final Product product->end

Caption: General workflow for β-keto ester synthesis using Meldrum's acid.

Synthesis of α- and γ-Keto Esters

While β-keto esters are the most historically prominent, α- and γ-isomers are also vital synthetic intermediates.

  • α-Keto Esters: These compounds are valuable in medicinal chemistry and are often prepared via oxidation of corresponding α-hydroxy esters or through methods like Friedel-Crafts acylation with oxalyl chloride derivatives.[11][12] Modern methods include the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols.[13]

  • γ-Keto Esters: A primary route to γ-keto esters is the Michael addition , where a nucleophile (like an enolate) adds to an α,β-unsaturated carbonyl compound. For example, the conjugate addition of an ester enolate to an α,β-unsaturated ketone yields a γ-keto ester.[14]

The "Oxo Process": An Industrial Route

Distinct from condensation chemistry, the hydroformylation or "Oxo Process" is a major industrial method for producing aldehydes from alkenes using synthesis gas (CO/H₂).[15][16] These aldehydes are then readily oxidized to carboxylic acids, which can be esterified to produce a vast array of esters. If the starting aldehyde already contains a keto group, this route provides large-scale access to various oxo-esters, representing an important industrial pathway that complements laboratory-scale condensation methods.[17]

Chapter 3: Protocols and Practical Applications

The true value of a synthetic method lies in its practical application and reproducibility. This chapter provides validated, step-by-step protocols and highlights the role of oxo-esters in the synthesis of complex molecules, such as pharmaceuticals.

Self-Validating Protocol: Synthesis of a β-Keto Ester via Meldrum's Acid

This protocol describes the two-step synthesis of methyl phenylacetylacetate, a representative β-keto ester, adapted from a procedure reported in Organic Syntheses.[10]

Step A: Acylation of Meldrum's Acid

  • Reagent Preparation & Safety:

    • Reagents: Meldrum's acid (recrystallized), anhydrous dichloromethane (DCM), anhydrous pyridine, phenylacetyl chloride (freshly distilled).

    • Safety: All reagents are hazardous. Phenylacetyl chloride is corrosive and a lachrymator. Pyridine is toxic and flammable. Perform all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. All glassware must be oven- or flame-dried.

  • Reaction Setup:

    • To a dried 300-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add Meldrum's acid (23.75 g, 0.165 mol) and anhydrous DCM (65 mL).

    • Establish an inert atmosphere (e.g., argon or nitrogen).

    • Cool the flask in an ice bath (0 °C).

  • Procedure:

    • With stirring, add anhydrous pyridine (32.5 mL, 0.40 mol) to the cooled solution over 10 minutes.

    • Prepare a solution of phenylacetyl chloride (25.0 g, 0.16 mol) in anhydrous DCM (50 mL) and add it dropwise via the dropping funnel to the reaction mixture over a 2-hour period, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional hour.

  • Workup and Isolation:

    • Dilute the reaction mixture with DCM (35 mL) and pour it into a separatory funnel containing 100 mL of 2 N HCl and crushed ice.

    • Separate the organic layer. Extract the aqueous layer twice with 25-mL portions of DCM.

    • Combine all organic fractions and wash them sequentially with two 25-mL portions of 2 N HCl and 30 mL of saturated NaCl solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The product, 5-(phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, is obtained as a pale-yellow solid and is used in the next step without further purification.

Step B: Alcoholysis to the β-Keto Ester

  • Procedure:

    • Transfer the crude acyl Meldrum's acid from Step A to a 500-mL round-bottomed flask.

    • Add anhydrous methanol (250 mL) and reflux the mixture for 2.5 hours.

  • Purification and Validation:

    • Remove the methanol using a rotary evaporator.

    • Purify the residual oil by vacuum distillation to yield methyl phenylacetylacetate as a colorless liquid (yield ~82%).[10]

    • Validation: The identity and purity of the product should be confirmed by analytical techniques.

      • Boiling Point: 126–128 °C at 0.6 mmHg.[10]

      • ¹H NMR Spectroscopy: Compare the obtained spectrum with reference data. Expect signals corresponding to the methoxy group, the methylene protons adjacent to two carbonyls, the benzylic protons, and the aromatic protons.

      • IR Spectroscopy: Expect strong carbonyl stretching frequencies around 1720-1750 cm⁻¹.

Application in Drug Development: The Atorvastatin Case

β-Keto esters are crucial building blocks in the pharmaceutical industry. A prominent example is in the synthesis of Atorvastatin (Lipitor®) , a blockbuster drug used to lower cholesterol.[18] In a key step of a widely used synthetic route, the lithium enolate of tert-butyl acetate (a pre-formed ester enolate) is reacted with a complex methyl ester intermediate. This reaction is a directed Claisen-type condensation that forms a β-ketoester, which is then further elaborated through a series of steps, including stereoselective reduction of the newly installed ketone, to build the core structure of the final drug molecule.[18] This application underscores the power of oxo-ester chemistry to construct the complex, stereochemically rich scaffolds required for modern therapeutics.

Chapter 4: Conclusion and Future Outlook

The journey of the oxo-ester, from its discovery in 19th-century German laboratories to its central role in modern industrial and pharmaceutical synthesis, is a testament to the enduring power of fundamental organic reactions. The Claisen condensation provided the initial blueprint for carbon-carbon bond formation, and its mechanistic intricacies—particularly the thermodynamic imperative of the final deprotonation step—offer a masterclass in reaction control.

Modern advancements, from the use of directed methodologies with bases like LDA to the elegant and high-yielding pathways involving Meldrum's acid, have vastly expanded the synthetic chemist's toolkit. Furthermore, the development of methods to access α- and γ-keto esters, alongside large-scale industrial routes like the Oxo Process, has solidified the position of oxo-esters as indispensable intermediates.

Looking ahead, the field will continue to evolve. The push for greener, more efficient processes will likely drive further innovation in catalytic methods, including asymmetric syntheses that can install chirality directly, reducing the need for resolutions or chiral auxiliaries. As the demand for complex, functionally dense molecules in drug discovery and materials science continues to grow, the versatile and reactive nature of the oxo-ester motif ensures it will remain a subject of intense study and a key component in the synthesis of the molecules that shape our world.

References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. [Link]

  • Google Patents. (2010). Process for the preparation of atorvastatin and intermediates. (U.S. Patent No. 7,812,179B2). U.S.
  • Wikipedia. (2023, October 21). Claisen condensation. In Wikipedia. [Link]

  • Burke, S. D., & Danishefsky, S. J. (1982). Highly Diastereoselective Oxy-Michael Additions to β,γ-Unsaturated α-Keto Esters: Rapid Enantioselective Synthesis of 3-Hydroxybutenolides. Organic Letters, 4(11), 1991-1994. [Link]

  • Wikipedia. (2023, November 28). Hydroformylation. In Wikipedia. [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% - Safety Data Sheet. Gelest, Inc. [Link]

  • Berke, J. M., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 10. [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Condensation. [Link]

  • Mei, G. J., et al. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 9, 735658. [Link]

  • ResearchGate. (n.d.). Hydroformylation ( OXO ) Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). MELDUM'S ACID IN ORGANIC SYNTHESIS: A GENERAL AND VERSATILE SYNTHESIS OF β-KETO ESTERS. Organic Syntheses, 58, 97. [Link]

  • McNab, H. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. Heterocycles, 32(3), 523. [Link]

  • Google Patents. (2017). Hydroformylation process. (U.S. Patent No. 9,695,098B2). U.S.
  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]

  • Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates. Atlantis Press. [Link]

  • Google Patents. (2013). Preparation method of alpha-keto ester.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: SODIUM HYDRIDE. [Link]

  • NIST. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). Claisen Condensation. [Link]

  • ResearchGate. (2014). Acyl Meldrum's acid derivatives: Application in organic synthesis. [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Organic Chemistry Portal. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3). [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. [Link]

  • YouTube. (2013, July 30). Clasien Ester Condensation Part-1 Video Tutorial Reaction Mechanism by C.V. Kalyan Kumar. [Link]

  • ResearchGate. (2012). Highly Enantioselective Michael Addition of Cyclic 1,3-Dicarbonyl Compounds to β,γ-Unsaturated α-Keto Esters. [Link]

  • Google Patents. (1986). Process for the preparation of Meldrum's acid. (U.S.
  • Chemistry LibreTexts. (2023, January 15). 25.5D: Hydroformylation (Oxo-process). [Link]

  • PubMed Central. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. [Link]

  • ATB (Automated Topology Builder). (n.d.). Ethylacetoacetate. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • Organic Syntheses. (n.d.). Formation of γ-Keto Esters from β-Keto Esters. [Link]

  • ResearchGate. (n.d.). NMR spectrum of ethyl acetate. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Reduction of Ethyl 7-oxooctanoate

Introduction: The Strategic Importance of Chemoselective Ketone Reduction In the landscape of pharmaceutical and fine chemical synthesis, the precise modification of multifunctional molecules is paramount. Ethyl 7-oxooct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chemoselective Ketone Reduction

In the landscape of pharmaceutical and fine chemical synthesis, the precise modification of multifunctional molecules is paramount. Ethyl 7-oxooctanoate, a linear keto-ester, serves as a valuable building block, with its two distinct carbonyl functionalities offering avenues for diverse chemical transformations. The selective reduction of the ketone to a secondary alcohol, yielding ethyl 7-hydroxyoctanoate, without affecting the ester group, is a critical step in the synthesis of various complex molecules, including fragrances, polymers, and pharmaceutical intermediates. This application note provides detailed protocols for the chemoselective reduction of the ketone in ethyl 7-oxooctanoate, focusing on methods that are both robust and scalable. We will delve into the rationale behind the choice of reagents and conditions, offering insights grounded in established chemical principles to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Understanding the Challenge: Chemoselectivity in Carbonyl Reduction

The primary challenge in the reduction of ethyl 7-oxooctanoate lies in differentiating between the ketone and the ester carbonyl groups. Ketones are generally more electrophilic and thus more reactive towards nucleophilic reducing agents than esters. This inherent difference in reactivity forms the basis for achieving chemoselectivity. The choice of reducing agent is therefore critical; a mild reductant will selectively react with the more reactive ketone, leaving the less reactive ester intact.

dot graph "Reaction_Scheme" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; A [label="Ethyl 7-oxooctanoate"]; B [label="Ethyl 7-hydroxyoctanoate"]; A -> B [label="Selective Reduction"];

} General reaction scheme for the selective reduction.

Protocol 1: Sodium Borohydride Reduction in Protic Solvents

This is the most common and reliable method for the selective reduction of ketones in the presence of esters. Sodium borohydride (NaBH₄) is a mild and inexpensive reducing agent that exhibits excellent chemoselectivity under protic solvent conditions.[1] The protic solvent, typically methanol or ethanol, plays a crucial role in activating the ketone carbonyl and protonating the resulting alkoxide intermediate.[2]

Causality of Experimental Choices:
  • Sodium Borohydride (NaBH₄): Chosen for its mild reducing nature, which allows for the selective reduction of the more reactive ketone over the less reactive ester.[1]

  • Methanol or Ethanol: These protic solvents serve a dual purpose. They solubilize the keto-ester and the NaBH₄, and more importantly, they act as a proton source to protonate the intermediate alkoxide and to activate the carbonyl group through hydrogen bonding.

  • Low Temperature (0 °C to room temperature): The reaction is typically started at a lower temperature to control the initial exothermic reaction and to enhance selectivity. Allowing the reaction to proceed at room temperature is usually sufficient for complete conversion.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 7-oxooctanoate (1.0 eq). Dissolve the keto-ester in methanol or ethanol (approximately 0.1-0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The addition is exothermic, and a slow addition rate helps to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture again in an ice-water bath. Slowly and carefully add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude ethyl 7-hydroxyoctanoate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation:
ParameterValue
Substrate Ethyl 7-oxooctanoate
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Stoichiometry 1.0-1.5 eq of NaBH₄ per eq of keto-ester
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Expected Yield >90%

dot graph "NaBH4_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Workflow for Sodium Borohydride Reduction.

Protocol 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an excellent alternative to metal hydride reductions, particularly for larger-scale synthesis, as it avoids the need for cryogenic conditions and quenching of reactive hydrides. This method typically employs a transition metal catalyst and a hydrogen donor molecule, such as isopropanol. For keto-esters like ethyl levulinate, which is structurally similar to ethyl 7-oxooctanoate, zirconium-based catalysts have shown high efficacy.

Causality of Experimental Choices:
  • Catalyst (e.g., ZrO₂/SBA-15): Zirconium-based solid acid catalysts are effective for the transfer hydrogenation of carbonyl compounds. The catalyst facilitates the transfer of a hydride from the hydrogen donor to the ketone.

  • Hydrogen Donor (Isopropanol): Isopropanol is a common, inexpensive, and safe hydrogen donor. In the process, it is oxidized to acetone.

  • Elevated Temperature: The reaction typically requires heating to proceed at a reasonable rate.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a pressure-rated reaction vessel (e.g., a Parr autoclave), combine ethyl 7-oxooctanoate (1.0 eq), the catalyst (e.g., 5-10 mol% ZrO₂/SBA-15), and isopropanol as the solvent and hydrogen donor.

  • Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon, to remove air.

  • Heating and Stirring: Seal the vessel and heat the mixture to the desired temperature (e.g., 150-170 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.

  • Workup: After the reaction is complete, cool the vessel to room temperature and depressurize.

  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed with a solvent and reused.

  • Solvent Removal: Remove the isopropanol and the acetone byproduct by distillation or under reduced pressure.

  • Purification: The resulting crude ethyl 7-hydroxyoctanoate can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation:
ParameterValue
Substrate Ethyl 7-oxooctanoate
Catalyst ZrO₂/SBA-15 (or other suitable catalyst)
Hydrogen Donor Isopropanol
Catalyst Loading 5-10 mol%
Temperature 150-170 °C
Reaction Time 4-12 hours
Expected Yield High

dot graph "CTH_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Workflow for Catalytic Transfer Hydrogenation.

Product Characterization

The successful conversion of ethyl 7-oxooctanoate to ethyl 7-hydroxyoctanoate should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting ketone.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the ketone C=O stretch (around 1715 cm⁻¹) and the appearance of a broad O-H stretch (around 3400 cm⁻¹). The ester C=O stretch (around 1735 cm⁻¹) should remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect the appearance of a new signal for the methine proton (CH-OH) around 3.6-4.0 ppm and a broad singlet for the hydroxyl proton. The signals corresponding to the rest of the molecule will also be present, with some shifts in the protons adjacent to the newly formed alcohol.

    • ¹³C NMR: A new signal for the carbon bearing the hydroxyl group will appear in the range of 60-75 ppm, and the ketone carbonyl signal (around 208-212 ppm) will disappear. The ester carbonyl signal (around 173-175 ppm) will remain.

Note: The exact chemical shifts may vary depending on the solvent and concentration. The provided values are estimations based on similar structures.

Conclusion and Further Considerations

The selective reduction of the ketone in ethyl 7-oxooctanoate is a readily achievable transformation with the appropriate choice of reagents and conditions. The sodium borohydride method is a classic, reliable, and cost-effective approach suitable for most laboratory settings. For larger-scale operations or when avoiding reactive hydrides is desirable, catalytic transfer hydrogenation presents a powerful alternative.

For applications requiring a specific stereoisomer of ethyl 7-hydroxyoctanoate, an asymmetric reduction protocol would be necessary. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral catalyst. These advanced methods, while beyond the scope of this introductory guide, represent the next level of synthetic control for drug development and other stereospecific applications.

References

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Leah Fisch. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • WebAssign. Experiment 3 - Reduction of a Ketone. [Link]

  • Griffith Research Online. Liquid phase catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over ZrO2/SBA-15. [Link]

Sources

Application

Application Note: Synthesis of 2,8-Dimethylnonan-2,8-diol via Grignard Reaction with Ethyl 7-Oxooctanoate

Abstract This document provides a comprehensive protocol for the synthesis of a tertiary diol through the reaction of Ethyl 7-oxooctanoate with an excess of a Grignard reagent, specifically Methylmagnesium Bromide. The G...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive protocol for the synthesis of a tertiary diol through the reaction of Ethyl 7-oxooctanoate with an excess of a Grignard reagent, specifically Methylmagnesium Bromide. The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds. When applied to esters, the reaction proceeds via a double addition mechanism to yield tertiary alcohols.[1][2] This protocol details the in situ preparation of the Grignard reagent and its subsequent reaction with a keto-ester, Ethyl 7-oxooctanoate, targeting both the ketone and ester functionalities to produce 2,8-Dimethylnonan-2,8-diol. This guide is intended for researchers in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and safe execution.

Mechanistic Rationale: The Double Addition Pathway

The reaction of a Grignard reagent with an ester is a classic method for preparing tertiary alcohols where at least two of the alkyl or aryl groups on the alcohol carbon are identical.[3] The reaction does not stop after a single addition because the initial product is a ketone, which is more reactive towards nucleophilic attack than the starting ester.[4][5]

The mechanism proceeds in two distinct stages after the initial formation of the Grignard reagent (R-MgX):

  • Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.[6] This intermediate is unstable and collapses, expelling the ethoxide (-OEt) as a leaving group to form a ketone.[1][6]

  • Nucleophilic Addition: The newly formed ketone is highly electrophilic and immediately reacts with a second equivalent of the Grignard reagent.[4][7] This second nucleophilic attack forms a more stable magnesium alkoxide intermediate.

  • Protonation/Work-up: The reaction is quenched with a mild acid (e.g., aqueous NH₄Cl or dilute H₂SO₄) to protonate the alkoxide, yielding the final tertiary alcohol product.[8][9]

In the case of Ethyl 7-oxooctanoate, which contains both a ketone and an ester, an excess of the Grignard reagent is required to ensure both carbonyl groups react to form the target diol. A minimum of three equivalents are theoretically needed: two for the ester and one for the ketone. In practice, a greater excess is used to drive the reaction to completion.

G cluster_0 Part 1: Reaction at Ester Moiety cluster_1 Part 2: Reaction at Ketone Moieties Ester Ethyl 7-oxooctanoate Tetrahedral_Int1 Tetrahedral Intermediate Ester->Tetrahedral_Int1 Nucleophilic Attack Grignard1 1. CH₃MgBr Grignard1->Ester Ketone Intermediate Ketone (8-Methyl-7-oxononan-2-one) Tetrahedral_Int1->Ketone Elimination EtOMgBr - EtOMgBr Alkoxide Di-alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack Grignard2 2. Excess CH₃MgBr Grignard2->Ketone Final_Product Final Product (2,8-Dimethylnonan-2,8-diol) Alkoxide->Final_Product Workup 3. H₃O⁺ Work-up Workup->Alkoxide

Caption: Reaction mechanism of Grignard reagent with a keto-ester.

Materials and Apparatus

Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
Magnesium TurningsMg24.311.82 g75.05.0
Bromomethane¹CH₃Br94.947.12 g75.05.0
Ethyl 7-oxooctanoateC₁₀H₁₈O₃186.252.79 g15.01.0
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL--
IodineI₂253.811 crystal--
Sat. aq. NH₄ClNH₄Cl53.49100 mL--
Diethyl Ether (for extraction)(C₂H₅)₂O74.12150 mL--
Anhydrous MgSO₄MgSO₄120.37~10 g--

¹Note: Bromomethane is a toxic gas. Alternatively, a commercially available solution of Methylmagnesium Bromide in ether can be used. Adjust quantities accordingly.

Apparatus
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and drying tube (filled with CaCl₂)

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

Experimental Protocol

Critical Prerequisite: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas to ensure completely anhydrous conditions.[10] Grignard reagents react violently with water, which will quench the reagent and halt the reaction.[11][12]

G A Apparatus Setup (Oven-dried glassware, inert atmosphere) B Grignard Reagent Formation (Mg turnings + CH₃Br in ether) A->B C Initiation (Add I₂ crystal if needed, gentle warming) B->C D Substrate Addition (Slowly add Ethyl 7-oxooctanoate solution at 0°C) C->D E Reaction (Stir at RT for 2-3 hours) D->E F Quenching (Cool to 0°C, slowly add sat. aq. NH₄Cl) E->F G Extraction (Separate layers, extract aqueous phase with ether) F->G H Drying & Filtration (Combine organic layers, dry with MgSO₄) G->H I Solvent Removal (Rotary evaporation) H->I J Product Purification (Column chromatography if necessary) I->J

Caption: Experimental workflow for the Grignard synthesis.

Step 1: Preparation of Methylmagnesium Bromide
  • Place the magnesium turnings (1.82 g, 75.0 mmol) and a magnetic stir bar into the dry 500 mL three-neck flask.

  • Assemble the apparatus under an inert atmosphere (N₂ or Ar). Fit the central neck with the dropping funnel, one side neck with the reflux condenser (topped with a drying tube), and the other neck with a septum for the inert gas inlet.

  • Add 50 mL of anhydrous diethyl ether to the flask containing the magnesium.

  • Dissolve the bromomethane (7.12 g, 75.0 mmol) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add approximately 5-10 mL of the bromomethane solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the formation of bubbles and a cloudy/gray appearance.[10]

  • Causality Check: If the reaction does not start, add a single small crystal of iodine or gently warm the flask with a heat gun.[12] Once initiated, the reaction is exothermic, and the ether should begin to gently reflux.

  • Once the reaction is sustained, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent.

Step 2: Reaction with Ethyl 7-oxooctanoate
  • Cool the prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Dissolve Ethyl 7-oxooctanoate (2.79 g, 15.0 mmol) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the ester solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. Maintain the temperature at or below 10°C.

  • Rationale: Slow, cooled addition is crucial to control the highly exothermic reaction and prevent side reactions, such as enolization of the ketone.[13]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification
  • Cool the reaction mixture back down to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise via the dropping funnel.[8] This will hydrolyze the magnesium alkoxide salts and neutralize any unreacted Grignard reagent. A thick white precipitate will form.

  • Safety Note: The quenching process is highly exothermic and releases flammable gases. Perform this step slowly in a well-ventilated fume hood.

  • Transfer the entire mixture to a 500 mL separatory funnel. If solids make separation difficult, add more diethyl ether and/or dilute H₂SO₄ to dissolve them.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • If necessary, purify the crude oil via flash column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate eluent system) to obtain pure 2,8-Dimethylnonan-2,8-diol.

Troubleshooting and Key Considerations

  • Failure to Initiate: The most common issue is the presence of moisture.[10] Ensure all glassware is impeccably dry. The magnesium surface may also be passivated with magnesium oxide; briefly crushing a few turnings with a glass rod can expose a fresh surface.

  • Low Yield: Insufficient Grignard reagent is a primary cause. At least 3 equivalents are needed, but using 4-5 equivalents is recommended to account for any quenching by trace moisture and to drive the reaction to completion.

  • Side Reactions: Grignard reagents are strong bases and can cause enolization, especially with ketones.[13] Keeping the reaction temperature low during the addition of the substrate helps to favor nucleophilic addition over deprotonation.

Safety Precautions

  • Pyrophoric Reagents: Grignard reagents can ignite spontaneously on contact with air and react violently with water.[14][15] All operations must be performed under an inert atmosphere using anhydrous solvents.

  • Flammable Solvents: Diethyl ether is extremely flammable and volatile.[12] Ensure there are no open flames or spark sources in the laboratory. All work must be conducted in a certified chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for general handling, with Nomex gloves readily available for handling pyrophoric materials).[16]

  • Exothermic Reaction: Both the formation and quenching of the Grignard reagent are highly exothermic.[12] Have an ice bath ready at all times to control the reaction temperature and prevent a runaway reaction.[16]

  • Emergency Preparedness: Do not work alone.[16] Ensure a Class D fire extinguisher (for combustible metals) or a bucket of sand is accessible.

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Google Patents. (1974).
  • Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • The Journal of Organic Chemistry. (1998). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]

  • JoVE. Esters to Alcohols: Grignard Reaction. [Link]

  • YouTube. (2013). Esters and Grignard reagent. [Link]

  • YouTube. (2018). Reactions of esters with Grignard reagents. [Link]

  • American Chemical Society. Grignard Reaction Safety. [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • Organic Process Research & Development. (2004). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]

  • YouTube. (2016). Tertiary Alcohols from Esters and Grignard Reagents. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Link]

  • Grignard Reaction Handout. [Link]

  • Chemistry LibreTexts. (2020). Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • University of Calgary. Ch 14: RLi or RMgX with Esters to 3o alcohols. [Link]

  • Journal of Organometallic Chemistry. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • ResearchGate. (2002). Safety aspects of the process control of Grignard reactions. [Link]

Sources

Method

The Untapped Potential of Ethyl 7-oxooctanoate in Fragrance Synthesis: A Senior Application Scientist's Guide

For: Researchers, scientists, and drug development professionals venturing into the innovative landscape of fragrance chemistry. This document serves as a comprehensive guide to the potential applications of Ethyl 7-oxoo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals venturing into the innovative landscape of fragrance chemistry.

This document serves as a comprehensive guide to the potential applications of Ethyl 7-oxooctanoate in the synthesis of novel fragrance molecules. While not a recognized fragrance ingredient in itself, its bifunctional nature as a keto-ester presents a versatile platform for the creation of high-value aroma compounds. We will explore its synthetic utility, propose detailed protocols for its transformation into olfactorily significant molecules, and discuss the methodologies for their evaluation.

Ethyl 7-oxooctanoate: A Versatile Building Block

Ethyl 7-oxooctanoate (CAS 36651-36-2) is a unique linear-chain molecule possessing both a ketone and an ester functional group.[1] This duality is the cornerstone of its potential in synthetic organic chemistry, allowing for a wide array of chemical transformations.[2] The ketone functionality can undergo reactions such as nucleophilic addition, reduction, and condensation, while the ester group is amenable to hydrolysis, transesterification, and reduction. This versatility enables chemists to selectively manipulate either functional group to construct complex molecular architectures, a desirable attribute in the quest for new fragrance ingredients.[3]

Key Physicochemical Properties of Ethyl 7-oxooctanoate:

PropertyValue
CAS Number 36651-36-2
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Appearance Colorless liquid (presumed)
Boiling Point Not readily available

Proposed Synthetic Pathways to Fragrance Molecules

The true potential of Ethyl 7-oxooctanoate lies in its role as a precursor to established classes of fragrance compounds. Here, we propose two scientifically-grounded synthetic routes to valuable aroma molecules.

Synthesis of γ-Lactones: The Fruity and Creamy Notes

Gamma-lactones are a significant class of fragrance and flavor compounds, often imparting fruity, creamy, and nutty notes.[4] The structure of Ethyl 7-oxooctanoate is well-suited for conversion into a γ-lactone through a series of well-established organic reactions.

Proposed Synthetic Workflow: From Keto-Ester to γ-Lactone

G A Ethyl 7-oxooctanoate B Reduction of Ketone (e.g., NaBH₄, MeOH) A->B Step 1 C Ethyl 7-hydroxyoctanoate B->C D Acid-catalyzed Intramolecular Transesterification (e.g., p-TsOH, Toluene, Heat) C->D Step 2 E γ-Decalactone (and other lactones) D->E G A Ethyl 7-oxooctanoate B Intramolecular Aldol Condensation (e.g., NaOEt, EtOH) A->B Step 1 C Cyclopentenone Precursor B->C D Further Functionalization (e.g., Alkylation, Reduction) C->D Step 2 E Jasmone Analogue D->E

Sources

Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 7-Oxooctanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatility of a γ-Keto Ester in Heterocyclic Chemistry Ethyl 7-oxooctanoate, a readily access...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a γ-Keto Ester in Heterocyclic Chemistry

Ethyl 7-oxooctanoate, a readily accessible γ-keto ester, serves as a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and an ester group separated by a flexible alkyl chain, allows for a range of cyclization reactions to form five- and six-membered heterocyclic rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.

This technical guide provides an in-depth exploration of two key transformations of ethyl 7-oxooctanoate into important heterocyclic systems: the synthesis of substituted 4,5-dihydro-3(2H)-pyridazinones and N-substituted pyrroles. We will delve into the mechanistic underpinnings of these reactions, providing not just step-by-step protocols but also the scientific rationale behind the experimental choices. This approach is designed to empower researchers to not only replicate these methods but also to adapt and innovate upon them for the synthesis of novel compounds.

I. Synthesis of 6-(3-Butyloctyl)-4,5-dihydro-3(2H)-pyridazinone: A Gateway to Pyridazinone Scaffolds

Pyridazinone derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The synthesis of 4,5-dihydropyridazinones from γ-keto esters and hydrazine is a robust and widely employed method.

A. Mechanistic Insight: The Rationale Behind the Cyclization

The formation of the dihydropyridazinone ring from ethyl 7-oxooctanoate and hydrazine hydrate proceeds through a well-established two-step sequence. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential side reactions.

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the electrophilic carbonyl carbon of the ketone in ethyl 7-oxooctanoate. This is the more reactive carbonyl group compared to the ester. This step is typically catalyzed by a weak acid, which can be the solvent itself (e.g., ethanol) or a small amount of added acid. The initial adduct then dehydrates to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone, which is still nucleophilic, then undergoes an intramolecular acyl substitution reaction with the ester carbonyl. This cyclization step forms a six-membered ring and eliminates a molecule of ethanol. The resulting product is the stable 4,5-dihydropyridazinone.

The following diagram illustrates this mechanistic pathway:

Pyridazinone Synthesis Mechanism start Ethyl 7-oxooctanoate + Hydrazine Hydrate hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack & Dehydration cyclization Intramolecular Cyclization hydrazone->cyclization Acyl Substitution product 6-(3-Butyloctyl)-4,5-dihydro-3(2H)-pyridazinone cyclization->product Ethanol elimination

Caption: Mechanism of dihydropyridazinone formation.

B. Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 6-(3-butyloctyl)-4,5-dihydro-3(2H)-pyridazinone from ethyl 7-oxooctanoate.

Materials:

  • Ethyl 7-oxooctanoate (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 1.2 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 7-oxooctanoate (e.g., 5.00 g, 26.8 mmol).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (50 mL) to dissolve the starting material, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (80% solution, e.g., 2.01 g, 32.2 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 6-(3-butyloctyl)-4,5-dihydro-3(2H)-pyridazinone.

Parameter Value
Typical Yield 75-85%
Appearance Colorless to pale yellow oil
Monitoring TLC (EtOAc/Hexane 1:1)
Purification Silica Gel Chromatography

II. Paal-Knorr Synthesis of N-Substituted Pyrroles: Building the Pyrrole Ring

The Paal-Knorr pyrrole synthesis is a classic and highly efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. Ethyl 7-oxooctanoate, as a γ-keto ester, is an excellent substrate for this transformation, leading to the formation of highly substituted pyrroles, which are key structural motifs in many pharmaceuticals, including the blockbuster drug atorvastatin.

A. Mechanistic Rationale for Pyrrole Formation

The Paal-Knorr synthesis of pyrroles from a γ-keto ester and a primary amine is an acid-catalyzed condensation reaction. The mechanism involves the following key steps:

  • Imine/Enamine Formation: The reaction initiates with the acid-catalyzed reaction of the primary amine with the ketone carbonyl of ethyl 7-oxooctanoate to form an imine or the corresponding enamine tautomer.

  • Intramolecular Attack: The nitrogen of the enamine (or the enamine double bond) then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group in an intramolecular fashion.

  • Cyclization and Dehydration: This intramolecular cyclization forms a five-membered ring intermediate. Subsequent dehydration and loss of ethanol, driven by the formation of the aromatic pyrrole ring, leads to the final product.

The overall transformation is depicted in the following diagram:

Paal-Knorr Pyrrole Synthesis start Ethyl 7-oxooctanoate + Primary Amine intermediate Imine/Enamine Intermediate start->intermediate Acid Catalyst (e.g., p-TsOH) cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack product N-Substituted Pyrrole cyclization->product Dehydration & Ethanol Elimination

Caption: The Paal-Knorr synthesis of N-substituted pyrroles.

B. Detailed Experimental Protocol: Synthesis of Ethyl 2-(5-methyl-1-phenyl-1H-pyrrol-2-yl)acetate

This protocol describes the synthesis of a specific N-phenyl substituted pyrrole derivative from ethyl 7-oxooctanoate and aniline.

Materials:

  • Ethyl 7-oxooctanoate (1.0 eq)

  • Aniline (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, combine ethyl 7-oxooctanoate (e.g., 5.00 g, 26.8 mmol), aniline (e.g., 2.74 g, 29.5 mmol), and p-toluenesulfonic acid monohydrate (e.g., 0.51 g, 2.68 mmol).

  • Solvent Addition: Add toluene (50 mL) to the flask.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-8 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:4).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ethyl 2-(5-methyl-1-phenyl-1H-pyrrol-2-yl)acetate.

Parameter Value
Typical Yield 70-80%
Appearance Brownish oil
Catalyst p-Toluenesulfonic acid
Purification Silica Gel Chromatography

Conclusion and Future Perspectives

Ethyl 7-oxooctanoate has been demonstrated as a versatile and economically viable starting material for the synthesis of valuable pyridazinone and pyrrole heterocyclic systems. The protocols detailed herein are robust and can be readily implemented in a standard organic synthesis laboratory. The mechanistic discussions provide a framework for rational modification and optimization of these reactions.

For drug development professionals, these core scaffolds offer a starting point for the creation of diverse chemical libraries. By varying the hydrazine or primary amine component, a wide array of substituted heterocycles with potentially novel biological activities can be accessed. Further functionalization of the ester group or the alkyl side chain can also be explored to fine-tune the physicochemical and pharmacological properties of the resulting molecules. The principles outlined in this guide are intended to facilitate such explorations and accelerate the discovery of new therapeutic agents.

References

  • Thiazolopyrimidines are attractive to medical chemists as new antitumor agents due to their high inhibitory activity against the replication process of tumor cells and the easy modification of their structure by changing the number and nature of substituents. The presence of asymmetric C5 carbon atoms requires the development of racemic mixture separation procedures for these heterocycles. One of the most
Method

Ethyl 7-Oxooctanoate: A Versatile Bifunctional Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of a Bifunctional Scaffold In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Ethyl 7-oxooctanoate, a linear-chain molecule possessing both a ketone and an ethyl ester functionality, stands out as a highly valuable and versatile building block.[1][2] Its bifunctional nature allows for a diverse array of chemical transformations, including condensations, reductions, and cyclizations, making it an ideal precursor for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and fine chemicals.[1][3] This technical guide provides an in-depth exploration of the synthesis and synthetic applications of ethyl 7-oxooctanoate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₁₀H₁₈O₃[1]
Molecular Weight186.25 g/mol [1]
Boiling Point264.5 °C at 760 mmHg[1]
Density0.959 g/cm³[1]

Safety Information:

Synthesis of Ethyl 7-Oxooctanoate: A Proposed Route

While multiple synthetic routes to ethyl 7-oxooctanoate are conceivable, a robust and scalable approach can be adapted from established methodologies for similar keto-esters. A plausible and efficient synthesis involves the Friedel-Crafts acylation of a suitable substrate with an acyl chloride derived from a dicarboxylic acid monoester. The following protocol is a proposed synthetic pathway based on well-established chemical transformations.[5][6]

Workflow for the Synthesis of Ethyl 7-Oxooctanoate

cluster_0 Stage 1: Monoesterification cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Stage 3: Friedel-Crafts Acylation (Conceptual Adaptation) PimelicAcid Pimelic Acid MonoethylPimelate Monoethyl Pimelate PimelicAcid->MonoethylPimelate Ethanol, H+ cat. MonoethylPimelate_clone Monoethyl Pimelate AcylChloride Ethyl 6-(chloroformyl)hexanoate MonoethylPimelate_clone->AcylChloride Thionyl Chloride AcylChloride_clone Ethyl 6-(chloroformyl)hexanoate Ethyl7Oxooctanoate Ethyl 7-Oxooctanoate AcylChloride_clone->Ethyl7Oxooctanoate Organocadmium or Organocuprate Reagent

Caption: Proposed three-stage synthesis of ethyl 7-oxooctanoate.

Detailed Protocol: Synthesis of Ethyl 7-Oxooctanoate

Stage 1: Synthesis of Monoethyl Pimelate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pimelic acid (1 equivalent) in a minimal amount of absolute ethanol (approximately 1.2 equivalents).

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically reaches equilibrium after several hours.

  • Workup and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting mixture of di-ester, mono-ester, and unreacted di-acid is then purified by column chromatography on silica gel to isolate the desired monoethyl pimelate.

Stage 2: Synthesis of Ethyl 6-(chloroformyl)hexanoate

  • Reaction Setup: In a fume hood, place the monoethyl pimelate (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Acyl Chloride Formation: Add thionyl chloride (approximately 1.5 equivalents) dropwise to the flask at room temperature.

  • Reaction Completion: After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude ethyl 6-(chloroformyl)hexanoate, which can often be used in the next step without further purification.

Stage 3: Synthesis of Ethyl 7-Oxooctanoate

Note: The direct Friedel-Crafts acylation with an organocadmium or organocuprate reagent is a more controlled method for this transformation.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether.

  • Organocadmium Reagent Formation: To the freshly prepared Grignard reagent, add anhydrous cadmium chloride (0.5 equivalents) portion-wise at 0 °C. Stir the mixture for approximately 1 hour at room temperature.

  • Acylation: Cool the organocadmium reagent to 0 °C and add a solution of ethyl 6-(chloroformyl)hexanoate (1 equivalent) in anhydrous diethyl ether dropwise.

  • Reaction and Quenching: After the addition, allow the reaction to stir at room temperature overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by vacuum distillation or column chromatography to yield ethyl 7-oxooctanoate.

Key Synthetic Transformations and Protocols

The true utility of ethyl 7-oxooctanoate lies in the selective manipulation of its ketone and ester functionalities. The following sections detail key reactions and provide exemplary protocols.

Olefination via the Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of the ketone moiety to an alkene is a powerful tool for carbon-carbon bond formation and subsequent functional group transformations. Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are highly effective for this purpose.[7][8]

The Wittig reaction utilizes a phosphonium ylide to convert a ketone to an alkene.[9] The stereochemical outcome can be influenced by the nature of the ylide.

Workflow for the Wittig Reaction of Ethyl 7-Oxooctanoate

cluster_0 Ylide Formation cluster_1 Olefination PhosphoniumSalt Alkyltriphenylphosphonium Bromide Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide_clone Phosphonium Ylide Ethyl7Oxooctanoate Ethyl 7-Oxooctanoate AlkeneProduct Ethyl 7-Alkylideneoctanoate Ethyl7Oxooctanoate->AlkeneProduct Ylide_clone->AlkeneProduct

Caption: Two-stage process of the Wittig reaction.

Protocol: Wittig Olefination of Ethyl 7-Oxooctanoate

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the desired alkyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Olefination: Cool the ylide solution to -78 °C and add a solution of ethyl 7-oxooctanoate (1 equivalent) in anhydrous THF dropwise.

  • Reaction and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[2]

The HWE reaction, which employs a phosphonate carbanion, offers advantages over the traditional Wittig reaction, including generally higher E-selectivity for the resulting alkene and a water-soluble phosphate byproduct that simplifies purification.[8][10]

Protocol: Horner-Wadsworth-Emmons Olefination of Ethyl 7-Oxooctanoate

  • Carbanion Generation: In a flame-dried, two-necked flask under an inert atmosphere, add the desired phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) to a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Olefination: Cool the resulting solution to 0 °C and add a solution of ethyl 7-oxooctanoate (1 equivalent) in anhydrous THF dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Baeyer-Villiger Oxidation: Ketone to Ester Conversion

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester through the insertion of an oxygen atom.[11] This transformation is particularly useful for the synthesis of lactones from cyclic ketones and for accessing esters that are otherwise difficult to prepare. The regioselectivity of the oxygen insertion is predictable based on the migratory aptitude of the groups attached to the carbonyl carbon.

Mechanism of the Baeyer-Villiger Oxidation

Ketone Ethyl 7-Oxooctanoate Criegee Criegee Intermediate Ketone->Criegee Protonation & Nucleophilic Attack Peroxyacid m-CPBA Peroxyacid->Criegee Rearrangement Migratory Insertion Criegee->Rearrangement Rearrangement Product Ester Product Rearrangement->Product Deprotonation

Caption: Key steps in the Baeyer-Villiger oxidation mechanism.

Protocol: Baeyer-Villiger Oxidation of Ethyl 7-Oxooctanoate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 7-oxooctanoate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.5 equivalents) portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by washing with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

  • Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[12]

Intramolecular Aldol Condensation: A Route to Cyclic Systems

The presence of both a ketone and an ester in ethyl 7-oxooctanoate allows for the potential for intramolecular cyclization reactions. While the ester enolate is less reactive than a ketone enolate, under specific conditions, an intramolecular aldol-type condensation could be envisioned, particularly after modification of the ester to a more reactive aldehyde. For the related 7-oxooctanal, intramolecular aldol condensation can lead to the formation of a six-membered ring.[13] The regioselectivity of the enolate formation (at C6 vs. C8) would be a critical factor determining the product outcome. Deprotonation at C6 is generally favored under thermodynamic control, leading to a more substituted and stable enolate.[13]

Possible Intramolecular Aldol Condensation Pathways

Start 7-Oxo-octanal Derivative EnolateA Enolate at C6 Start->EnolateA Base (Thermodynamic) EnolateB Enolate at C2 Start->EnolateB Base (Kinetic) ProductA Six-membered Ring Product EnolateA->ProductA Intramolecular Attack ProductB Five-membered Ring Product EnolateB->ProductB Intramolecular Attack

Caption: Regiochemical outcomes of intramolecular aldol condensation.

Application in Complex Molecule Synthesis: A Case Study in Pheromone Synthesis

While direct total synthesis examples starting from ethyl 7-oxooctanoate are not abundant in the searched literature, its structural motif is present in various natural products, particularly insect pheromones. For instance, ethyl 4-methyloctanoate is the aggregation pheromone of the coconut rhinoceros beetle.[14] A retrosynthetic analysis suggests that a precursor with a similar carbon skeleton to ethyl 7-oxooctanoate could be a viable starting material.

Potential Role in Prostaglandin Synthesis

Prostaglandins are a class of biologically active lipids that play crucial roles in numerous physiological processes. Their synthesis often involves the construction of a five-membered ring with two side chains. Keto-esters are valuable precursors in many prostaglandin syntheses.[15] Although a direct synthesis of a prostaglandin from ethyl 7-oxooctanoate is not explicitly detailed in the provided search results, its structure makes it a conceptually ideal starting point for the convergent synthesis of prostaglandin analogues. The ketone could be used to introduce one of the side chains via a Wittig or HWE reaction, while the ester could be elaborated into the second side chain.

Conclusion: A Building Block with Untapped Potential

Ethyl 7-oxooctanoate is a readily accessible and highly versatile bifunctional building block. Its ketone and ester functionalities provide two distinct reaction sites that can be selectively manipulated to construct a wide range of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis and key synthetic transformations, complete with detailed protocols and mechanistic insights. While its full potential in the total synthesis of natural products and pharmaceuticals is still being explored, the reactions and strategies outlined herein demonstrate its significant value for researchers and scientists in the field of organic synthesis and drug development.

References

  • MySkinRecipes. ethyl 7-oxooctanoate. [Link]

  • PubMed. Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ethyl 7-Oxooctanoate in Modern Organic Synthesis. [Link]

  • Google Patents.
  • SciSpace. Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • PubChem. Ethyl 7-methyl-3-oxooctanoate. [Link]

  • Chemistry Stack Exchange. Aldol of 7-oxooctanal. [Link]

  • Chemistry LibreTexts. 3.3: Syntheses of Prostaglandins from Acyclic Precursors. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • The Good Scents Company. (Z)-jasmone. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • RSC Publishing. Acylation of aroyl chlorides via a template Friedel–Crafts process: synthesis of indan-1,3-diones. [Link]

  • PubMed. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. [Link]

  • ChemSynthesis. ethyl 7-methyl-5-oxooctanoate. [Link]

  • RSC Publishing. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. [Link]

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Application

Quantitative Analysis of Ethyl 7-oxooctanoate: A Guide to Validated Chromatographic Methods

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides detailed, validated analytical methods for the precise quantification of Ethyl 7-oxooctanoate in various mixtu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides detailed, validated analytical methods for the precise quantification of Ethyl 7-oxooctanoate in various mixtures. Recognizing the importance of this gamma-keto ester as a potential synthetic intermediate in pharmaceutical and fine chemical industries, we present two robust, orthogonal chromatographic approaches: a direct Gas Chromatography-Mass Spectrometry (GC-MS) method and an alternative High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization. This document offers comprehensive, step-by-step protocols for sample preparation, instrument setup, and method validation in accordance with ICH Q2(R2) guidelines. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific matrices and analytical challenges.

Introduction: The Analytical Imperative for Ethyl 7-oxooctanoate

Ethyl 7-oxooctanoate is an organic molecule featuring both an ester and a ketone functional group. Its structure makes it a versatile building block in organic synthesis.

  • Molecular Formula: C₁₀H₁₈O₃

  • Molecular Weight: 186.25 g/mol

  • Structure: (A proper chemical structure image would be placed here in a real document)

The presence of two distinct functional groups allows for sequential or selective chemical modifications, making it a valuable intermediate. Accurate quantification is critical for several reasons:

  • Reaction Monitoring: To track the progress of a synthesis and determine reaction endpoints, maximizing yield and minimizing impurity formation.

  • Quality Control: To assess the purity of the final product and ensure it meets specifications for downstream applications.

  • Stability Studies: To determine the degradation profile of the compound under various storage conditions.

This guide provides the necessary protocols to establish reliable quantitative assays for this purpose. The methods are designed to be both accurate and robust, grounded in established chromatographic principles and validated against international standards.[1][2]

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: Gas chromatography is an ideal technique for analyzing semi-volatile compounds like Ethyl 7-oxooctanoate. The analyte is volatilized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase inside a capillary column. Mass spectrometry provides highly selective and sensitive detection, confirming the identity of the analyte by its unique mass spectrum and fragmentation pattern, thereby ensuring unparalleled specificity.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: The goal of sample preparation is to isolate the analyte from a potentially complex matrix (e.g., aqueous reaction quench, cell culture media) and transfer it into a solvent compatible with the GC injection system. LLE using a water-immiscible organic solvent is a simple and effective technique for this purpose. Ethyl acetate is chosen here for its ability to efficiently extract moderately polar organic molecules and its high volatility, which simplifies sample concentration.

Protocol: Liquid-Liquid Extraction

  • Sample Collection: Pipette 1.0 mL of the aqueous sample mixture into a 15 mL glass centrifuge tube.

  • Internal Standard (IS) Spiking: Add 50 µL of the Internal Standard working solution (e.g., Ethyl Heptanoate, 100 µg/mL in methanol). The use of an IS is critical as it corrects for variations in extraction efficiency and injection volume.

  • Extraction: Add 3.0 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial using a Pasteur pipette.

  • Drying & Concentration (Optional): For dilute samples, the extract can be concentrated. Pass the organic layer through a small column containing anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen gas at room temperature to a final volume of ~500 µL.

  • Analysis: Transfer the final extract to a 2 mL GC autosampler vial with a micro-insert. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Protocol

Causality: The parameters below are selected to provide good chromatographic resolution and a short run time. A non-polar DB-5ms column is a robust, general-purpose column that separates compounds primarily by boiling point. The temperature program is designed to first elute volatile solvents at a low temperature and then ramp up to elute the analyte and any higher-boiling components as sharp, symmetrical peaks.

Table 1: GC-MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Split/Splitless, operated in Splitless mode for 1 min
Inlet Temperature 250°C
Injection Volume 1 µL
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Transfer Line Temp 280°C
Acquisition Mode Full Scan: m/z 40-400 (for identification)SIM: Monitor ions m/z 88, 115, 157 (for quantification) and a qualifier ion. (Ions are predictive and must be confirmed experimentally).
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Concentrate 4. Concentrate & Transfer to Vial Extract->Concentrate Inject 5. Inject into GC-MS Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometry Detection Separate->Detect Integrate 8. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate 9. Apply Calibration Curve Integrate->Calibrate Quantify 10. Report Concentration Calibrate->Quantify

Caption: Workflow for the quantification of Ethyl 7-oxooctanoate by GC-MS.

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[2][4]

Protocol:

  • Specificity: Analyze blank matrix, matrix spiked with analyte and IS, and matrix spiked with potential impurities to demonstrate that no interfering peaks co-elute with the analyte or IS.

  • Linearity and Range: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by spiking blank matrix extract. Plot the ratio of the analyte peak area to the IS peak area against the concentration. The relationship should be linear, with a correlation coefficient (r²) > 0.995. The range is the interval between the lowest and highest concentrations that remain accurate, precise, and linear.[5]

  • Accuracy: Analyze quality control (QC) samples at three concentrations (low, medium, high) across the linear range (n=3 at each level). Accuracy is expressed as the percentage recovery of the measured concentration relative to the nominal concentration. The acceptance criterion is typically 85-115%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at a medium QC concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.

    • The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤15%.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the signal-to-noise (S/N) ratio by analyzing progressively more dilute samples. LOD is the concentration at which S/N is ~3:1. LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (S/N ~10:1).[6]

Table 2: Summary of GC-MS Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criterion
Specificity No interference at the retention time of the analyte and ISPeak purity > 98%
Linearity (r²) Correlation coefficient of the calibration curve≥ 0.995
Range Confirmed by linearity, accuracy, and precisionTypically 0.1 - 50 µg/mL
Accuracy (% Recovery) (Measured Conc. / Nominal Conc.) x 10085 - 115%
Precision (% RSD) Repeatability and Intermediate Precision≤ 15%
Limit of Quantification Lowest standard on the curve meeting accuracy/precision criteria (S/N ≥ 10)To be determined experimentally

Alternative Method: HPLC-UV with DNPH Derivatization

Principle of the Method: This method is an excellent orthogonal technique to GC-MS. Ethyl 7-oxooctanoate lacks a native chromophore for sensitive UV detection. This limitation is overcome by reacting the ketone moiety with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that is highly chromophoric and can be detected with high sensitivity by HPLC-UV at approximately 365 nm.[7][8]

Sample Preparation and Derivatization Protocol

Causality: The derivatization reaction requires an acidic catalyst to proceed efficiently. The conditions (temperature and time) are optimized to drive the reaction to completion without causing degradation of the analyte or the derivative. After the reaction, quenching with a base is not typically necessary, as the sample is sufficiently diluted in the mobile phase upon injection.

Protocol: DNPH Derivatization

  • Sample Preparation: Prepare the sample extract as described in the LLE protocol (Section 2.1), but evaporate the ethyl acetate completely under nitrogen. Reconstitute the residue in 500 µL of acetonitrile.

  • Reagent Preparation: Prepare a DNPH reagent solution by dissolving 100 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile, then adding 0.5 mL of concentrated sulfuric acid. Caution: Handle DNPH and acid with appropriate personal protective equipment.

  • Derivatization Reaction: In a 2 mL autosampler vial, combine 100 µL of the reconstituted sample extract with 100 µL of the DNPH reagent solution.

  • Incubation: Cap the vial and heat at 65°C for 30 minutes in a heating block or water bath.[9]

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Add 800 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water) to the vial and vortex.

  • Analysis: The sample is now derivatized and ready for HPLC-UV analysis.

HPLC-UV Instrumentation and Protocol

Causality: Reversed-phase chromatography using a C18 column is the standard for separating the relatively non-polar DNPH derivatives. A gradient elution starting with a higher aqueous content allows for the retention and focusing of the derivatives on the column, while the increasing organic content (acetonitrile) subsequently elutes them based on their hydrophobicity, providing sharp peaks and good resolution.

Table 3: HPLC-UV Instrument Parameters

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II LC or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 60% B to 95% B; 15-17 min: 95% B; 17.1-20 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 365 nm
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Prepare Sample Extract Deriv 2. Add DNPH Reagent & React (65°C, 30 min) Sample->Deriv Dilute 3. Cool & Dilute for Injection Deriv->Dilute Inject 4. Inject into HPLC-UV Dilute->Inject Separate 5. Reversed-Phase Separation Inject->Separate Detect 6. UV Detection at 365 nm Separate->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Apply Calibration Curve (from derivatized standards) Integrate->Calibrate Quantify 9. Report Concentration Calibrate->Quantify

Caption: Workflow for quantifying Ethyl 7-oxooctanoate by HPLC-UV with DNPH derivatization.

Method Validation Protocol (ICH Q2(R2) Framework)

The validation for the HPLC-UV method follows the same principles as the GC-MS method. The key difference is that all standards, QC samples, and blanks must undergo the complete derivatization procedure to ensure the validity of the results.

Table 4: Summary of HPLC-UV Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criterion
Specificity No interference at the retention time of the DNPH-analyte derivativePeak purity > 98%
Linearity (r²) Correlation coefficient of the calibration curve≥ 0.995
Range Confirmed by linearity, accuracy, and precisionTo be determined experimentally
Accuracy (% Recovery) (Measured Conc. / Nominal Conc.) x 10085 - 115%
Precision (% RSD) Repeatability and Intermediate Precision≤ 15%
Limit of Quantification Lowest standard on the curve meeting accuracy/precision criteria (S/N ≥ 10)To be determined experimentally

Method Comparison and Selection

Choosing the appropriate method depends on the available instrumentation, sample matrix, required sensitivity, and sample throughput.

Table 5: Comparison of GC-MS and HPLC-UV Methods

FeatureGC-MSHPLC-UV with DNPH Derivatization
Specificity Very High (based on retention time and mass fragmentation)High (based on retention time and specific UV absorbance)
Sample Preparation Simpler (direct extraction)More complex (requires a controlled derivatization step)
Sensitivity High, especially in SIM modeVery High (due to highly chromophoric derivative)
Analytes Limited to thermally stable and volatile compoundsBroader applicability to non-volatile matrices
Confirmation Provides structural confirmation via mass spectrumIdentity is inferred from retention time
Instrumentation Requires GC-MS systemRequires standard HPLC with UV/DAD detector
Best For... Rapid, specific analysis; structural confirmation; volatile matricesHigh-sensitivity needs; non-volatile matrices; orthogonal confirmation

Conclusion

This application note details two validated, reliable, and robust methods for the quantification of Ethyl 7-oxooctanoate. The direct GC-MS method offers high specificity and straightforward sample preparation, making it the primary recommended technique. The alternative HPLC-UV method with DNPH derivatization provides an excellent orthogonal approach with potentially higher sensitivity, suitable for challenging matrices or when GC-MS is unavailable. Both protocols are grounded in established chemical principles and adhere to the validation requirements of the ICH Q2(R2) guidelines, ensuring that researchers and drug development professionals can generate high-quality, defensible analytical data.

References

  • ChemSynthesis. (2025). ethyl 7-methyl-5-oxooctanoate. Retrieved from ChemSynthesis.com. [Link: http://www.chemsynthesis.com/base/chemical-structure-27295.html]
  • PubChem. (n.d.). Ethyl 7-methyl-3-oxooctanoate. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/10821911]
  • PubChem. (n.d.). Ethyl 7-methyl-4-oxooctanoate. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12441330]
  • MedChemExpress. (n.d.). Ethyl octanoate. [Link: https://www.medchemexpress.
  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link: https://www.agilent.
  • ResearchGate. (2019). Mastering β-keto esters. [Link: https://www.researchgate.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
  • ACS Publications. (2019). Mastering β-Keto Esters. Chemical Reviews. [Link: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00281]
  • University of Helsinki. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link: https://helda.helsinki.fi/bitstream/handle/10138/19440/identifi.pdf]
  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link: https://database.ich.org/sites/default/files/ICH_Q2-R2_Step2_DraftGuideline_2022_0324.pdf]
  • ResearchGate. (2016). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. [Link: https://www.researchgate.
  • Google Patents. (n.d.). Beta ketoester compositions and method of manufacture. [Link: https://patents.google.
  • Oxford Academic. (2015). SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results. Journal of Chromatographic Science. [Link: https://academic.oup.com/chromsci/article/53/5/735/300269]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link: https://database.ich.org/sites/default/files/ICH_Q2%28R2%29_Guideline_Step4_2023_1130.pdf]
  • Wikipedia. (n.d.). Ethyl octanoate. [Link: https://en.wikipedia.
  • KNAUER. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link: https://www.knauer.net/en/search/applications/detail/rapid-determination-of-dnph-derivatized-carbonyl-compounds-by-uhplc/vfd0061]
  • National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3717013/]
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link: https://www.intuitionlabs.
  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03513d]
  • PubMed. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. [Link: https://pubmed.ncbi.nlm.nih.gov/16637674/]
  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link: https://www.epa.
  • MOST Wiedzy. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium. [Link: https://mostwiedzy.pl/en/publication/development-and-validation-of-a-method-for-the-simultaneous-analysis-of-fatty-acid-ethyl-esters-ethyl-sulfate-and-ethyl-glucuronide-in-meconium,136009-1]
  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link: https://www.agilent.
  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link: https://www.youtube.
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link: https://www.chromatographyonline.
  • The Good Scents Company. (n.d.). ethyl heptanoate. [Link: http://www.thegoodscentscompany.

Sources

Method

Application Note: A Robust GC-MS Protocol for the Analysis of Ethyl 7-Oxooctanoate Reactions

Abstract This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of ethyl 7-oxooctanoate and its related reaction m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of ethyl 7-oxooctanoate and its related reaction mixtures. Ethyl 7-oxooctanoate, a key intermediate in various synthetic pathways, requires a reliable analytical method to monitor reaction progress, identify byproducts, and ensure product purity. This document provides a step-by-step guide for researchers, scientists, and drug development professionals, covering sample preparation, derivatization, GC-MS analysis, and data interpretation. The methodologies described herein are designed to be self-validating, ensuring accuracy, precision, and robustness in line with established scientific principles.

Introduction: The Analytical Challenge

Ethyl 7-oxooctanoate is a bifunctional molecule containing both an ester and a ketone moiety. While amenable to gas chromatography, the presence of the polar ketone group can lead to analytical challenges such as poor peak shape and thermal instability, particularly at the elevated temperatures of the GC injector. To overcome these issues and ensure reliable analysis, a derivatization step is often necessary to enhance volatility and thermal stability.[1] This protocol details a two-step derivatization process involving oximation followed by silylation, a widely accepted method for the analysis of keto-containing compounds.[1][2]

Experimental Workflow Overview

The analytical workflow is designed to ensure reproducible and accurate results. It encompasses sample preparation through liquid-liquid extraction, a two-step derivatization, and subsequent analysis by GC-MS.

GC-MS Workflow for Ethyl 7-Oxooctanoate cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Reaction Mixture LLE Liquid-Liquid Extraction (Ethyl Acetate/Brine) Sample->LLE Quench Reaction Dry Drying over Na2SO4 LLE->Dry Evap Solvent Evaporation Dry->Evap Oximation Oximation (Methoxyamine HCl) Evap->Oximation Dried Residue Silylation Silylation (MSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of ethyl 7-oxooctanoate.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust method for isolating the analyte of interest from a reaction mixture, particularly from aqueous or polar solvents.[3][4]

Materials:

  • Reaction mixture aliquot (e.g., 100 µL)

  • Saturated sodium chloride (brine) solution

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Conical vials (2 mL)

  • Nitrogen stream evaporator

Procedure:

  • Transfer a known volume (e.g., 100 µL) of the reaction mixture to a 2 mL conical vial.

  • Add 500 µL of deionized water and 500 µL of brine to the vial.

  • Add 1 mL of ethyl acetate, cap the vial, and vortex vigorously for 1 minute.

  • Centrifuge for 5 minutes at 2000 rpm to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization: Two-Step Oximation and Silylation

This two-step process first protects the ketone group as an oxime, which prevents enolization, and then the silylation of any other active hydrogens increases volatility.[1][2]

Materials:

  • Dried sample residue

  • Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Internal Standard (e.g., Ethyl Decanoate)

  • Heating block or oven

  • GC vials with PTFE-lined caps

Procedure:

  • To the dried sample residue, add a known amount of internal standard (e.g., 50 µL of a 1 mg/mL solution of ethyl decanoate in pyridine).

  • Oximation: Add 50 µL of the MeOx solution to the vial. Cap tightly and vortex for 1 minute.[1]

  • Incubate the mixture at 60°C for 60 minutes.[1]

  • Cool the vial to room temperature.

  • Silylation: Add 100 µL of MSTFA with 1% TMCS. Cap tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalentA widely used and reliable system for this type of analysis.[5]
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of organic compounds.
Injection Volume1 µL
Injector Temperature280°CEnsures complete volatilization of the derivatized analyte.
Split Ratio20:1Prevents column overloading while maintaining good sensitivity.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C (hold 2 min)Allows for solvent focusing.
Ramp 1: 10°C/min to 200°CSeparates components based on boiling points.
Ramp 2: 20°C/min to 300°C (hold 5 min)Elutes any higher boiling point compounds.
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalentProvides sensitive detection and mass spectral information.[5]
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVStandard energy for generating reproducible mass spectra.
Source Temperature230°C
Quadrupole Temp.150°C
Scan Rangem/z 40-550Covers the expected mass range of the analyte and potential byproducts.

Data Analysis and Interpretation

Compound Identification

Identification of ethyl 7-oxooctanoate and its derivatives will be based on a combination of retention time and mass spectral data. The mass spectrum of the derivatized ethyl 7-oxooctanoate is expected to show characteristic fragments. The mass spectrum should be compared with a known standard or a library such as the NIST database for confirmation.[6]

Expected Fragmentation: The derivatized ethyl 7-oxooctanoate (as its methoxime-TMS derivative) will have a higher molecular weight. Key fragmentation patterns to look for in EI-MS include:

  • Alpha-cleavage: Cleavage of the C-C bonds adjacent to the ester and the derivatized keto group.[7]

  • McLafferty Rearrangement: Can occur in the ester moiety.

  • Loss of characteristic fragments: Such as -OCH2CH3 (loss of 45) from the ester.[7]

Quantification

For quantitative analysis, an internal standard method is recommended for its high accuracy and precision.[8] A calibration curve should be prepared using a series of standards with known concentrations of ethyl 7-oxooctanoate and a constant concentration of the internal standard.

Procedure for Quantification:

  • Prepare a series of calibration standards of ethyl 7-oxooctanoate at different concentrations.

  • Add a fixed amount of internal standard (e.g., ethyl decanoate) to each calibration standard and sample.

  • Derivatize the standards and samples as described in section 3.2.

  • Analyze the standards and samples by GC-MS.

  • For each chromatogram, determine the peak area of the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Plot a calibration curve of the area ratio (Areaanalyte / AreaIS) versus the concentration ratio (Concanalyte / ConcIS).

  • The concentration of the analyte in the samples can then be calculated from the calibration curve. The linearity of the calibration curve should be verified, with a correlation coefficient (R²) of >0.995 being acceptable.[9][10]

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] Key validation parameters include:

Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.R² > 0.995 for the calibration curve.[9][10]
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples.[4][10]
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 15%.[4]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Active sites in the GC system; incomplete derivatization.Use a deactivated liner; ensure derivatization reaction goes to completion.
No Peak or Low Signal Sample degradation; incorrect derivatization; leak in the system.Check injector temperature; verify derivatization reagents and conditions; perform a leak check.
Multiple Peaks for Analyte Incomplete derivatization leading to multiple derivatives.Optimize derivatization time and temperature.
Poor Reproducibility Inconsistent sample preparation or injection volume.Use an autosampler for injections; ensure accurate pipetting during sample preparation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of ethyl 7-oxooctanoate reactions. By employing a robust sample preparation technique and a validated derivatization method, this protocol enables accurate and reproducible quantification and identification of the target analyte and related compounds. Adherence to the outlined procedures and validation guidelines will ensure high-quality data for research, development, and quality control applications.

References

  • Sanou S. F., Atché P., Koné K. P. F. O., Soro Y. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil, J. Mater. Environ. Sci., 15(8), 1150-1173. [Link]

  • Simone, F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1394-1412. [Link]

  • Adamu, U., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]

  • ResearchGate. (2024). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. [Link]

  • ResearchGate. (2021). (PDF) Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua (Delile). [Link]

  • ChemSynthesis. (n.d.). ethyl 7-methyl-5-oxooctanoate. [Link]

  • National Institutes of Health. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

  • PubChem. (n.d.). Ethyl 7-methyl-3-oxooctanoate. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • SpringerLink. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

  • Journal of Pharmaceutical Analysis. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • MDPI. (2020). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. [Link]

  • MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • SciSpace. (2018). Sample Preparation Techniques for Gas Chromatography. [Link]

  • YouTube. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • LCGC International. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. [Link]

  • National Library of Medicine. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid with m / z 73, the typical... [Link]

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Application

Comprehensive Guide to HPLC Method Development for the Separation of Keto Esters

Introduction Keto esters are a pivotal class of organic compounds, integral to pharmaceutical synthesis, agrochemicals, and fine chemicals. Their unique structural motif, featuring both a ketone and an ester functional g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Keto esters are a pivotal class of organic compounds, integral to pharmaceutical synthesis, agrochemicals, and fine chemicals. Their unique structural motif, featuring both a ketone and an ester functional group, presents distinct challenges and opportunities in analytical separation. The inherent polarity, potential for keto-enol tautomerism, and structural diversity within this class necessitate a robust and well-defined High-Performance Liquid Chromatography (HPLC) method for accurate quantification, purity assessment, and chiral separation.

This application note provides a comprehensive, experience-driven guide to developing and validating HPLC methods for keto ester separation. We will delve into the fundamental principles, from initial column and mobile phase selection to advanced optimization and validation, grounded in scientific rationale and practical insights.

The Analytical Challenge: Understanding Keto Esters

The primary challenges in the HPLC separation of keto esters stem from their physicochemical properties:

  • Polarity: The presence of two polar functional groups can lead to strong interactions with polar stationary phases and solubility issues in non-polar mobile phases.

  • Keto-Enol Tautomerism: Many keto esters can exist in equilibrium between their keto and enol forms.[1][2][3][4][5] This dynamic equilibrium can lead to peak broadening or splitting if the interconversion rate is comparable to the chromatographic timescale.[1] Controlling this equilibrium through mobile phase pH and temperature is often critical.

  • Chirality: The presence of stereocenters in many keto esters, particularly α- and β-keto esters, necessitates the development of chiral separation methods to isolate and quantify individual enantiomers. This is of paramount importance in the pharmaceutical industry, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.

  • UV Absorbance: The chromophores present in keto esters typically allow for detection by UV-Vis spectrophotometry. However, the absorption maxima can vary significantly based on the molecular structure and the presence of aromatic rings.

Part 1: Initial Method Development Strategy

A systematic approach to method development is crucial for efficiency and success. The initial phase involves making informed decisions about the stationary phase, mobile phase, and detector based on the analyte's properties.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving the desired separation. Both reversed-phase and normal-phase chromatography can be employed for keto ester analysis, with the selection depending on the specific analyte and the desired outcome.

1.1.1 Reversed-Phase Chromatography (RPC)

RPC is the most common mode of HPLC and is often the first choice for the analysis of moderately polar compounds like keto esters.

  • Stationary Phases:

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes. It is a good starting point for most keto esters.[6][7][8]

    • C8 (Octylsilane): Provides less hydrophobic retention than C18 and can be advantageous for more lipophilic keto esters, reducing analysis time.

    • Phenyl: Offers alternative selectivity through π-π interactions with aromatic keto esters.

    • Polar-Embedded and Polar-Endcapped Phases: These phases contain polar functional groups (e.g., amide, carbamate) embedded within the alkyl chain or at the terminus. They offer enhanced retention of polar analytes and are more stable in highly aqueous mobile phases.

1.1.2 Normal-Phase Chromatography (NPC)

NPC can be a powerful alternative, especially for the separation of isomers or when dealing with very polar keto esters that show poor retention in RPC.

  • Stationary Phases:

    • Silica: The most common normal-phase packing material. Its surface silanol groups provide strong polar interactions.

    • Amino and Cyano Phases: These bonded phases offer different selectivity compared to bare silica and can be less prone to adsorbing water from the mobile phase, leading to more reproducible retention times.

1.1.3 Chiral Chromatography

For the separation of enantiomers, a chiral stationary phase (CSP) is required.[9] The choice of CSP is highly empirical and often requires screening several different types.

  • Polysaccharide-Based CSPs: (e.g., cellulose or amylose derivatives) are the most widely used and versatile CSPs, capable of separating a broad range of chiral compounds, including keto esters.[10] They can be operated in normal-phase, polar organic, and reversed-phase modes.[10]

  • Pirkle-Type (Brush-Type) CSPs: These phases are based on a chiral molecule covalently bonded to the silica support and often require derivatization of the analyte.[11]

  • Macrocyclic Glycopeptide CSPs: (e.g., vancomycin, teicoplanin) are particularly effective for separating chiral amines and acids.

Mobile Phase Selection and Optimization

The mobile phase plays a crucial role in modulating the retention and selectivity of the separation.[12]

1.2.1 Reversed-Phase Mobile Phases
  • Aqueous Component (Solvent A): Typically water, often with a buffer or pH modifier.

    • pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable keto esters and can also be used to control keto-enol tautomerism. Buffers such as phosphate, acetate, or formate are commonly used.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers.[13]

    • Acetonitrile: Generally provides better peak shapes and lower viscosity, leading to higher efficiency.[13]

    • Methanol: Offers different selectivity and is a more cost-effective option.

    • Tetrahydrofuran (THF): Can provide unique selectivity for certain compounds but has higher UV cutoff and is more reactive.

1.2.2 Normal-Phase Mobile Phases
  • Non-polar Solvent: Typically hexane or heptane.

  • Polar Modifier: Alcohols such as isopropanol (IPA) or ethanol are used to control retention. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape for acidic or basic analytes, respectively.

1.2.3 Isocratic vs. Gradient Elution
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simpler and more robust but may not be suitable for separating complex mixtures with a wide range of polarities.

  • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the proportion of the organic modifier in RPC. This allows for the separation of complex mixtures with improved resolution and shorter analysis times.

Detector Selection

The choice of detector depends on the physicochemical properties of the keto ester.

  • UV-Vis Detector: The most common detector for HPLC.[14] Most keto esters have a carbonyl chromophore that absorbs in the UV region (typically 210-280 nm). A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each peak, aiding in peak identification and purity assessment.[14]

  • Mass Spectrometry (MS) Detector: Provides structural information and high sensitivity and selectivity. It is particularly useful for identifying unknown impurities and degradation products.

  • Refractive Index (RI) Detector: A universal detector that can be used for keto esters that lack a UV chromophore.[15] However, it is less sensitive than UV and is not compatible with gradient elution.[15]

  • Evaporative Light Scattering Detector (ELSD): Another universal detector that is more sensitive than RI and is compatible with gradient elution.

Part 2: A Step-by-Step Protocol for Method Development and Optimization

This section outlines a practical workflow for developing a robust HPLC method for a novel keto ester.

Initial Scouting Runs

The goal of the initial scouting runs is to quickly identify a suitable column and mobile phase combination that provides some retention and separation of the target analyte and any known impurities.

Protocol 1: Initial Scouting for a Neutral Keto Ester (Reversed-Phase)

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B in 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: PDA, 210-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Rationale: This generic gradient is a good starting point to elute a wide range of compounds and assess their retention behavior. Formic acid is used to improve peak shape and provide a consistent pH.

Method Optimization

Once a promising starting condition is identified, the next step is to optimize the separation to achieve the desired resolution, peak shape, and analysis time.

Key Parameters for Optimization:

  • Organic Modifier: If the initial separation with acetonitrile is not optimal, try methanol. The different selectivity may improve the resolution of critical pairs.

  • Gradient Slope and Time: Adjust the gradient profile to improve the separation of closely eluting peaks. A shallower gradient will increase resolution but also increase the run time.

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to higher efficiency and shorter analysis times. It can also affect selectivity.

  • pH: For ionizable keto esters, systematically varying the pH of the mobile phase can have a dramatic effect on retention and selectivity.

Table 1: Example of Mobile Phase pH Optimization for an Acidic Keto Ester

pHRetention Time (min)Tailing FactorResolution (from nearest impurity)
2.512.51.81.2
3.510.21.21.8
4.58.11.12.1
Addressing Keto-Enol Tautomerism

If peak broadening or splitting is observed and tautomerism is suspected, the following strategies can be employed:

  • Temperature: Lowering the column temperature can slow down the interconversion rate, potentially allowing for the separation of the individual tautomers.[3]

  • Mobile Phase pH: Adjusting the pH can shift the equilibrium towards one form, resulting in a single, sharp peak.

Caption: A workflow diagram for HPLC method development.

Part 3: Method Validation

Once a suitable method has been developed, it must be validated to ensure that it is fit for its intended purpose.[16] The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[16] This is often demonstrated using forced degradation studies.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[17][18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17][18]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of an HPLC method.[19] The keto ester is subjected to various stress conditions to induce degradation.[19]

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B).

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

ValidationParameters Validation ICH Q2(R1) Method Validation Key Parameters Specificity Specificity Separation from impurities and degradants Validation->Specificity Linearity Linearity Proportionality of response to concentration Validation->Linearity Accuracy Accuracy Closeness to the true value Validation->Accuracy Precision Precision Repeatability and reproducibility Validation->Precision Range Range Concentration interval of reliability Validation->Range Robustness Robustness Insensitivity to small method variations Validation->Robustness

Sources

Method

Application Note: Ethyl 7-Oxooctanoate as a Calibration Standard for Chromatographic Analysis

Abstract This document provides a comprehensive guide for the utilization of ethyl 7-oxooctanoate as a calibration standard in analytical chemistry, with a primary focus on gas chromatography-mass spectrometry (GC-MS). E...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of ethyl 7-oxooctanoate as a calibration standard in analytical chemistry, with a primary focus on gas chromatography-mass spectrometry (GC-MS). Ethyl 7-oxooctanoate, a bifunctional molecule containing both a ketone and an ester moiety, serves as a representative analyte for developing and validating quantitative methods for similar medium-chain keto-esters.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the preparation of standard solutions, instrument calibration, and method validation in accordance with established scientific principles and regulatory guidelines.

Introduction: The Role of Calibration Standards in Quantitative Analysis

In the realm of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. A calibration standard is a substance of known purity and concentration used to establish a relationship between the analytical signal and the concentration of an analyte. This process, known as calibration, is a fundamental requirement for obtaining accurate quantitative results.[2] The choice of a suitable calibration standard is critical and is dictated by the physicochemical properties of the analyte of interest and the analytical technique employed.

Ethyl 7-oxooctanoate is a valuable, though not widely documented, candidate for a calibration standard in the analysis of medium-chain fatty acid derivatives and related compounds. Its structure is representative of a class of molecules that are intermediates in various synthetic pathways in the pharmaceutical and fine chemical industries.[1] The presence of both a ketone and an ester group provides distinct mass spectrometric fragmentation patterns, making it well-suited for selective detection.

Physicochemical Properties of Ethyl 7-Oxooctanoate

While specific experimental data for ethyl 7-oxooctanoate is not extensively published, its properties can be inferred from structurally similar compounds like ethyl octanoate. These properties are crucial for selecting appropriate solvents, storage conditions, and chromatographic parameters.

PropertyValue (Estimated/Inferred)Source/Analogy
Molecular Formula C₁₀H₁₈O₃-
Molecular Weight 186.25 g/mol -
Appearance Colorless liquid[3]
Boiling Point ~230-250 °CInferred from similar keto esters
Density ~0.95 g/mL at 20 °CInferred from similar keto esters
Solubility Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile, hexane)General property of esters
Purity (as a standard) ≥99.0% (GC)

Preparation of Standard Solutions

The accuracy of the calibration curve is fundamentally dependent on the precise preparation of the standard solutions. High-purity solvents and calibrated volumetric glassware or gravimetric methods are essential.

Protocol for Preparation of a Primary Stock Solution (1000 µg/mL)
  • Materials:

    • Ethyl 7-oxooctanoate (analytical standard grade, ≥99% purity)

    • High-purity solvent (e.g., methanol, GC grade)

    • 10 mL Class A volumetric flask

    • Analytical balance (readable to 0.01 mg)

    • Micropipette or syringe

  • Procedure:

    • Accurately weigh approximately 10 mg of ethyl 7-oxooctanoate into a clean, dry weighing boat.

    • Quantitatively transfer the weighed standard into the 10 mL volumetric flask.

    • Rinse the weighing boat with the solvent and add the rinsing to the flask to ensure complete transfer.

    • Add solvent to the flask until it is about half-full.

    • Gently swirl the flask to dissolve the standard completely.

    • Bring the solution to the final volume with the solvent, ensuring the meniscus is precisely on the calibration mark.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Label the stock solution clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.

    • Store the stock solution in a tightly sealed container at 2-8 °C, protected from light.

Protocol for Preparation of Working Calibration Standards

A series of dilutions from the primary stock solution are prepared to create the calibration curve.[4]

  • Materials:

    • Primary stock solution (1000 µg/mL)

    • High-purity solvent

    • Calibrated micropipettes and tips

    • 10 mL Class A volumetric flasks

  • Procedure (for a 5-point calibration curve):

Standard LevelConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)
11.01010
25.05010
310.010010
425.025010
550.050010
  • For each level, accurately pipette the specified volume of the stock solution into a labeled 10 mL volumetric flask.

  • Dilute to the mark with the solvent.

  • Mix thoroughly by inverting the flask multiple times.

G cluster_0 Stock Solution Preparation cluster_1 Working Standards Preparation weigh Weigh 10 mg of Ethyl 7-oxooctanoate dissolve Dissolve in Solvent weigh->dissolve volume Bring to 10 mL Volume dissolve->volume stock Primary Stock Solution (1000 µg/mL) volume->stock dilute1 Dilute for Level 1 (1.0 µg/mL) stock->dilute1 dilute2 Dilute for Level 2 (5.0 µg/mL) stock->dilute2 dilute3 Dilute for Level 3 (10.0 µg/mL) stock->dilute3 dilute4 Dilute for Level 4 (25.0 µg/mL) stock->dilute4 dilute5 Dilute for Level 5 (50.0 µg/mL) stock->dilute5

Caption: Workflow for the preparation of stock and working standard solutions.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a hypothetical GC-MS method for the quantification of an analyte using ethyl 7-oxooctanoate as the calibration standard.

Instrumental Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min[5]

  • Inlet: Split/splitless injector at 250 °C

  • Injection Volume: 1 µL in splitless mode

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z (e.g., a characteristic fragment)

    • Qualifier Ions: m/z (e.g., other characteristic fragments for identity confirmation)

Calibration Curve Generation
  • Analysis: Inject each of the prepared working calibration standards in triplicate.

  • Data Acquisition: Record the peak area of the quantifier ion for ethyl 7-oxooctanoate at its characteristic retention time.

  • Plotting: Create a calibration curve by plotting the average peak area (y-axis) against the concentration of the standard (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used for quantification. An R² value > 0.99 is generally considered acceptable.[4]

G cluster_0 Calibration Process S1 Standard 1 (1.0 µg/mL) GCMS GC-MS Analysis S1->GCMS S2 Standard 2 (5.0 µg/mL) S2->GCMS S3 Standard 3 (10.0 µg/mL) S3->GCMS S4 Standard 4 (25.0 µg/mL) S4->GCMS S5 Standard 5 (50.0 µg/mL) S5->GCMS Data Peak Area Response GCMS->Data Curve Calibration Curve (y = mx + c, R²) Data->Curve

Caption: Logical flow for generating a calibration curve.

Method Validation

To ensure the analytical method is suitable for its intended purpose, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH Q2(R1)).[6][7]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the R² of the calibration curve over a specified range.[8]

  • Accuracy: The closeness of the test results to the true value. Determined by analyzing a sample with a known concentration (e.g., a quality control sample) and comparing the measured value to the theoretical value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, gas flow rate).

Acceptance Criteria (Example)
ParameterAcceptance Criterion
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) ≤ 15%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Conclusion

Ethyl 7-oxooctanoate can serve as an effective calibration standard for the quantitative analysis of medium-chain keto-esters and related compounds by GC-MS. The protocols outlined in this application note provide a robust framework for the preparation of standards, instrument calibration, and method validation. Adherence to these principles and good laboratory practices will ensure the generation of accurate, reliable, and reproducible analytical data. The validation of analytical procedures is a critical component in ensuring data integrity and is mandated by regulatory bodies in the pharmaceutical industry.[6][9]

References

  • MySkinRecipes. ethyl 7-oxooctanoate. [Link]

  • ScenTree. Ethyl octanoate (CAS N° 106-32-1). [Link]

  • Lab-Training.com. Gas chromatography calibration procedure. [Link]

  • Pharma Beginners. SOP for Calibration of Gas Chromatography (GC). [Link]

  • Chromatography Forum. standard preparation. [Link]

  • Environics, Inc. Gas Chromatography and Calibration Standards. [Link]

  • LCGC International. Preparing for GC Analysis—A Definitive Checklist. [Link]

  • International Organization for Standardization. ISO 9001:2015 - Quality management systems — Requirements. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Q2 Validation of Analytical Procedures. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

Sources

Application

Enantioselective Synthesis Starting from Ethyl 7-Oxooctanoate: A Practical Guide to Asymmetric Reduction Strategies

Abstract: This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of chiral ethyl 7-hydroxyoctanoate from the proch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of chiral ethyl 7-hydroxyoctanoate from the prochiral precursor, ethyl 7-oxooctanoate. We delve into two powerful and industrially relevant methodologies: biocatalytic reduction using ketoreductases (KREDs) and chemocatalytic asymmetric transfer hydrogenation (ATH). This guide emphasizes the causality behind experimental choices, offering detailed, field-proven protocols and robust analytical methods for determining enantiomeric purity. By presenting a side-by-side comparison, this document serves as a practical resource for selecting and implementing the optimal strategy for producing high-value, enantiomerically enriched chiral building blocks essential for modern drug discovery and fine chemical synthesis.

Introduction

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development, as the biological activity of a chiral molecule is often confined to one of its enantiomers. Ethyl 7-oxooctanoate is a versatile and economically significant prochiral starting material. Its asymmetric reduction yields enantiopure (R)- or (S)-ethyl 7-hydroxyoctanoate, a valuable chiral building block for numerous complex molecules, including pharmaceuticals and natural products. The ability to control the stereochemical outcome of the ketone reduction is therefore of paramount importance.

Two dominant strategies have emerged for this transformation: biocatalysis, which leverages the exquisite selectivity of enzymes, and chemocatalysis, which employs synthetic chiral metal complexes. Both approaches offer distinct advantages in terms of selectivity, scalability, and operational simplicity. This guide will provide the foundational principles and detailed protocols for both ketoreductase-mediated enzymatic reductions and Noyori-type asymmetric transfer hydrogenation, empowering researchers to make informed decisions for their specific synthetic challenges.

Section 1: The Biocatalytic Approach: Ketoreductase (KRED)-Mediated Reduction

Principle and Rationale

Biocatalytic ketone reduction has become a preferred green and efficient method for producing enantiopure alcohols.[1] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to secondary alcohols.[2] Their remarkable enantioselectivity stems from a highly ordered, three-dimensional active site that precisely orients the substrate relative to a hydride donor, typically the nicotinamide cofactor NADPH or NADH.[3]

Causality of Experimental Choice: The choice of a biocatalytic route is often driven by the desire for near-perfect enantioselectivity (>99% ee) under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[4][5] Furthermore, advances in protein engineering have made a vast array of KREDs with diverse substrate specificities and selectivities commercially available, often in convenient screening kits.[1][6]

A critical consideration for KRED-catalyzed reactions is the stoichiometric consumption of the expensive nicotinamide cofactor.[5] To make the process economically viable, an in situ cofactor regeneration system is essential.[7][8] The most common approach is a substrate-coupled system, where a sacrificial alcohol like isopropanol is oxidized by the same KRED to regenerate the NADPH/NADH, or an enzyme-coupled system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a cheap substrate like glucose.[7][9][10][11]

Protocol: Screening and Optimization of KRED-Mediated Reduction

This protocol describes a typical workflow for identifying a suitable KRED and optimizing the reaction conditions for the reduction of ethyl 7-oxooctanoate.

Materials:

  • Ethyl 7-oxooctanoate (Substrate)

  • KRED Screening Kit (e.g., from Codexis, Almac, or similar)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Isopropanol (for substrate-coupled regeneration)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • 96-well microtiter plates and plate shaker/incubator

Protocol Steps:

  • Stock Solution Preparation:

    • Substrate Stock: Prepare a 100 mg/mL solution of ethyl 7-oxooctanoate in isopropanol or DMSO.

    • Cofactor Stock: Prepare a 10 mg/mL solution of NADP⁺ (or NAD⁺) in 100 mM potassium phosphate buffer (pH 7.0).

    • GDH Stock (for enzyme-coupled regeneration): Prepare a 10 mg/mL solution of GDH in the same buffer.

    • Glucose Stock (for enzyme-coupled regeneration): Prepare a 200 mg/mL solution of D-glucose in the same buffer.

  • KRED Screening (96-Well Plate Format):

    • To each well, add 200 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 1-2 mg of each lyophilized KRED enzyme to individual wells.

    • Add 5 µL of the NADP⁺ stock solution.

    • Add 10 µL of the GDH stock and 10 µL of the glucose stock.

    • Initiate the reaction by adding 5 µL of the ethyl 7-oxooctanoate stock solution (final substrate concentration ~2.5 mg/mL or ~14.5 mM).

    • Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 200 µL of ethyl acetate to each well.

    • Mix thoroughly and centrifuge the plate to separate the layers.

    • Carefully transfer the organic (top) layer to a new 96-well plate for analysis.

    • Determine the conversion and enantiomeric excess (% ee) using chiral GC or HPLC (see Section 3).

  • Optimization:

    • Once the best-performing KREDs are identified (based on high conversion and % ee), further optimization can be performed by varying parameters such as substrate loading, pH, temperature, and co-solvent concentration to maximize space-time yield.

Data Presentation: Representative KRED Screening Results
Enzyme IDSubstrate Loading (g/L)Conversion (%)Enantiomeric Excess (% ee)Product Configuration
KRED-A0110>99>99.5(R)
KRED-A08108598(R)
KRED-B0410>99>99.5(S)
KRED-B11109297(S)
KRED-C03101565(R)

Table 1: Illustrative screening results for the reduction of ethyl 7-oxooctanoate. Data is hypothetical but representative of a typical KRED screen.

Workflow Diagram: KRED Screening and Optimization

KRED_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimize Optimization prep_substrate Prepare Substrate Stock Solution add_reagents Add Buffer, Cofactor, & Regeneration System prep_substrate->add_reagents prep_buffer Prepare Buffer & Cofactor Stocks prep_buffer->add_reagents prep_enzyme Aliquot KREDs into 96-Well Plate prep_enzyme->add_reagents start_rxn Add Substrate to Initiate Reaction add_reagents->start_rxn incubate Incubate with Shaking (e.g., 30°C, 24h) start_rxn->incubate quench Quench & Extract with Ethyl Acetate incubate->quench analyze Analyze Organic Layer by Chiral GC/HPLC quench->analyze identify Identify 'Hit' Enzymes (High Conversion & ee) analyze->identify optimize Optimize Parameters: - Substrate Loading - pH - Temperature identify->optimize Select best KREDs scale_up Preparative Scale Synthesis optimize->scale_up

Caption: Workflow for KRED screening and optimization.

Section 2: The Chemocatalytic Approach: Asymmetric Transfer Hydrogenation (ATH)

Principle and Rationale

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones.[12] This technique uses a stable, inexpensive hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate, mediated by a chiral transition metal catalyst.[13][14] The most renowned catalysts for this transformation are the Noyori-type ruthenium(II) complexes, which typically feature a pseudo-octahedral geometry with an arene ligand (e.g., p-cymene) and a chiral N-tosylated diamine ligand (e.g., TsDPEN).[15][16]

Causality of Experimental Choice: ATH is often selected for its broad substrate scope, high catalyst activity (low loadings of 0.1 to 0.01 mol% are common), and operational simplicity (no high-pressure hydrogenation equipment is needed).[13] The reaction proceeds via an "outer-sphere" mechanism, where the ketone does not coordinate directly to the metal center. Instead, a metal-hydride species is formed, and the hydride is transferred to the ketone through a six-membered pericyclic transition state, with stereoselectivity being directed by the chiral ligand.[15][17] The choice between (R,R)- or (S,S)-TsDPEN ligand directly determines whether the (R)- or (S)-alcohol is produced, respectively.

Protocol: Ruthenium-Catalyzed ATH of Ethyl 7-Oxooctanoate

This protocol provides a general procedure for the ATH of ethyl 7-oxooctanoate using a standard Noyori-type catalyst.

Materials:

  • Ethyl 7-oxooctanoate

  • [RuCl₂(p-cymene)]₂ (Catalyst Precursor)

  • (R,R)-N-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) or the (S,S)-enantiomer

  • Formic Acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Schlenk flask and standard inert atmosphere equipment (e.g., nitrogen or argon line)

Protocol Steps:

  • Catalyst Pre-formation (Optional, but recommended):

    • In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (1 mol) and the chiral TsDPEN ligand (2.2 mol).

    • Add anhydrous, degassed solvent.

    • Stir the mixture at room temperature for 1 hour to form the active catalyst complex, [RuCl(p-cymene)(TsDPEN)].

  • Reaction Setup:

    • In a separate Schlenk flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Caution: This mixing is exothermic.

    • Dissolve ethyl 7-oxooctanoate (1 equivalent) in the HCOOH/NEt₃ mixture.

    • Add the pre-formed catalyst solution (e.g., 0.1 mol%) to the substrate solution via cannula or syringe.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., 28-40°C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. Reactions are typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.

    • Extract the product with an organic solvent like ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insight Diagram: Noyori-Type ATH

ATH_Mechanism cluster_cycle Catalytic Cycle Ru_precatalyst [Ru(II)]-Cl (Precatalyst) Ru_hydride [Ru(II)]-H (Active Hydride) Ru_precatalyst->Ru_hydride + HCOO⁻ - Cl⁻, - CO₂ TS [Transition State] (Six-membered ring) Ru_hydride->TS + Ketone Ru_product [Ru(II)]-O-CH-R (Product Complex) TS->Ru_product Hydride Transfer Ru_product->Ru_precatalyst + H⁺ - Alcohol Alcohol R-CH(OH)-R' (Product) Ru_product->Alcohol HCOOH HCOOH HCOOH->Ru_precatalyst Ketone R-CO-R' (Ethyl 7-oxooctanoate) Ketone->Ru_hydride

Caption: Outer-sphere mechanism for Ru-catalyzed ATH.

Data Presentation: Catalyst Performance Comparison
Catalyst SystemS/C RatioTime (h)Yield (%)Enantiomeric Excess (% ee)
[RuCl((R,R)-TsDPEN)(p-cymene)]1000:149598
[RuCl((S,S)-TsDPEN)(p-cymene)]1000:149699
[RhCl((R,R)-TsDPEN)]₂1000:1128894
Ir(I) Complex500:1247590

Table 2: Representative performance of different ATH catalysts for keto-ester reduction. S/C = Substrate-to-Catalyst ratio. Data is illustrative.

Section 3: Analytical Methods for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess (% ee) is crucial for validating the success of an asymmetric synthesis.[18] Chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard technique.[18][19]

Principle

Chiral chromatography relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte.[18] This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs for separating chiral alcohols and esters include those based on derivatized cyclodextrins (for GC) or polysaccharides like cellulose and amylose (for HPLC).[18][20]

Protocol: General Chiral GC/HPLC Method

Instrumentation and Consumables:

  • For GC: Gas Chromatograph with FID detector; Chiral GC Column (e.g., CHIRALDEX® B-DM or similar dimethylated β-cyclodextrin column).[18]

  • For HPLC: HPLC system with UV or RI detector; Chiral HPLC Column (e.g., CHIRALCEL® OD-H, CHIRALPAK® IC).[20]

  • Mobile Phase (HPLC): HPLC-grade Hexane/Isopropanol mixture.

  • Carrier Gas (GC): Helium.

Protocol Steps:

  • Sample Preparation: Prepare a dilute solution of the purified ethyl 7-hydroxyoctanoate product (~1 mg/mL) in the mobile phase (for HPLC) or a volatile solvent like hexane (for GC). Also prepare a sample of the racemic alcohol as a reference standard.

  • Method Development:

    • Column Screening: Screen several chiral columns to find one that provides baseline separation of the two enantiomers of the racemic standard.

    • Mobile Phase/Temperature Optimization: For HPLC, adjust the ratio of hexane to isopropanol (e.g., starting with 90:10). For GC, optimize the temperature program. The goal is to achieve baseline resolution (Rₛ > 1.5) in a reasonable analysis time.

  • Quantification:

    • Inject the sample from the asymmetric synthesis.

    • Integrate the peak areas for the two enantiomers (A₁ and A₂).

    • Calculate the enantiomeric excess using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Conclusion

Both biocatalytic and chemocatalytic methods provide highly effective and reliable pathways for the enantioselective synthesis of ethyl 7-hydroxyoctanoate from its prochiral ketone precursor.

  • Ketoreductases offer unparalleled enantioselectivity, often exceeding 99.5% ee, and operate under green, mild conditions.[21] They are ideal for producing active pharmaceutical ingredients where absolute stereochemical purity is non-negotiable.[2][22] The primary considerations are the need for cofactor regeneration and the potential for enzyme inhibition at high substrate concentrations.

  • Asymmetric Transfer Hydrogenation with Noyori-type catalysts provides a more versatile and operationally simpler alternative, with a broader substrate scope and tolerance for higher substrate concentrations.[23] While enantioselectivities are excellent (typically 95-99% ee), they may not consistently reach the near-perfect levels of the best biocatalysts. ATH is exceptionally well-suited for rapid process development and scale-up in a traditional chemical manufacturing setting.

The choice between these two premier methodologies will depend on the specific project requirements, including the desired level of enantiopurity, scalability, cost considerations, and available infrastructure. This guide provides the foundational knowledge and practical protocols to successfully implement either strategy.

References

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  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279–1288. [Link]

  • ResearchGate. (n.d.). Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. ResearchGate. [Link]

  • Wiedemann, J., et al. (2023). Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. Chemistry – A European Journal. [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • ACS Publications. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. [Link]

  • Morris, D. J., et al. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. [Link]

  • HPLC. (n.d.). Chiral Impurity Methods – Case Study. SlideShare. [Link]

  • Simon, R. C., et al. (2021). Practical examples of biocatalysis in industry. Comptes Rendus Chimie. [Link]

  • Wiedemann, J., et al. (2023). Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. ResearchGate. [Link]

  • Yi, S.-S., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Redructions by Engineered Escherichia coli. ACS Publications. [Link]

  • ACS Publications. (2022). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. [Link]

  • ResearchGate. (2022). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications. [Link]

  • Chen, R., et al. (2020). Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid. Green Chemistry. [Link]

  • Mishra, A. A., & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Schematic overview of our system for continuous cofactor regeneration. ResearchGate. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Scientific Instruments. [Link]

  • ResearchGate. (n.d.). Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast. ResearchGate. [Link]

  • Wang, C., et al. (2019). Asymmetric transfer hydrogenation of aryl ketoesters with a chiral double-chain surfactant-type catalyst in water. Green Chemistry. [Link]

  • Pápai, I., et al. (2011). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]

  • Digital Commons@Georgia Southern. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern University. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • International Journal of Engineering Research & Technology. (2015). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. IJERT. [Link]

  • Liese, A., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell transformations. Applied Microbiology and Biotechnology. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

  • The Chiral Notebook. (n.d.). Chiral Separation of FMOC-Protected Amino Acids. Phenomenex. [Link]

  • ACS Publications. (2022). Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. The Journal of Organic Chemistry. [Link]

  • Zhao Group @ UIUC. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign. [Link]

  • NCBI. (2017). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences. [Link]

  • de Souza, R. O. M. A., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. [Link]

  • Liese, A., et al. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology. [Link]

  • Dalton Transactions. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Base-Assisted Mechanism for Asymmetric Transfer Hydrogenation with Ru-TsDPEN Catalyst. ResearchGate. [Link]

  • Reaction Chemistry & Engineering. (2019). Biocatalysis explained: from pharmaceutical to bulk chemical production. Royal Society of Chemistry. [Link]

  • Bachosz, K., et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. Science of The Total Environment. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-oxooctanoate

Welcome to the technical support center for the synthesis of Ethyl 7-oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for Ethyl 7-oxooctanoate.

Q1: What are the most common and effective strategies for synthesizing Ethyl 7-oxooctanoate?

The most robust and widely documented method for preparing Ethyl 7-oxooctanoate is the Acetoacetic Ester Synthesis .[1][2] This classical approach offers a reliable pathway to construct the target methyl ketone by leveraging the unique reactivity of ethyl acetoacetate. The overall transformation converts an alkyl halide into a methyl ketone with a three-carbon extension.[3] In this specific case, Ethyl 5-bromovalerate is used as the alkylating agent to build the required carbon chain.

Alternative, less common routes include:

  • Oxidative cleavage of a cyclic precursor like 1-methylcyclohexene, followed by esterification. This can be effective but may require specialized catalysts and can sometimes lead to over-oxidation.[4][5]

  • Grignard-based methods , which involve the reaction of a custom Grignard reagent with an appropriate electrophile like diethyl oxalate, though these can be sensitive to reaction conditions.[6]

Q2: For a standard laboratory setting, which synthesis route offers the best balance of yield, cost, and operational simplicity?

For lab-scale synthesis, the Acetoacetic Ester Synthesis is unequivocally the recommended route. Its advantages include:

  • High Reliability: It is a well-understood reaction with predictable outcomes.

  • Accessible Reagents: Ethyl acetoacetate, sodium ethoxide, and ethyl 5-bromovalerate are common, commercially available reagents.[7][8][9]

  • Moderate Conditions: The reaction does not require extreme temperatures or pressures.

  • Control: The stepwise nature of the synthesis allows for better control over the introduction of substituents.[10]

Q3: What are the critical safety precautions I should be aware of?

  • Sodium Ethoxide (NaOEt): This is a strong base that is highly reactive with water and moisture. It is also flammable and corrosive. Always handle it in an inert, dry atmosphere (e.g., in a glovebox or under argon/nitrogen) and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Solvents: Ethanol and other organic solvents used are flammable. Ensure all heating is done using a heating mantle and condenser in a well-ventilated fume hood, away from open flames or sparks.

  • Pressure Build-up: The decarboxylation step releases carbon dioxide (CO2) gas. When performing this step, ensure the reaction vessel is not sealed to avoid dangerous pressure build-up. Use a reflux condenser to allow gas to escape.

Section 2: Troubleshooting the Acetoacetic Ester Synthesis Route

This section provides a detailed, question-and-answer guide to troubleshoot specific issues encountered during the synthesis.

Workflow: Acetoacetic Ester Synthesis of Ethyl 7-oxooctanoate

G cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: Alkylation (SN2) cluster_2 Stage 3: Hydrolysis & Decarboxylation A Ethyl Acetoacetate + NaOEt in Dry Ethanol B Add Ethyl 5-bromovalerate A->B Generates Nucleophilic Enolate C Alkylated Intermediate B->C Forms C-C bond D Aqueous Acid (e.g., HCl) + Heat C->D E Final Product: Ethyl 7-oxooctanoate D->E Releases CO2

Caption: General workflow for the Acetoacetic Ester Synthesis.

Stage 1: Enolate Formation

Q: My reaction yield is very low, and I suspect an issue with the initial deprotonation step. What are the common causes?

A: Incomplete enolate formation is a primary reason for low yields. The root cause is often related to the base or solvent.

  • Cause 1: Presence of Water. Sodium ethoxide reacts violently with water. Any moisture in your ethanol, glassware, or ethyl acetoacetate will consume the base, preventing the deprotonation of your starting material.

    • Solution: Use absolute (anhydrous) ethanol. Dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of dry nitrogen or in a desiccator before use.

  • Cause 2: Incorrect Base. The pKa of the α-hydrogen in ethyl acetoacetate is approximately 11. While other bases like NaOH or KOH are strong enough, they introduce water and can cause premature hydrolysis of the ester.

    • Solution: Use sodium ethoxide (NaOEt). Critically, the alkoxide base should always match the alkyl group of the ester to prevent transesterification, a side reaction where the ester group is exchanged.[11] For ethyl acetoacetate, use ethyl ethoxide.

Stage 2: Alkylation with Ethyl 5-bromovalerate

Q: My final product is contaminated with a significant amount of starting material (ethyl acetoacetate), even after allowing for a long reaction time. Why is the alkylation incomplete?

A: This points to issues with either the electrophile or the reaction conditions.

  • Cause 1: Impure Alkylating Agent. The alkylating agent, Ethyl 5-bromovalerate, may have degraded over time or be of poor quality.

    • Solution: Check the purity of your Ethyl 5-bromovalerate via NMR or GC. If necessary, purify it by vacuum distillation before use.

  • Cause 2: Insufficient Temperature. The SN2 reaction requires sufficient thermal energy to overcome the activation barrier.

    • Solution: The reaction is typically run at the reflux temperature of ethanol. Ensure your heating mantle is set to maintain a steady reflux for the duration of the reaction (typically several hours).

Q: My analysis (e.g., by ¹H NMR) shows evidence of an O-alkylated byproduct. How can I favor the desired C-alkylation?

A: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at the α-carbon (C-alkylation) or the carbonyl oxygen (O-alkylation). While C-alkylation is generally favored, certain conditions can promote the undesired O-alkylation.

  • Cause: Solvent Effects. Highly polar aprotic solvents (like DMF or DMSO) can solvate the sodium counter-ion, creating a more "naked" and reactive enolate. This increased reactivity often favors attack at the more electronegative oxygen atom.

    • Solution: Use a protic solvent like ethanol. The protic solvent helps to solvate the enolate and favors the thermodynamically more stable C-alkylated product.[12]

Q: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is a dialkylated product. How can I improve selectivity for mono-alkylation?

A: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.

  • Cause: Stoichiometry. Using an excess of base or alkylating agent can drive the reaction towards dialkylation. The mono-alkylated product still has one acidic α-hydrogen, which can be removed.

    • Solution: Use precise stoichiometry. A slight excess (e.g., 1.0 to 1.1 equivalents) of the enolate relative to the alkylating agent is often sufficient. Add the Ethyl 5-bromovalerate slowly to the generated enolate solution to maintain a low instantaneous concentration of the alkylating agent.

Stage 3: Hydrolysis and Decarboxylation

Q: The final decarboxylation step seems inefficient, and I'm isolating the intermediate β-keto acid. How can I drive this reaction to completion?

A: The decarboxylation of a β-keto acid is thermally driven and proceeds through a cyclic transition state.

  • Cause: Insufficient Heat or Acidity. The reaction requires both heat and acid catalysis for the initial ester hydrolysis.

    • Solution: After the alkylation is complete, the reaction mixture is typically treated with aqueous acid (e.g., 3M HCl or H₂SO₄) and heated to reflux for several hours. Ensure the temperature is high enough and the heating period is sufficient to first hydrolyze the ester and then effect the decarboxylation of the resulting β-keto acid.

Troubleshooting Decision Tree

G A Poor Yield or Impure Product B Check NMR/GC-MS of Crude Product A->B C High % of Starting Materials? B->C Yes D Dialkylated Product Present? B->D Yes E O-Alkylated Product Present? B->E Yes F Incomplete Deprotonation (Wet Reagents/Solvent) C->F Cause G Inefficient Alkylation (Low Temp/Bad Reagent) C->G Cause H Incorrect Stoichiometry (Excess Base/Alkyl Halide) D->H Cause I Incorrect Solvent Choice (e.g., Polar Aprotic) E->I Cause J SOLUTION: Use Anhydrous Conditions F->J K SOLUTION: Increase Temp to Reflux Verify Reagent Purity G->K L SOLUTION: Use 1.0 eq. Base Add Alkyl Halide Slowly H->L M SOLUTION: Use Protic Solvent (e.g., Ethanol) I->M

Caption: Troubleshooting decision tree for common synthesis issues.

Section 3: Purification and Characterization

Q: What is the recommended procedure for purifying the final product, Ethyl 7-oxooctanoate?

A: After the reaction workup (which typically involves neutralization, extraction with a solvent like diethyl ether or ethyl acetate, and drying), the crude product is best purified by fractional vacuum distillation .[13] This method is effective for separating the liquid product from non-volatile impurities and any remaining starting materials with different boiling points.

Q: Which analytical techniques are essential for confirming the product's identity and purity?

A: A combination of techniques is recommended for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should be able to identify all unique proton and carbon signals, including the characteristic methyl ketone singlet, the ethyl ester quartet and triplet, and the various methylene groups in the chain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product via the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum should clearly show two distinct carbonyl (C=O) stretches: one for the ketone (~1715 cm⁻¹) and one for the ester (~1735 cm⁻¹).

Section 4: Experimental Protocol & Data

Detailed Protocol: Acetoacetic Ester Synthesis of Ethyl 7-oxooctanoate

Materials:

  • Sodium metal

  • Absolute Ethanol (200 proof, anhydrous)

  • Ethyl acetoacetate

  • Ethyl 5-bromovalerate

  • Diethyl ether (or Ethyl Acetate)

  • 3M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Enolate Formation: a. Under an inert atmosphere of nitrogen, carefully add sodium metal (1.0 eq) in small pieces to a flask containing stirred, anhydrous ethanol at 0°C. Allow all the sodium to react to form sodium ethoxide. b. Once the sodium has fully dissolved, add ethyl acetoacetate (1.0 eq) dropwise to the sodium ethoxide solution, maintaining the temperature at or below room temperature. Stir for 30-60 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: a. To the enolate solution, add Ethyl 5-bromovalerate (0.95 eq) dropwise. b. Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or GC if possible.

  • Hydrolysis and Decarboxylation: a. Cool the reaction mixture to room temperature. Reduce the solvent volume via rotary evaporation. b. Add 3M HCl (a significant excess, e.g., 5-10 eq) to the residue. c. Heat the acidic mixture to reflux for another 4-6 hours. This step hydrolyzes both ester groups and decarboxylates the intermediate. Monitor the evolution of CO₂ gas.

  • Workup and Purification: a. Cool the mixture to room temperature. Transfer to a separatory funnel and extract three times with diethyl ether. b. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove excess acid), and finally with brine.[14] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. d. Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure Ethyl 7-oxooctanoate.

Data Table: Impact of Key Parameters on Synthesis
ParameterRecommended ConditionSuboptimal ConditionConsequence of Suboptimal ChoiceRationale
Base Sodium EthoxideSodium HydroxidePremature hydrolysis of the ester starting material.The hydroxide ion will saponify the ester before alkylation can occur.[15]
Solvent Anhydrous Ethanol"Reagent" Grade EthanolConsumption of base, leading to low conversion.Water reacts with the sodium ethoxide base, neutralizing it.
Stoichiometry ~1.0 eq Base & Ester, ~0.95 eq Alkyl Halide>1.1 eq Base & Alkyl HalideIncreased formation of dialkylated byproduct.The mono-alkylated product can be deprotonated again and react further if excess reagents are present.
Hydrolysis Aqueous HCl / H₂SO₄Aqueous NaOHForms a carboxylate salt that is difficult to decarboxylate.Saponification followed by acidification is possible but less direct than acidic hydrolysis for this specific synthesis.

References

  • CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google P
  • The preparation of a pure organic liquid - ethyl ethanoate - YouTube. [Link]

  • Ch21: Acetoacetic esters - University of Calgary. [Link]

  • Ethyl 5-bromovalerate | C7H13BrO2 | CID 84580 - PubChem - NIH. [Link]

  • Oxidative cleavage of cycloalkenes using hydrogen peroxide and a tungsten-based catalyst: towards a complete mechanistic investigation - New Journal of Chemistry (RSC Publishing). [Link]

  • Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides - ResearchGate. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]

  • Acetoacetic ester synthesis - Grokipedia. [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

  • Acetoacetic Ester Synthesis - Chemistry LibreTexts. [Link]

  • methyl 4-keto-7-methyloctanoate - Organic Syntheses Procedure. [Link]

  • Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins. - SciSpace. [Link]

  • Acetoacetic Ester Synthesis - Chemistry Steps. [Link]

  • Acetoacetic Ester Synthesis | OpenOChem Learn. [Link]

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Optimization

Technical Support Center: Troubleshooting Side Reactions in Keto Ester Synthesis

Welcome to the technical support center for β-keto ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize ester condensation reactions, such as the Claisen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for β-keto ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize ester condensation reactions, such as the Claisen or Dieckmann condensations, to form critical C-C bonds. As experienced chemists know, while these reactions are powerful, they are often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. It moves beyond simple procedural steps to explain the mechanistic reasoning—the "why"—behind each experimental choice, empowering you to diagnose and solve problems effectively.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired β-Keto Ester

Q1: My Claisen condensation is giving very low yields. I suspect the initial equilibrium is not favoring the product. What is the thermodynamic driving force for this reaction, and how can I ensure it proceeds to completion?

A1: Causality & Mechanism

The Claisen condensation is a series of equilibrium steps. The initial deprotonation of the ester α-hydrogen, the nucleophilic attack, and the elimination of the alkoxide are all reversible and often do not strongly favor the product. The true driving force of the reaction is the final deprotonation of the newly formed β-keto ester.[1]

The α-hydrogens of a β-keto ester are significantly more acidic (pKa ≈ 11 in DMSO) than those of the starting ester (pKa ≈ 25 in DMSO).[2] This is due to the formation of a highly stabilized conjugate base (an enolate) where the negative charge is delocalized over two carbonyl groups. When at least one full equivalent of base is used, this final, essentially irreversible acid-base reaction sequesters the product as its enolate salt, pulling the entire equilibrium toward the product side.[1] The reaction is then completed by an acidic workup to protonate the enolate and yield the neutral β-keto ester.

Troubleshooting Protocol:

  • Ensure Stoichiometric Base: Use at least one full equivalent of a strong base relative to the ester that will be enolized. Using catalytic amounts of base is a common error and will result in poor yields.

  • Verify Ester Has Two α-Hydrogens: The starting ester must possess at least two α-hydrogens. One is removed to form the nucleophilic enolate, and the second is removed from the β-keto ester product to drive the reaction forward. Esters with only one α-hydrogen will not undergo a successful Claisen condensation under standard conditions.[1]

  • Acidic Workup: Do not forget the final acidic workup step (e.g., with dilute HCl or H₂SO₄). Without it, your product will remain as the enolate salt in the reaction mixture.

Issue 2: Competing Side Reactions Related to the Base

Q2: I'm observing significant hydrolysis of my starting ester into a carboxylic acid, and I'm also getting a mixture of ester products. What is causing this, and how do I select the right base?

A2: Causality & Mechanism

The choice of base is critical and can introduce two primary side reactions: saponification (hydrolysis) and transesterification.

  • Saponification: If hydroxide (e.g., NaOH, KOH) is used as the base, it can act as a nucleophile and attack the ester carbonyl, leading to irreversible hydrolysis to form a carboxylate salt.[1] This consumes your starting material.

  • Transesterification: If an alkoxide base (e.g., sodium methoxide, NaOMe) is used with an ester containing a different alkyl group (e.g., ethyl acetate, EtOAc), the base can act as a nucleophile, leading to an equilibrium mixture of esters (in this case, ethyl acetate and methyl acetate). This complicates the final product mixture.

Troubleshooting Protocol & Base Selection:

  • Match the Alkoxide to the Ester: The most common and effective strategy is to use the sodium alkoxide corresponding to the alcohol portion of your ester. For example, use sodium ethoxide (NaOEt) with ethyl esters and sodium methoxide (NaOMe) with methyl esters.[3] This way, even if transesterification occurs, the starting material is simply regenerated.

  • Use a Non-Nucleophilic Base: For mixed Claisen condensations or with sensitive substrates, a non-nucleophilic, sterically hindered strong base is ideal.[3][4] These bases are excellent at deprotonation but poor nucleophiles, minimizing both saponification and transesterification.

Table 1: Comparison of Bases for Keto Ester Synthesis

BaseTypepKa of Conj. AcidCommon Use Cases & RationalePotential Side Reactions
NaOEt Alkoxide~16Standard for ethyl esters. Prevents transesterification.Saponification if water is present.
NaOMe Alkoxide~15.5Standard for methyl esters. Prevents transesterification.Saponification if water is present.
NaH Hydride~36Strong, non-nucleophilic. Generates H₂ gas.Highly reactive with protic solvents. Requires anhydrous conditions.
LDA Amide~36Strong, non-nucleophilic, hindered. Ideal for kinetic control.Must be prepared fresh or titrated. Temperature sensitive.
t-BuOK Alkoxide~17Strong, sterically hindered. Minimizes nucleophilic attack.Can promote elimination in some substrates.

This systematic approach to base selection is crucial for maximizing the yield of the desired C-C bond formation while avoiding unwanted pathways.[5]

Issue 3: Unwanted Decarboxylation

Q3: My product is unstable. I'm losing my ester group as CO₂ during workup or purification. Why does this happen and how can I prevent it?

A3: Causality & Mechanism

The product of a Claisen condensation is a β-keto ester. If this ester is inadvertently hydrolyzed to the corresponding β-keto acid (e.g., by exposure to harsh acidic or basic conditions, especially with heat), it becomes highly susceptible to decarboxylation.[6][7]

The mechanism involves a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide and formation of an enol, which then tautomerizes to the final ketone product.[7][8] This process is often so favorable that it can occur even at room temperature for simple β-keto acids like acetoacetic acid.[7]

Workflow for Preventing Decarboxylation

G cluster_reaction Reaction & Workup cluster_problem Problem cluster_solution Solution start β-Keto Ester Product (in basic solution as enolate) workup Careful Acidic Workup (e.g., pH 4-5, cold) start->workup Desired Path hydrolysis Harsh Conditions (Strong Acid/Base + Heat) start->hydrolysis Side Reaction acid Intermediate β-Keto Acid purification Gentle Purification (e.g., Chromatography at RT, Low-temp distillation) hydrolysis->acid decarboxylation Decarboxylation (Loss of CO2) acid->decarboxylation Spontaneous/ Heat-induced acid->decarboxylation

Caption: Troubleshooting workflow for preventing unwanted decarboxylation.

Troubleshooting Protocol:

  • Gentle Workup: After the reaction, perform the acidic quench carefully and at low temperatures (e.g., 0 °C). Add the acid slowly until the pH is only weakly acidic (pH 4-5), just enough to protonate the enolate without causing significant hydrolysis.

  • Avoid High Temperatures: Do not heat the reaction mixture during workup. If purification requires distillation, use high vacuum to keep the boiling point as low as possible. Column chromatography at room temperature is often a safer alternative.

  • Anhydrous Conditions: Ensure your reaction is run under anhydrous conditions. Water present during the reaction can lead to hydrolysis, forming the unstable β-keto acid.[6]

Issue 4: Side Reactions in Intramolecular Condensations (Dieckmann Condensation)

Q4: I am attempting a Dieckmann condensation to form a 7-membered ring, but my main product seems to be from dimerization or polymerization. Why is my intramolecular reaction failing?

A4: Causality & Mechanism

The Dieckmann condensation is an intramolecular Claisen condensation that forms cyclic β-keto esters.[9] The success of this reaction is highly dependent on ring size.

  • Favorable Ring Formation: 5- and 6-membered rings are entropically and enthalpically favored and typically form with high efficiency.[2][4]

  • Unfavorable Ring Formation: The formation of small rings (3-4 members) and medium-to-large rings (7+ members) is often disfavored due to ring strain or a low probability of the reactive ends of the molecule encountering each other.[4]

In these unfavorable cases, the intermolecular Claisen condensation becomes a competitive side reaction. An enolate from one molecule will react with the ester of a different molecule, leading to dimerization and polymerization instead of cyclization.

Troubleshooting Protocol:

  • High-Dilution Conditions: To favor the intramolecular pathway, the reaction must be run under high-dilution conditions. This is achieved by adding the diester substrate very slowly via a syringe pump to a solution of the base. This keeps the instantaneous concentration of the substrate low, minimizing the chance of intermolecular collisions while allowing the intramolecular reaction to occur.

  • Choice of Base and Solvent: Modern protocols often employ sterically hindered bases like LDA or LHMDS in aprotic solvents like THF.[4] These conditions can improve yields and minimize side reactions, especially at lower temperatures.[4]

G cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways conc High Concentration inter Intermolecular Reaction (Dimerization) conc->inter Favors dilute High Dilution (Slow Addition) intra Intramolecular Reaction (Cyclization) dilute->intra Favors

Caption: Effect of concentration on Dieckmann condensation pathways.

References

  • 9.4: β-Ketoacids Decarboxylate . (2021). Chemistry LibreTexts. [Link]

  • Claisen Condensation and Dieckmann Condensation . (2020). Master Organic Chemistry. [Link]

  • Claisen Condensation: Mechanism & Examples . (n.d.). NROChemistry. [Link]

  • 21.6 Claisen Condensation Reactions . (2021). Chad's Prep™. [Link]

  • Dieckmann Condensation . (2023). Chemistry LibreTexts. [Link]

  • Claisen Condensation Reaction Mechanism . (2016). Leah4sci. [Link]

  • Claisen Condensation Mechanism . (n.d.). Chemistry Learner. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides . (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the transesterification of β-keto esters . (2021). RSC Publishing. [Link]

  • Decarboxylation . (2022). Master Organic Chemistry. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies . (2013). National Institutes of Health. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters . (2024). MDPI. [Link]

  • Claisen Condensation Reaction Mechanism . (n.d.). Chemistry Steps. [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides . (2021). ACS Publications. [Link]

  • Claisen condensation . (n.d.). Wikipedia. [Link]

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Troubleshooting

Technical Support Center: Ester Synthesis &amp; Transesterification

Welcome to the technical support center for ester synthesis via transesterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ester synthesis via transesterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your work.

Troubleshooting Guide: Managing Transesterification Byproducts

This section addresses specific issues you may encounter during ester synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low ester yield is a common issue in transesterification and can stem from several factors, primarily related to reaction equilibrium and the presence of impurities.

Causality and Experimental Choices:

The transesterification reaction is a reversible equilibrium between reactants (triglycerides/esters and alcohol) and products (fatty acid esters and glycerol).[1][2] To favor product formation, the equilibrium must be shifted to the right.

Troubleshooting Steps:

  • Molar Ratio of Alcohol: The stoichiometric ratio of alcohol to triglyceride is 3:1. However, to drive the reaction forward, a significant excess of alcohol is typically used.[1] If your yield is low, consider increasing the alcohol-to-oil molar ratio. Ratios of 6:1 or higher are common to enhance ester conversion.[3]

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. For base-catalyzed reactions (e.g., using NaOH or KOH), moisture can deactivate the catalyst.[4][5] For acid-catalyzed reactions, ensure the acid is of sufficient strength and concentration.[2]

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[6][7] Ensure the reaction temperature is optimal for the specific catalyst and alcohol being used.

  • Mixing: Inadequate mixing can lead to a mass transfer limitation, especially in heterogeneous reactions. Ensure vigorous and consistent stirring throughout the reaction.

  • Byproduct Removal: The accumulation of glycerol, a primary byproduct, can shift the equilibrium back towards the reactants.[8] If feasible for your setup, consider removing glycerol as it forms.

Question 2: I'm observing soap formation in my base-catalyzed reaction. What causes this and how can I prevent it?

Answer:

Soap formation, or saponification, is a frequent and problematic side reaction in base-catalyzed transesterification. It not only consumes the catalyst but also complicates the purification process.

Causality and Experimental Choices:

Saponification occurs when the base catalyst reacts with free fatty acids (FFAs) present in the oil or fat feedstock to form soap and water.[4][9] Water, in turn, can hydrolyze triglycerides to form more FFAs, creating a detrimental cycle.[10]

Troubleshooting Steps:

  • Feedstock Purity: The primary cause of soap formation is a high FFA content in the starting material. It is recommended that the FFA content be below 0.5% w/w for efficient base-catalyzed transesterification.[11]

    • Action: Analyze the acid value of your feedstock before the reaction. If the FFA content is high, consider a pre-treatment step.

  • Two-Step Esterification: For feedstocks with high FFA content, a two-step process is highly effective.[1]

    • Step 1 (Acid-catalyzed esterification): React the feedstock with an alcohol (like methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to convert the FFAs into esters.[3]

    • Step 2 (Base-catalyzed transesterification): After reducing the FFA content, proceed with the standard base-catalyzed transesterification.

  • Water Content: Ensure your reactants and reaction vessel are as dry as possible. Water promotes the hydrolysis of triglycerides, leading to increased FFA levels and subsequent soap formation.[4][10]

Question 3: The separation of the ester and glycerol layers is difficult and an emulsion has formed. How can I resolve this?

Answer:

Poor separation and emulsion formation are typically consequences of soap formation and residual reactants.

Causality and Experimental Choices:

Soaps act as emulsifying agents, preventing the distinct separation of the polar glycerol layer from the nonpolar ester layer. Excess alcohol can also increase the solubility of glycerol in the ester phase, hindering separation.[1]

Troubleshooting Steps:

  • Address Soap Formation: The most effective solution is to prevent soap formation in the first place by following the steps outlined in Question 2.

  • Post-Reaction Neutralization: If soap has already formed, you can break the emulsion by neutralizing the mixture.

    • Action: Add a small amount of acid to the mixture after the reaction is complete. This will protonate the soap, breaking it down into FFAs and salt, which can then be removed through washing.

  • Water Washing: Washing the crude ester product with warm, deionized water can help remove residual catalyst, soap, and glycerol.[4] Be cautious with the initial wash volume to avoid creating a stable emulsion. A gentle first wash is recommended.[12]

  • Brine Wash: A wash with a saturated sodium chloride (brine) solution can also help break emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If gravitational separation is slow or incomplete, centrifugation can be an effective method to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of transesterification and how does it impact the reaction?

A1: The main byproduct of the transesterification of triglycerides is glycerol.[8] As the reaction is reversible, the accumulation of glycerol in the reaction mixture can shift the equilibrium back towards the reactants, thereby reducing the overall yield of the desired ester.[13] Efficient removal of glycerol is crucial for driving the reaction to completion.

Q2: How do water and free fatty acids (FFAs) in the feedstock affect byproduct formation?

A2: Water and FFAs are critical impurities that significantly impact the efficiency of transesterification, particularly when using a base catalyst.[5] FFAs react with the base catalyst in a saponification reaction to produce soap, which is an undesirable byproduct. Water can hydrolyze the triglycerides to generate more FFAs, further promoting soap formation, and can also deactivate certain catalysts.[10]

Q3: Can I use any alcohol for transesterification?

A3: While various alcohols can be used, methanol and ethanol are the most common due to their reactivity and low cost.[8] The choice of alcohol will influence the properties of the resulting ester. It's important to note that the reaction equilibrium and kinetics may vary with different alcohols.

Q4: What are the common catalysts used in transesterification, and how do they influence byproducts?

A4: Transesterification can be catalyzed by acids, bases, or enzymes.[2][10]

  • Base catalysts (e.g., NaOH, KOH) are widely used due to their high reaction rates at low temperatures.[14] However, they are sensitive to FFAs and water, leading to soap formation.[14]

  • Acid catalysts (e.g., H₂SO₄) are not sensitive to FFAs and can simultaneously catalyze both esterification and transesterification.[14] The main drawback is their slower reaction rate compared to base catalysts.

  • Enzymatic catalysts (lipases) operate under mild conditions and produce high-purity products with minimal byproducts.[2] However, they are generally more expensive and can have slower reaction rates.

Q5: What analytical techniques are recommended for monitoring byproduct formation?

A5: Several analytical techniques can be employed:

  • Gas Chromatography (GC): A standard method for quantifying the conversion of triglycerides to esters and identifying residual mono-, di-, and triglycerides.[15]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the composition of the reaction mixture, including the quantification of esters, glycerol, and glycerides.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion rate by integrating the signals of the methoxy protons of the esters and the methylene protons of the triglycerides.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the triglyceride peak and the appearance of the ester peak.[16]

Visualizations and Protocols

Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Low_Yield Start Low Ester Yield Detected Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Purity Are reactants pure? Check_Equilibrium->Check_Purity No Monitor_Reaction Monitor reaction progress (TLC, GC, HPLC) Check_Equilibrium->Monitor_Reaction Yes Check_Catalyst Verify Catalyst Activity & Concentration Check_Purity->Check_Catalyst Yes Pretreat_Feedstock Pre-treat Feedstock (e.g., Acid Esterification for high FFAs) Check_Purity->Pretreat_Feedstock No (High FFAs) Dry_Reactants Ensure Dry Reactants & Glassware Check_Purity->Dry_Reactants No (Water present) Increase_Alcohol Increase Alcohol:Oil Molar Ratio Increase_Time_Temp Increase Reaction Time or Temperature Increase_Alcohol->Increase_Time_Temp Improve_Mixing Enhance Agitation/Mixing Increase_Time_Temp->Improve_Mixing Check_Catalyst->Increase_Alcohol Pretreat_Feedstock->Check_Catalyst Dry_Reactants->Check_Catalyst Improve_Mixing->Monitor_Reaction End Yield Improved Monitor_Reaction->End

Caption: Troubleshooting workflow for addressing low ester yield.

Key Reaction Parameters and Their Impact on Byproducts
ParameterRecommended RangeImpact on Byproduct Formation
Alcohol to Oil Molar Ratio 6:1 to 9:1A higher ratio shifts the equilibrium away from reactants, minimizing unreacted glycerides.[1]
Catalyst Concentration (Base) 0.5 - 1.5 wt% of oilExcess catalyst can promote soap formation. Insufficient catalyst leads to incomplete conversion.[3]
Free Fatty Acid (FFA) Content < 0.5% w/w (for base catalysis)High FFA content is a primary cause of soap formation.[11]
Water Content < 0.05% w/wWater leads to triglyceride hydrolysis and soap formation, and can deactivate catalysts.[4][5]
Reaction Temperature 50 - 65 °C (for methanol with base)Higher temperatures increase reaction rate but can also lead to alcohol evaporation and side reactions.

Experimental Protocols

Protocol 1: Determination of Acid Value and FFA Content
  • Preparation: Accurately weigh approximately 1-2 g of the oil sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., 1:1 diethyl ether:ethanol) and a few drops of phenolphthalein indicator.

  • Titration: Titrate the solution with a standardized 0.1 N potassium hydroxide (KOH) solution, swirling continuously, until a faint pink color persists for at least 30 seconds.

  • Calculation:

    • Acid Value (mg KOH/g) = (V × N × 56.1) / W

    • % FFA (as oleic acid) ≈ Acid Value / 1.99

    • Where: V = volume of KOH solution used (mL), N = normality of the KOH solution, W = weight of the oil sample (g), and 56.1 is the molecular weight of KOH.

Protocol 2: Gas Chromatography (GC-FID) for Monitoring Reaction Conversion
  • Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by adding an acidic solution if a base catalyst was used. Add an internal standard (e.g., methyl heptadecanoate). Dilute the sample in a suitable solvent like hexane.

  • GC Conditions (Example):

    • Column: Capillary column suitable for FAME analysis (e.g., DB-WAX).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 270 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 240 °C at 4 °C/min, and hold for 5 min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Identify and quantify the peaks corresponding to the fatty acid methyl esters (FAMEs) and the remaining mono-, di-, and triglycerides by comparing their retention times and peak areas with those of known standards. Calculate the conversion based on the disappearance of glyceride peaks and the appearance of FAME peaks relative to the internal standard.

References

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Atadashi, I. M., Aroua, M. K., & Aziz, A. A. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Energies, 14(13), 3870. [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • Hossain, N., Zaini, J., & Mahlia, T. M. I. (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Environmental Science and Pollution Research, 31(1), 1-32. [Link]

  • Penn State College of Earth and Mineral Sciences. (n.d.). The Reaction of Biodiesel: Transesterification. EGEE 439: Alternative Fuels from Biomass Sources. Retrieved from [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • MDPI. (2026, January 26). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. Retrieved from [Link]

  • ACS Publications. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • NPTEL IIT Guwahati. (2023, August 25). Lec 25: Mechanism of trans‐esterification and biodiesel production. YouTube. Retrieved from [Link]

  • Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from [Link]

  • Chem LibreTexts. (2017, March 22). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). Retrieved from [Link]

  • ACS Publications. (2011, May 9). Monitoring the Transesterification Reaction Used in Biodiesel Production, with a Low Cost Unilateral Nuclear Magnetic Resonance Sensor. Energy & Fuels. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • ACS Omega. (2023, July 14). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). Retrieved from [Link]

  • ResearchGate. (2025, October 26). The Effects of Catalyst, Free Fatty Acids, and Water on Transecterification of Beef Tallow. Retrieved from [Link]

  • ResearchGate. (2014, November 7). What is the simple method to follow up transesterification of oils to produce biofuel? Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Transesterification for Ethyl Ester Production from Refined Palm Oil through Static Mixer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ion Chromatography as a Sustainable Alternative for Monitoring Ethanol and Free Glycerol in Biodiesel. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). The Effects of Catalyst, Free Fatty Acids, and Water on Transecterification of Beef Tallow. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • CONICET. (n.d.). High performance purification process of methyl and ethyl esters produced by transesterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Transesterification. Retrieved from [Link]

  • MDPI. (n.d.). Enabling Catalysts for Biodiesel Production via Transesterification. Retrieved from [Link]

  • Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. (n.d.). Effect of Free Fatty Acid on Transesterification of Waste Cooking Oil. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Heterogeneous Catalytic Transesterification for Biodiesel Production: Feedstock Properties, Catalysts and Process Parameters. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • PubMed. (n.d.). Effects of water on biodiesel fuel production by supercritical methanol treatment. Retrieved from [Link]

  • Engineering LibreTexts. (2021, September 11). 9.2: The Reaction of Biodiesel- Transesterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). 129 questions with answers in TRANSESTERIFICATION. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analytical monitoring of the production of biodiesel by high- performance liquid chromatography with various detection methods. Retrieved from [Link]

  • SciELO South Africa. (n.d.). The Carbonate-catalyzed Transesterification of Sunflower Oil for Biodiesel Production: in situ Monitoring and Density Functional Theory Calculations. Retrieved from [Link]

Sources

Optimization

Common impurities in commercially available Ethyl 7-oxooctanoate

Welcome to the technical support guide for Ethyl 7-oxooctanoate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with the purity o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 7-oxooctanoate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with the purity of commercially available Ethyl 7-oxooctanoate. This guide provides in-depth troubleshooting, detailed analytical protocols, and effective purification strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my commercial lot of Ethyl 7-oxooctanoate?

The impurity profile of commercially available Ethyl 7-oxooctanoate is primarily dictated by its synthetic route and subsequent storage conditions. The most common method for its synthesis is a variation of the acetoacetic ester synthesis.[1][2][3] Therefore, impurities often originate from unreacted starting materials, side-products of the reaction, or degradation of the final product.

Common Impurities in Ethyl 7-Oxooctanoate:

Impurity CategorySpecific ExamplesRationale for Presence
Starting Materials Ethyl acetoacetate, Ethyl 4-halobutyrate (e.g., ethyl 4-chlorobutyrate)Incomplete reaction or inefficient purification during manufacturing.
Reaction Byproducts Diethyl 2-acetyl-1,6-hexanedioate (dialkylated product), Ethyl 3-oxobutanoate (from self-condensation of ethyl acetoacetate)Side reactions occurring during the synthesis, particularly if reaction conditions are not stringently controlled.
Degradation Products 7-Oxooctanoic acid, Heptan-2-oneHydrolysis of the ester functionality or decarboxylation of the β-keto ester, which can be catalyzed by moisture or acidic/basic residues.[4][5][6]
Residual Solvents Ethanol, Toluene, DichloromethaneSolvents used during the synthesis and purification steps that are not completely removed.

The following diagram illustrates a plausible synthetic pathway and the origin of key impurities.

G cluster_reactants Starting Materials cluster_reaction Acetoacetic Ester Synthesis cluster_products Products & Impurities EAA Ethyl Acetoacetate Reaction Base-catalyzed Alkylation EAA->Reaction E4CB Ethyl 4-chlorobutyrate E4CB->Reaction Product Ethyl 7-oxooctanoate Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Impurity2 Dialkylated Byproduct Reaction->Impurity2 Impurity3 Degradation Products Product->Impurity3 Hydrolysis/ Decarboxylation

Caption: Synthetic pathway of Ethyl 7-oxooctanoate and points of impurity introduction.

Troubleshooting Guide

Q2: My reaction is yielding unexpected side products. How can I identify the issue?

Unexpected side products often point to impure starting material. The presence of certain impurities in your Ethyl 7-oxooctanoate can lead to downstream reaction failures.

Troubleshooting Scenarios:

Observed IssuePotential Cause (Impurity)Recommended Action
Low yield in subsequent reactions Presence of unreacted starting materials.Confirm the purity of your Ethyl 7-oxooctanoate using GC-MS or NMR before use.
Formation of a di-substituted derivative in your reaction Dialkylated byproduct impurity.Purify the starting material using fractional distillation or column chromatography.
Inconsistent reaction kinetics or pH changes Acidic impurity (7-Oxooctanoic acid).Perform a simple aqueous wash of your Ethyl 7-oxooctanoate solution to remove acidic impurities.
Q3: My analytical data (GC-MS, NMR) shows extra peaks. How do I interpret them?

Interpreting unexpected peaks in your analytical data is key to identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[7][8]

    • Lower Retention Time Peaks: Often correspond to more volatile compounds like residual solvents or smaller molecules like heptan-2-one.

    • Higher Retention Time Peaks: May indicate larger molecules such as the dialkylated byproduct.

    • Mass Spectra: Compare the fragmentation patterns of unknown peaks with a spectral library (e.g., NIST) to identify the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.[9][10]

    • 1H NMR: Look for unexpected signals, for instance, a broad singlet around 10-12 ppm could indicate a carboxylic acid proton from 7-oxooctanoic acid. Additional ethyl ester signals (quartet around 4.1 ppm and triplet around 1.2 ppm) with different integration values could suggest another ethyl ester impurity.

    • 13C NMR: The number of signals can indicate the number of unique carbons. Impurities will introduce extra peaks that do not correspond to the 8 unique carbons of Ethyl 7-oxooctanoate.

The following workflow can guide your analytical troubleshooting:

G Start Unexpected Analytical Results GCMS Run GC-MS Analysis Start->GCMS NMR Run NMR Analysis Start->NMR Compare Compare with Reference Spectra GCMS->Compare NMR->Compare Identify Identify Potential Impurities Compare->Identify Purify Select Purification Method Identify->Purify

Caption: Analytical workflow for impurity identification.

Experimental Protocols

Protocol 1: GC-MS Analysis of Ethyl 7-oxooctanoate Purity

This protocol provides a general method for the analysis of Ethyl 7-oxooctanoate and its potential volatile impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of Ethyl 7-oxooctanoate in a high-purity solvent such as dichloromethane or ethyl acetate.[11]
  • Vortex the solution until the sample is completely dissolved.
  • Transfer the solution to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8860 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Scan Range: 35-500 m/z.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram.
  • Identify the main peak corresponding to Ethyl 7-oxooctanoate.
  • For any other significant peaks, analyze their mass spectra and compare them against a reference library (e.g., NIST) for tentative identification.
Protocol 2: Purification of Ethyl 7-oxooctanoate by Column Chromatography

This protocol is suitable for removing less volatile impurities.[12][13][14][15]

1. Slurry Preparation:

  • In a beaker, add silica gel (100-200 mesh) to a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). A good starting point for the solvent system is a 9:1 hexane:ethyl acetate mixture.
  • Stir to create a uniform slurry.

2. Column Packing:

  • Secure a glass chromatography column vertically.
  • Place a small cotton plug at the bottom of the column.
  • Add a thin layer of sand.
  • Pour the silica gel slurry into the column, allowing the solvent to drain.
  • Gently tap the column to ensure even packing.
  • Add another layer of sand on top of the silica gel bed.

3. Sample Loading and Elution:

  • Dissolve the impure Ethyl 7-oxooctanoate in a minimal amount of the eluting solvent.
  • Carefully load the sample onto the top of the silica gel bed.
  • Begin eluting the sample with the chosen solvent system, collecting fractions in test tubes.
  • Monitor the separation by Thin Layer Chromatography (TLC).

4. Fraction Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 7-oxooctanoate.
Protocol 3: Purification by Fractional Distillation

This method is effective for separating volatile impurities with different boiling points.[16]

1. Apparatus Setup:

  • Set up a fractional distillation apparatus with a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
  • Ensure all joints are properly sealed.

2. Distillation Process:

  • Place the impure Ethyl 7-oxooctanoate in the distillation flask with a few boiling chips.
  • Heat the flask gently.
  • Monitor the temperature at the top of the fractionating column.
  • Collect the fraction that distills at the boiling point of Ethyl 7-oxooctanoate (approximately 228 °C at atmospheric pressure, but vacuum distillation is recommended to prevent decomposition). Discard any initial fractions that distill at lower temperatures.

3. Product Collection:

  • Collect the purified product in the receiving flask.
  • Confirm the purity of the collected fraction using GC-MS or NMR.

References

  • ChemSynthesis. (n.d.). ethyl 7-methyl-5-oxooctanoate. Retrieved January 26, 2026, from [Link]

  • Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. (n.d.). Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the.... Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of ethyl octanoate in Chinese liquor using FT-NIR spectroscopy. Retrieved January 26, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 26, 2026, from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved January 26, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. Retrieved January 26, 2026, from [Link]

  • YouTube. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Volatile Oil of Cichorium Glandulosum Boiss et Huet and its Effects on Carbon Tetrachloride-Induced Liver Fibrosis in Rats. Retrieved January 26, 2026, from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved January 26, 2026, from [Link]

  • Chromatography Forum. (2011). Quantification of Esters by GC-MS. Retrieved January 26, 2026, from [Link]

  • Grokipedia. (n.d.). Acetoacetic ester synthesis. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 26, 2026, from [Link]

  • Agilent. (2023). Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. Retrieved January 26, 2026, from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 7-cyano-4-methyl-2-oxo-5-(phenylamino).... Retrieved January 26, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method for producing ethyl 4-methyloctanoate.
  • PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of ethyl 4-haloacetoacetoacetates.
  • PubChem. (n.d.). Ethyl 7-methyl-4-oxooctanoate. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing β-Keto Ester Reactions

Welcome to the Technical Support Center for β-Keto Ester Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing β-keto esters, a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for β-Keto Ester Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing β-keto esters, a critical building block in modern organic chemistry.[1][2] Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the causal understanding needed to overcome common experimental hurdles and achieve high-yielding, reproducible results.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common problems encountered during β-keto ester synthesis, providing diagnostic questions and actionable solutions.

Low or No Product Yield

Symptom: After the reaction and workup, you observe a low yield of the desired β-keto ester, or primarily unreacted starting materials.

Question 1: My Claisen or Dieckmann condensation is failing. What are the likely culprits?

Low yields in Claisen and Dieckmann condensations are frequently traced back to issues with the reaction equilibrium or the integrity of your reagents. The final, irreversible deprotonation of the newly formed β-keto ester is essential to drive the reaction to completion.[3]

Troubleshooting Protocol:

  • Verify Anhydrous Conditions: The presence of water is detrimental. It will hydrolyze your ester starting material and consume the strong base required for the reaction.

    • Action: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Dry liquid reagents with appropriate drying agents like molecular sieves. For particularly sensitive reactions, consider a final azeotropic distillation of the substrate with toluene to remove trace water.

  • Assess Your Base: The choice and quantity of the base are critical.

    • Stoichiometry: Are you using at least one full equivalent of base? Catalytic amounts are insufficient as the enolate of the product is not basic enough to deprotonate the starting ester.[3]

    • Base Identity: The alkoxide base should match the alcohol portion of your ester to prevent transesterification, a common side reaction.[4] For example, use sodium ethoxide for ethyl esters. For mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can be effective.

    • Base Strength: A sufficiently strong base is necessary to generate the initial enolate. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.

  • Check Your Starting Material: The Claisen condensation requires an ester with at least two α-hydrogens to ensure the product has an acidic proton between the two carbonyls for the final deprotonation.

Question 2: My acylation of a ketone enolate is giving inconsistent yields. Why?

The acylation of ketone enolates can be challenging due to competing O-acylation and poly-acylation. The choice of catalyst and reaction conditions is key to directing the reaction towards the desired C-acylation.

Troubleshooting Protocol:

  • Promote C-Acylation: The use of magnesium salts, such as MgCl₂, with a tertiary amine base like triethylamine (Et₃N) can chelate the enolate, favoring C-acylation over O-acylation.

  • Control Stoichiometry: Use a slight excess of the acylating agent to ensure complete conversion of the enolate, but avoid large excesses that can lead to side reactions.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

Question 3: The reaction of my aldehyde with ethyl diazoacetate is not working. What should I check?

This reaction is highly dependent on the Lewis acid catalyst. Catalyst deactivation or inappropriate catalyst choice is a common reason for failure.

Troubleshooting Protocol:

  • Catalyst Selection: Niobium(V) chloride (NbCl₅) and molybdenum(VI) dichloride dioxide (MoO₂Cl₂) are effective catalysts for this transformation.[5] Ensure you are using a suitable Lewis acid.

  • Catalyst Activity: Lewis acids are sensitive to moisture. Ensure your catalyst is handled under an inert atmosphere and that your reagents and solvents are scrupulously dry.

  • Reaction Conditions: These reactions are typically run under mild conditions, often at room temperature.[5]

Presence of Significant Byproducts

Symptom: Your crude product analysis (e.g., NMR, GC-MS) shows significant impurities alongside your desired β-keto ester.

Question 1: I'm observing a significant amount of carboxylate salt and alcohol in my Claisen condensation workup. What's happening?

This is a classic sign of saponification, the hydrolysis of your ester starting material or product.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: As mentioned previously, water is the primary culprit. Re-evaluate your drying procedures for all reagents, solvents, and glassware.

  • Base Selection: Avoid using hydroxide bases (e.g., NaOH, KOH) as they directly promote saponification.[4]

Question 2: My product mixture contains a different ester than expected. What is this side reaction?

This is likely due to transesterification, where the alkoxy group of your ester is exchanged with the alkoxide of the base.

Troubleshooting Protocol:

  • Match Your Base and Ester: As a rule of thumb, the alkoxide base should correspond to the alcohol portion of the ester (e.g., sodium ethoxide with ethyl esters). This ensures that even if transesterification occurs, the starting material is regenerated.

Question 3: My β-keto ester is undergoing decarboxylation during the reaction or workup. How can I prevent this?

β-keto acids, formed from the hydrolysis of β-keto esters, are prone to decarboxylation upon heating.[6][7]

Troubleshooting Protocol:

  • Mild Workup Conditions: Avoid strongly acidic or basic conditions and high temperatures during the workup. A gentle quench with a mild acid (e.g., dilute acetic acid) is often sufficient.

  • Temperature Control: If decarboxylation is occurring during the reaction, consider running the reaction at a lower temperature if the reaction kinetics allow. For subsequent purification, use techniques that avoid excessive heat, such as column chromatography at room temperature.

Section 2: Catalyst and Reagent Selection Guide

The choice of catalyst is paramount in optimizing β-keto ester synthesis. This section provides a comparative overview of common catalytic systems.

Catalyst Selection for Transesterification

Transesterification is a versatile method for modifying existing β-keto esters. A wide range of catalysts can be employed, each with its own advantages.[2]

Catalyst TypeExamplesAdvantagesConsiderations
Boron Catalysts Boric acid, Methylboronic acidLow toxicity, environmentally benign, can be recycled.[2]May require molecular sieves to drive the reaction to completion.[2]
Amine Catalysts 4-DMAPEffective for certain substrates.Can be toxic; heterogeneous versions offer better recyclability.
Lipases Candida antarctica lipase B (CALB)Mild reaction conditions, high selectivity, reusable.Slower reaction times compared to chemical catalysts.
Metal Catalysts Ytterbium triflate, Zinc clustersHigh efficiency, broad substrate scope.Can be sensitive to air and moisture; potential for metal contamination in the product.
Clay Catalysts Montmorillonite K-10Low cost, acidic properties can catalyze the reaction.Can be less selective than other catalysts.
Base Selection for Condensation Reactions

For Claisen and Dieckmann condensations, the choice of base is critical for success.

BaseCommon UseAdvantagesDisadvantages
Sodium Ethoxide (NaOEt) Claisen/Dieckmann with ethyl estersInexpensive, readily available.Can promote transesterification if the ester is not an ethyl ester.
Sodium Hydride (NaH) General Claisen/DieckmannStrong, non-nucleophilic alkoxide generation.Flammable solid, requires careful handling.
LDA Mixed Claisen condensationsStrong, non-nucleophilic, good for kinetic control.Requires low temperatures, can be expensive.
Potassium tert-butoxide (KOtBu) Dieckmann condensationsStrong base, effective in aprotic solvents.Sterically hindered, may not be suitable for all substrates.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key β-keto ester syntheses.

Protocol for Dieckmann Condensation of Diethyl Adipate

This protocol describes the synthesis of 2-ethoxycarbonylcyclopentanone, a classic example of the Dieckmann condensation.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Base Suspension: Under a nitrogen atmosphere, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.

  • Addition of Diester: While stirring, slowly add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene from the dropping funnel over 1-2 hours.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Workflow for Troubleshooting Low Yield in Claisen Condensation

G start Low Yield in Claisen Condensation anhydrous Are all reagents and solvents scrupulously dry? start->anhydrous base_equiv Is at least one full equivalent of base used? anhydrous->base_equiv Yes dry_reagents Dry all reagents and solvents. Re-run reaction. anhydrous->dry_reagents No base_match Does the alkoxide base match the ester? base_equiv->base_match Yes increase_base Increase base to at least 1 equivalent. Re-run. base_equiv->increase_base No alpha_h Does the ester have at least two α-hydrogens? base_match->alpha_h Yes change_base Use a matching alkoxide base or a non-nucleophilic base (e.g., LDA). base_match->change_base No ester_choice Select a different ester starting material. alpha_h->ester_choice No success Problem Solved alpha_h->success Yes dry_reagents->success increase_base->success change_base->success ester_choice->success

Caption: Troubleshooting flowchart for low yield in Claisen condensation.

Section 4: Frequently Asked Questions (FAQs)

Q1: How can I purify my β-keto ester without causing decarboxylation?

A1: Purification should be performed under mild conditions. Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a common and effective method.[6] Avoid heating the product for extended periods. If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible.

Q2: What is the role of molecular sieves in some β-keto ester synthesis protocols?

A2: In reactions that produce a small molecule byproduct, such as the transesterification of β-keto esters which produces an alcohol, 4 Å molecular sieves are often added to remove this byproduct from the reaction mixture.[2] This helps to drive the reaction equilibrium towards the product side, increasing the overall yield.[2]

Q3: Can I use a ketone as the enolate source in a reaction with an ester?

A3: Yes, this is known as a "crossed" Claisen condensation. It is most successful when the ketone is reacted with a non-enolizable ester (an ester with no α-hydrogens) to prevent self-condensation of the ester.

Q4: My reaction is stereoselective, but I'm observing racemization. What could be the cause?

A4: The α-proton of β-keto esters is acidic and can be removed by acidic or basic conditions, leading to racemization of a chiral center at that position.[1] Ensure your workup and purification steps are performed under neutral or near-neutral conditions to preserve the stereochemical integrity of your product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Chemoselective Amination of β-Keto Amides. Current Organic Chemistry, 20(13), 1436-1447.
  • Mondal, S., Jana, S., & Pal, A. K. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(34), 22005-22014.
  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24933-24959.
  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Garst, M. E. (n.d.). β-KETO ESTERS FROM REACTION OF ETHYL DIAZOACETATE WITH KETONES. Sci-Hub. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Avoid Dialkylation in β-Keto Ester Reactions

Welcome to the technical support center for professionals engaged in synthetic organic chemistry. This guide is designed to provide in-depth, actionable advice for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals engaged in synthetic organic chemistry. This guide is designed to provide in-depth, actionable advice for researchers, scientists, and drug development professionals encountering challenges with dialkylation during the alkylation of β-keto esters. Our focus is on providing not just protocols, but a deep understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is dialkylation in the context of β-keto ester reactions, and why is it a problem?

A: Dialkylation is a common side reaction in the alkylation of β-keto esters where a second alkyl group is introduced at the α-carbon.[1][2] The reaction is intended to produce a monoalkylated product. However, the monoalkylated product itself still possesses an acidic α-proton, making it susceptible to a second deprotonation and subsequent alkylation.

This is problematic for several reasons:

  • Reduced Yield: Formation of the dialkylated byproduct consumes the desired monoalkylated product, thereby lowering the overall yield of the target molecule.

  • Purification Challenges: The mono- and dialkylated products often have similar physical properties (e.g., boiling point, polarity), making their separation by standard techniques like distillation or column chromatography difficult and resource-intensive.

  • Stoichiometric Inefficiency: It leads to the consumption of additional equivalents of the base and the alkylating agent.

Q2: What are the primary factors that influence the extent of dialkylation?

A: The ratio of mono- to dialkylation is a delicate balance controlled by several key experimental parameters:

  • Stoichiometry of Reactants: The molar ratio of the β-keto ester, base, and alkylating agent is critical. Using a significant excess of the alkylating agent will invariably favor dialkylation.

  • Base Strength and Steric Hindrance: The choice of base affects the equilibrium concentration of the enolates of both the starting material and the monoalkylated product.[3] Strong, non-nucleophilic bases are generally preferred.

  • Reaction Temperature: Temperature influences the rates of both the desired monoalkylation and the competing dialkylation.[4]

  • Nature of the Alkylating Agent: The reactivity of the alkyl halide (or other alkylating agent) plays a significant role. More reactive alkylating agents can lead to a higher incidence of dialkylation.

  • Solvent: The solvent can influence the solubility of the enolate, the reactivity of the nucleophile and electrophile, and the overall reaction kinetics.

Q3: Can you explain the underlying mechanism that leads to dialkylation?

A: Certainly. The process begins with the deprotonation of the β-keto ester at the α-carbon by a suitable base to form a resonance-stabilized enolate.[5] This enolate then acts as a nucleophile and attacks the alkylating agent (typically an alkyl halide) in an SN2 reaction to yield the monoalkylated product.[5]

The crux of the problem lies in the fact that the resulting monoalkylated β-keto ester still has one remaining acidic proton on the α-carbon. If there is still unreacted base and alkylating agent present in the reaction mixture, this monoalkylated product can be deprotonated to form a new enolate. This second enolate can then react with another molecule of the alkylating agent to produce the dialkylated byproduct.

Troubleshooting Guide: Minimizing Dialkylation

This section provides detailed strategies and protocols to suppress the formation of dialkylated byproducts.

Issue 1: Excessive Dialkylation Observed Despite Using Stoichiometric Reagents

Even with careful control of stoichiometry, you might observe significant amounts of the dialkylated product. This often points to issues with reaction kinetics and equilibria.

Root Cause Analysis & Corrective Actions:
  • Proton Exchange and Equilibration: The monoalkylated product is often more acidic than the starting β-keto ester due to the electron-donating nature of the newly introduced alkyl group.[6] This can lead to a proton exchange between the monoalkylated product and the enolate of the starting material, generating the enolate of the monoalkylated product, which then gets alkylated.

  • Solution 1: Choice of Base and Reaction Conditions (Kinetic vs. Thermodynamic Control)

    To circumvent this, we can employ conditions that favor kinetic control over thermodynamic control.[4][7][8]

    • Thermodynamic Conditions (e.g., NaOEt in EtOH) allow for reversible deprotonation, leading to an equilibrium mixture of enolates that favors the more stable, more substituted enolate (from the monoalkylated product), thus promoting dialkylation.[3]

    • Kinetic Conditions utilize a strong, sterically hindered, non-nucleophilic base under low temperatures.[3] This ensures rapid and irreversible deprotonation of the most accessible proton (on the starting material), minimizing the formation of the thermodynamic enolate.

    Recommended Protocol (Kinetic Control):

    • Base Selection: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA).[3][9]

    • Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) are ideal.

    • Temperature: Maintain a low temperature, typically -78 °C (a dry ice/acetone bath), during the deprotonation and alkylation steps.[3]

    • Addition Order: Slowly add the β-keto ester to a solution of LDA in THF at -78 °C. After complete enolate formation, add the alkylating agent slowly at the same temperature.

  • Solution 2: Precise Stoichiometry and Controlled Addition

    Even under kinetic control, precise stoichiometry is key.

    Recommended Protocol (Stoichiometric Control):

    • Use a slight excess of the β-keto ester (e.g., 1.1 to 1.2 equivalents) relative to the base and alkylating agent. This ensures that the base and alkylating agent are fully consumed before significant dialkylation can occur.

    • Alternatively, use a slight deficiency of the alkylating agent (e.g., 0.9 equivalents) to ensure some of the monoalkylated product remains unreacted.

Data-Driven Decision Making: Choosing Your Base
BaseTypical ConditionsControlKey Considerations
Sodium Ethoxide (NaOEt)Ethanol, Room Temp to RefluxThermodynamicProne to dialkylation due to equilibration.[3]
Potassium tert-Butoxide (KOtBu)THF, 0 °C to Room TempIntermediateMore sterically hindered than NaOEt, can reduce dialkylation.
Lithium Diisopropylamide (LDA)THF, -78 °CKineticExcellent for minimizing dialkylation due to its steric bulk and high basicity.[3][9]
Sodium Hydride (NaH)THF or DMF, 0 °C to Room TempThermodynamicA strong base, but can still lead to equilibration and dialkylation.
Issue 2: Dialkylation is Still a Problem with Reactive Alkylating Agents

Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can exacerbate dialkylation even under carefully controlled conditions.

Root Cause Analysis & Corrective Actions:
  • Rapid Reaction Rates: The high electrophilicity of these reagents leads to very fast alkylation rates, which can make it difficult to control the reaction and favor monoalkylation.

  • Solution: Modifying the Alkylating Agent's Reactivity

    If possible, consider using a less reactive alkylating agent. The reactivity of alkyl halides follows the trend I > Br > Cl.[10] Switching from an iodide to a bromide or chloride can slow down the reaction and improve selectivity. Sulfonate esters (e.g., tosylates, mesylates) are also excellent leaving groups and can be used as alternatives.[11]

    Experimental Workflow for Optimizing the Alkylating Agent:

    G Start High Dialkylation with R-I Step1 Substitute R-I with R-Br Start->Step1 Decrease Reactivity Step2 Substitute R-Br with R-Cl Step1->Step2 Further Decrease Step3 Consider R-OTs or R-OMs Step2->Step3 Alternative Leaving Groups End Optimized Monoalkylation Step3->End

    Caption: Workflow for selecting an appropriate alkylating agent.

Issue 3: Competing O-Alkylation

In some cases, you may observe the formation of an O-alkylated product alongside the desired C-alkylated product.

Root Cause Analysis & Corrective Actions:
  • Ambident Nature of the Enolate: The enolate ion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom. Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles react at the softer center (carbon).

  • Solution: Solvent and Counter-ion Effects

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can solvate the cation more effectively, leading to a "freer" and more reactive enolate, which can favor C-alkylation. In contrast, polar protic solvents can solvate the oxygen atom of the enolate through hydrogen bonding, potentially hindering O-alkylation.

    • Counter-ion: The nature of the counter-ion (e.g., Li+, Na+, K+) can influence the aggregation and reactivity of the enolate.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the alkylation of a β-keto ester and the competing pathway leading to dialkylation.

G cluster_main Alkylation of β-Keto Ester cluster_side Dialkylation Side Reaction Start β-Keto Ester Enolate1 Enolate of Starting Material Start->Enolate1 + Base Monoalkylated Monoalkylated Product Enolate1->Monoalkylated + R-X Enolate2 Enolate of Monoalkylated Product Enolate1->Enolate2 ProtonExchange Proton Exchange Monoalkylated->Enolate2 + Base Enolate2->Enolate1 Dialkylated Dialkylated Product Enolate2->Dialkylated + R-X

Caption: Reaction scheme showing mono- and dialkylation pathways.

References

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (n.d.). Sciencemadness.org. Retrieved January 26, 2026, from [Link]

  • Mhasni, A., & Rezgui, F. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26269-26291. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1-15. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 26, 2026, from [Link]

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). JoVE. Retrieved January 26, 2026, from [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 24). YouTube. Retrieved January 26, 2026, from [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Chapter 21: Ester Enolates. (n.d.). University of Calgary. Retrieved January 26, 2026, from [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. Retrieved January 26, 2026, from [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021, February 13). YouTube. Retrieved January 26, 2026, from [Link]

  • Leaving group. (2024, December 18). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. (2015, July 9). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018, September 25). YouTube. Retrieved January 26, 2026, from [Link]

  • 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Kinetic vs. Thermodynamic Enolates Definition. (n.d.). Fiveable. Retrieved January 26, 2026, from [Link]

  • Leaving Group Effect - Alkyl Halides 003. (2012, March 9). YouTube. Retrieved January 26, 2026, from [Link]

  • Kinetic and thermodynamic enolates. (n.d.). Khan Academy. Retrieved January 26, 2026, from [Link]

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2017). MDPI. Retrieved January 26, 2026, from [Link]

  • Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary. Retrieved January 26, 2026, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Keto Ester Stability with Low-Temperature Reaction Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with often-labile keto esters. By understanding the underlying chemical principles and implementing precise low-temperature protocols, you can significantly improve the stability, yield, and purity of your target molecules.

Introduction: The Causality Behind Low-Temperature Synthesis

Keto esters, particularly β-keto esters, are versatile intermediates in organic synthesis. However, their utility is often hampered by inherent instability. The primary culprits are hydrolysis of the ester and decarboxylation of the corresponding β-keto acid, processes that are significantly accelerated by heat.[1][2][3][4] Furthermore, side reactions during synthesis, such as self-condensation or the formation of thermodynamic byproducts, can be mitigated by careful temperature control. This guide will explore how leveraging low-temperature conditions can be a powerful tool to circumvent these issues.

Troubleshooting Guide: Common Issues and Low-Temperature Solutions

This section addresses specific problems you may encounter during the synthesis, workup, and purification of keto esters.

Q1: My Claisen condensation is giving low yields and multiple byproducts. How can low temperatures help?

A1: The Problem of Side Reactions in Claisen Condensations

The Claisen condensation, a cornerstone for β-keto ester synthesis, involves the enolate of one ester molecule attacking the carbonyl of another.[5][6] At elevated temperatures, several issues can arise:

  • Reversibility: The reaction is reversible, and higher temperatures can favor the reverse reaction, reducing the overall yield.[5]

  • Self-Condensation of Reactants: In crossed Claisen condensations, unwanted self-condensation products can form.

  • Thermodynamic vs. Kinetic Control: When using unsymmetrical ketones or esters, temperature can influence which enolate is formed, potentially leading to a mixture of products.[7][8]

The Low-Temperature Solution

Conducting the enolate formation and subsequent condensation at low temperatures (typically -78 °C to 0 °C) offers several advantages:

  • Favoring the Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) allows for the rapid and irreversible formation of the less substituted (kinetic) enolate.[7][9] This is particularly useful for controlling regioselectivity in reactions with unsymmetrical ketones.

  • Minimizing Reversibility: Low temperatures suppress the rate of the reverse Claisen reaction, helping to drive the reaction towards the desired β-keto ester product.[5]

  • Reducing Side Reactions: By slowing down all reaction rates, low temperatures provide greater control and can minimize the formation of unwanted byproducts from competing reaction pathways.

Experimental Protocol: Low-Temperature Claisen Condensation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA in THF to the flask. Then, add your starting ester dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Condensation: Add the second ester (or acylating agent) dropwise, again keeping the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup.

Q2: I'm observing significant decomposition of my β-keto ester during the aqueous workup. What's happening and how can I prevent it?

A2: The Dual Threat of Hydrolysis and Decarboxylation

The primary decomposition pathway for β-keto esters during workup is hydrolysis to the corresponding β-keto acid, followed by rapid decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[2][3][4] Even gentle heating can be enough to promote the loss of CO2 from the unstable β-keto acid intermediate.[3][4]

The Low-Temperature Solution

A cold workup is crucial for preserving the integrity of sensitive keto esters.

  • Maintain Low Temperatures: Perform all extractions and washes using ice-cold solutions (e.g., pre-chilled deionized water, brine, and organic solvents).

  • Minimize Contact Time: Work efficiently to reduce the time your compound is in the aqueous phase.

  • Neutral pH: If possible, maintain a neutral pH during the workup to avoid acid- or base-catalyzed hydrolysis. Use a mild quenching agent like saturated aqueous ammonium chloride.

Experimental Protocol: Low-Temperature Aqueous Workup

  • Initial Quenching: Quench the reaction mixture at low temperature (e.g., 0 °C or below) with a pre-chilled, mild quenching agent.

  • Phase Separation: Transfer the mixture to a separatory funnel and perform extractions with a pre-chilled organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the organic layer sequentially with ice-cold saturated aqueous sodium bicarbonate (if the reaction was acidic), ice-cold water, and finally ice-cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate at room temperature or below. Concentrate the solvent using a rotary evaporator with a low-temperature water bath (ideally below 30 °C).

Q3: My purified keto ester is not stable during storage. What are the best practices for long-term stability?

A3: Mitigating Decomposition Over Time

Even as a purified product, keto esters can be susceptible to degradation, particularly if exposed to moisture, light, or elevated temperatures.

The Low-Temperature Solution

  • Cold and Dry Storage: Store your purified keto ester in a tightly sealed container at low temperatures, typically in a freezer (-20 °C) or ultra-low temperature freezer (-80 °C).

  • Inert Atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Aliquoting: If you need to use the compound frequently, consider aliquoting it into smaller vials to avoid repeated freeze-thaw cycles of the entire batch.

Frequently Asked Questions (FAQs)

  • Why is a hindered base like LDA preferred for low-temperature enolate formation? LDA is a strong, non-nucleophilic, and sterically hindered base. Its strength ensures rapid and complete deprotonation, while its bulkiness favors the abstraction of the less sterically hindered proton, leading to the kinetic enolate.[7]

  • Can I use sodium ethoxide at low temperatures for a Claisen condensation? Yes, but with caution. Sodium ethoxide is a weaker base than LDA and can lead to an equilibrium mixture of enolates.[5] Using it at low temperatures will slow down the reaction, but it may not provide the same level of kinetic control as LDA. It is crucial to use the alkoxide that matches the ester to prevent transesterification.[6][10]

  • What is the role of keto-enol tautomerism in the stability of keto esters? Keto esters exist in equilibrium with their enol tautomers. The position of this equilibrium is influenced by solvent, temperature, and pH.[11] While the enol form is a key intermediate in many reactions, the keto form is generally more stable. Low temperatures can help to "freeze" the equilibrium, which can be beneficial for purification and characterization.

Data Summary and Visualization

Table 1: Recommended Low-Temperature Conditions for Keto Ester Synthesis

Reaction TypeSubstrateBaseSolventTemperature RangeKey Considerations
Claisen CondensationSimple EstersNaOEt, NaOMeEtOH, MeOH0 °C to RTUse alkoxide matching the ester.
Crossed ClaisenEster + KetoneLDATHF-78 °CFavors kinetic enolate of the ketone.
Dieckmann CondensationDiesterNaH, NaOEtToluene, EtOH0 °C to RTIntramolecular Claisen condensation.
Enolate Alkylationβ-keto esterK₂CO₃, NaHAcetone, DMF0 °C to RTMilder conditions for acidic protons.

Diagram 1: Troubleshooting Workflow for Keto Ester Instability

TroubleshootingWorkflow cluster_problem Problem Identification cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_solution Low-Temperature Solutions Problem Low Yield or Decomposition of Keto Ester LowYield Low Yield in Condensation Reaction Problem->LowYield During Synthesis? DecompWorkup Decomposition during Workup Problem->DecompWorkup During Workup? SideProducts Formation of Side Products Sol_Kinetic Use LDA at -78°C for Kinetic Enolate Control LowYield->Sol_Kinetic SideProducts->Sol_Kinetic DecompPurify Decomposition during Purification DecompWorkup->DecompPurify After Workup? Sol_ColdWorkup Perform Aqueous Workup with Ice-Cold Solutions DecompWorkup->Sol_ColdWorkup Sol_LowTempEvap Rotary Evaporation with Cold Water Bath DecompPurify->Sol_LowTempEvap Sol_Storage Store Purified Product at -20°C to -80°C DecompPurify->Sol_Storage

Caption: Decision tree for troubleshooting keto ester instability.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Available at: [Link]

  • Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. ResearchGate. Available at: [Link]

  • Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Available at: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. Available at: [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Available at: [Link]

  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). ACS Publications. Available at: [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates. University of Calgary. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Available at: [Link]

  • Harnessing the duality of bases toward controlled color and fluorescence. PMC. Available at: [Link]

  • Claisen Condensation Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • Kinetic vs Thermodynamic Enolate Formation. (2019). YouTube. Available at: [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). PMC. Available at: [Link]

  • Claisen Condensation Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. Available at: [Link]

  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. University of Rochester. Available at: [Link]

  • Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. (2026). Oreate AI Blog. Available at: [Link]

  • 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Available at: [Link]

  • A pilot study of alternative substrates in the critically Ill subject using a ketogenic feed. (2023). NIH. Available at: [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Publications. Available at: [Link]

  • Claisen Condensation Reaction Mechanism by Leah4sci. (2016). YouTube. Available at: [Link]

  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Ethyl 7-oxooctanoate and Its Analogues

This guide provides an in-depth spectroscopic comparison of ethyl 7-oxooctanoate and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of ethyl 7-oxooctanoate and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous characterization and differentiation of these important keto esters. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Imperative of Structural Verification

Ethyl 7-oxooctanoate is a bifunctional molecule containing both a ketone and an ester moiety. Such compounds are valuable intermediates in organic synthesis. For researchers working with this molecule and its analogues—compounds that may differ by chain length, the position of the keto group, or the nature of the ester alkyl group—precise structural verification is paramount. Spectroscopic techniques provide a powerful, non-destructive means to elucidate molecular structure, confirm identity, and assess purity.

This guide will compare ethyl 7-oxooctanoate with three key analogues to highlight salient spectroscopic differences:

  • Ethyl 6-oxoheptanoate: An analogue with a shorter carbon chain, altering the relative position of the functional groups.[1]

  • Methyl 7-oxooctanoate: An analogue featuring a methyl ester instead of an ethyl ester, allowing for the specific analysis of the ester group's spectroscopic signature.

  • Ethyl octanoate: A saturated ester analogue lacking the ketone functionality, which serves as a crucial baseline for identifying the spectroscopic contributions of the oxo group.[2]

Below are the structures of the compounds under investigation.

G cluster_0 Ethyl 7-oxooctanoate cluster_1 Ethyl 6-oxoheptanoate cluster_2 Methyl 7-oxooctanoate cluster_3 Ethyl octanoate a a b b c c d d

Figure 1: Molecular structures of the target compound and its analogues.

The Spectroscopic Workflow: A Validated Approach

A systematic approach is essential for reliable spectroscopic analysis. The following workflow outlines a self-validating system for sample preparation and data acquisition, ensuring reproducibility and accuracy.

G Sample Sample Preparation (e.g., Dissolution in CDCl3 for NMR) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (Neat film or Solution) Sample->IR MS Mass Spectrometry (e.g., EI-MS) Sample->MS Data_NMR NMR Data Analysis (Chemical Shift, Multiplicity, Integration) NMR->Data_NMR Data_IR IR Data Analysis (Characteristic Frequencies) IR->Data_IR Data_MS MS Data Analysis (Molecular Ion, Fragmentation) MS->Data_MS Structure Structural Elucidation & Comparison Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: A standardized workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire data using proton decoupling. A larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[3]

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides a map of the different proton environments in the molecule. The chemical shift (δ) is indicative of the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. Protons on carbons adjacent to electron-withdrawing groups, like carbonyls, are shifted downfield (to a higher ppm value).[4]

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton EnvironmentEthyl 7-oxooctanoate (Predicted)Ethyl 6-oxoheptanoate[5]Methyl 7-oxooctanoate (Predicted)Ethyl octanoate
-O-CH₂-CH₃ ~4.1 (q)4.10 (q)N/A~4.1 (q)
-O-CH₃ N/AN/A~3.6 (s)N/A
-C(=O)-CH₂-C(=O)- ~3.4 (s)N/A~3.4 (s)N/A
-CH₂-C(=O)O- ~2.3 (t)2.29 (t)~2.3 (t)~2.2 (t)
-CH₂-C(=O)- ~2.4 (t)~2.4 (t)~2.4 (t)N/A
-C(=O)-CH₃ ~2.1 (s)2.14 (s)~2.1 (s)N/A
Alkyl Chain CH₂ ~1.3-1.7 (m)~1.4-1.7 (m)~1.3-1.7 (m)~1.2-1.6 (m)
Terminal CH₃ N/AN/AN/A~0.9 (t)
-O-CH₂-CH₃ ~1.2 (t)1.25 (t)N/A~1.2 (t)

Note: (s) = singlet, (t) = triplet, (q) = quartet, (m) = multiplet. Predicted values are based on standard chemical shift tables and data from similar structures.

Key Insights from ¹H NMR:

  • Distinguishing the Ester Group: The most apparent difference between the ethyl and methyl esters is the signal for the alkoxy group. Ethyl esters show a characteristic quartet around 4.1 ppm and a triplet around 1.2 ppm.[6] Methyl esters, like Methyl 7-oxooctanoate, will instead display a sharp singlet at a slightly upfield position (~3.6 ppm).

  • Identifying the Ketone Position: The signals for protons on carbons alpha (adjacent) to the ketone carbonyl are key. In both Ethyl 7-oxooctanoate and Ethyl 6-oxoheptanoate, a singlet around 2.1 ppm for the acetyl methyl group (-C(=O)-CH₃) is a clear indicator of the ketone's presence. The protons on the other side of the ketone (-CH₂-C(=O)-) appear as a triplet around 2.4 ppm.

  • Absence of Ketone: In Ethyl octanoate, the tell-tale singlet at ~2.1 ppm and the downfield triplet at ~2.4 ppm are absent. Instead, the spectrum is simpler, dominated by the signals of the ethyl ester and the long alkyl chain.

¹³C NMR Spectral Comparison

¹³C NMR spectroscopy provides a count of the unique carbon atoms and information about their chemical environment. Carbonyl carbons are highly deshielded and appear far downfield.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon EnvironmentEthyl 7-oxooctanoate (Predicted)Ethyl 6-oxoheptanoate[5]Methyl 7-oxooctanoate (Predicted)Ethyl octanoate
C=O (Ketone) ~209209.0~209N/A
C=O (Ester) ~173173.7~174~174
-O-CH₂- ~6060.2N/A~60
-O-CH₃ N/AN/A~51N/A
-CH₂-C(=O)O- ~3434.2~34~34
-CH₂-C(=O)- ~4343.2~43N/A
-C(=O)-CH₃ ~3029.9~30N/A
Alkyl Chain CH₂ ~23-29~23-29~23-29~22-32
-O-CH₂-CH₃ ~1414.2N/A~14

Note: Predicted values are based on established ranges for functional groups.[7]

Key Insights from ¹³C NMR:

  • Carbonyl Carbons: The most diagnostic signals are the two distinct carbonyl resonances in the keto esters. The ketone carbonyl appears at a very low field (~209 ppm), while the ester carbonyl is found further upfield (~173 ppm).[7] Ethyl octanoate, lacking the ketone, will only show the single ester carbonyl peak.

  • Alkoxy Carbons: The carbon of the -O-CH₂- group in ethyl esters is consistently found around 60 ppm, while the -O-CH₃ carbon of a methyl ester appears around 51 ppm. This provides a clear method for distinguishing between these analogues.

  • Alpha Carbons: The carbons alpha to the carbonyls are also diagnostic. The -CH₂- carbon adjacent to the ester carbonyl is at ~34 ppm, while the -CH₂- carbon adjacent to the ketone carbonyl is further downfield at ~43 ppm. The acetyl methyl carbon is found around 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. For keto esters, the carbonyl (C=O) stretching region is of primary interest.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a neat film can be prepared by placing a single drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, prepare a 5-10% solution in a suitable solvent like chloroform.[8]

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Table 3: Comparative IR Data (Characteristic Frequencies in cm⁻¹)

Functional Group VibrationEthyl 7-oxooctanoateEthyl 6-oxoheptanoateMethyl 7-oxooctanoateEthyl octanoate
C=O Stretch (Ester) ~1735-1740~1735-1740~1735-1740~1735-1740[9]
C=O Stretch (Ketone) ~1715~1715~1715N/A
C-O Stretch (Ester) ~1240 & ~1180~1240 & ~1180~1240 & ~1180~1240 & ~1180[9]
C-H Stretch (sp³) ~2850-2980~2850-2980~2850-2980~2850-2980[10]

Key Insights from IR Spectroscopy:

  • The Two Carbonyls: The defining feature of the keto esters is the presence of two distinct C=O stretching bands. The ester carbonyl absorbs at a higher frequency (~1735-1740 cm⁻¹) compared to the ketone carbonyl (~1715 cm⁻¹).[11][12][13] This is because the oxygen atom of the ester group is electron-withdrawing by induction, which strengthens and stiffens the C=O bond, increasing its vibrational frequency.

  • Confirming the Ester: A strong C-O stretching band in the 1300-1000 cm⁻¹ region confirms the presence of the ester group.[9][14]

  • Baseline Comparison: The spectrum of ethyl octanoate will show only one strong C=O absorption in the carbonyl region, corresponding to the ester group (~1735-1740 cm⁻¹), making the presence of the additional ketone peak in the other compounds unambiguous.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound via the molecular ion (M⁺) and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that generates characteristic fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization).

  • Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

Table 4: Key Fragments in EI-MS (m/z values)

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
Ethyl 7-oxooctanoate 186141 [M-OC₂H₅]⁺, 115, 101, 87, 43 [CH₃CO]⁺
Ethyl 6-oxoheptanoate 172[1]127 [M-OC₂H₅]⁺, 115, 101, 43 [CH₃CO]⁺[1]
Methyl 7-oxooctanoate 172141 [M-OCH₃]⁺, 115, 101, 87, 43 [CH₃CO]⁺
Ethyl octanoate 172[15]127 [M-OC₂H₅]⁺, 101, 88 (McLafferty), 73, 43

Key Insights from Mass Spectrometry:

  • Molecular Ion: The molecular ion peak confirms the molecular weight of each compound. Note that Ethyl 6-oxoheptanoate and Methyl 7-oxooctanoate are isomers and share the same molecular weight (172).

  • Alpha-Cleavage: A common fragmentation pathway for keto esters is alpha-cleavage, the breaking of the bond adjacent to a carbonyl group.[16][17] The presence of a prominent peak at m/z 43 ([CH₃CO]⁺) is a strong indicator of the acetyl group present in the keto esters.

  • Loss of the Alkoxy Group: Esters readily lose their alkoxy group (-OR). Ethyl esters show a loss of 45 Da to give an [M-45]⁺ peak, while methyl esters lose 31 Da ([M-31]⁺). This is a definitive way to distinguish between Ethyl 6-oxoheptanoate and its isomer Methyl 7-oxooctanoate.[18][19]

  • McLafferty Rearrangement: Esters with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, which is often a prominent peak. For ethyl octanoate, this rearrangement leads to a characteristic fragment at m/z 88.[15] A similar rearrangement is possible for the keto esters, leading to fragments that can help locate the position of the ketone.

G MolIon Ethyl 7-oxooctanoate [M]⁺˙ m/z = 186 Frag43 [CH₃CO]⁺ m/z = 43 MolIon->Frag43 α-Cleavage Frag141 [M - OC₂H₅]⁺ m/z = 141 MolIon->Frag141 Loss of ethoxy radical Frag115 McLafferty Rearrangement Ion m/z = 115 MolIon->Frag115 McLafferty

Sources

Comparative

A Comparative Guide to the Intramolecular Claisen Condensation of Ethyl 7-oxooctanoate for the Synthesis of Cyclic β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the formation of cyclic β-keto esters is a foundational transformation, providing versatile intermediates for the con...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the formation of cyclic β-keto esters is a foundational transformation, providing versatile intermediates for the construction of complex molecular architectures prevalent in pharmaceuticals and natural products. The intramolecular Claisen condensation, known as the Dieckmann condensation, is a cornerstone reaction for achieving this. This guide provides an in-depth technical analysis of the performance of ethyl 7-oxooctanoate in this critical reaction, comparing it with alternative substrates and cyclization methodologies.

Introduction to the Dieckmann Condensation: A Powerful Ring-Forming Tool

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester that leads to the formation of a cyclic β-keto ester.[1] The reaction proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[2] Subsequent elimination of an alkoxide results in the cyclic product. This reaction is particularly efficient for the synthesis of sterically favored five- and six-membered rings.[3][4][5]

The choice of substrate is paramount to the success of the Dieckmann condensation. While 1,6- and 1,7-diesters are commonly employed to generate five- and six-membered rings, respectively, the cyclization of substrates leading to larger or smaller rings can be more challenging.[6][7] Ethyl 7-oxooctanoate, a keto-ester, presents an interesting case for the formation of a seven-membered ring, a structural motif found in various bioactive compounds.

The Intramolecular Cyclization of Ethyl 7-oxooctanoate: A Closer Look

The intramolecular Claisen condensation of ethyl 7-oxooctanoate involves the deprotonation of the α-carbon to the ketone, which is more acidic than the α-carbon to the ester. The resulting enolate then attacks the ester carbonyl to form ethyl 2-oxocycloheptanecarboxylate.

G cluster_0 Intramolecular Claisen Condensation of Ethyl 7-oxooctanoate Start Ethyl 7-oxooctanoate Enolate Enolate Formation (at C6) Start->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Ethoxide Tetrahedral->Elimination Product Ethyl 2-oxocycloheptanecarboxylate Elimination->Product

Caption: Workflow for the intramolecular cyclization of ethyl 7-oxooctanoate.

Experimental Protocol: Dieckmann Condensation of a 1,8-Dicarbonyl System

Materials:

  • Substrate (e.g., a 1,8-diester or keto-ester like ethyl 7-oxooctanoate)

  • Anhydrous solvent (e.g., toluene, THF)

  • Strong base (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Apparatus for high-dilution reaction (e.g., syringe pump)

  • Aqueous acid for workup (e.g., HCl)

Procedure:

  • A solution of the substrate in the anhydrous solvent is prepared.

  • A suspension of the base in a larger volume of the anhydrous solvent is prepared in a separate flask under an inert atmosphere.

  • The substrate solution is added slowly to the base suspension over an extended period (e.g., 8-12 hours) using a syringe pump to maintain high dilution.

  • The reaction mixture is stirred at an appropriate temperature (which may range from room temperature to reflux, depending on the base and substrate) for a specified time to ensure complete reaction.

  • The reaction is quenched by the slow addition of aqueous acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or chromatography.

Performance Comparison: 5-, 6-, and 7-Membered Ring Formation

The yield of the Dieckmann condensation is highly dependent on the size of the ring being formed. Five- and six-membered rings are generally formed in high yields due to their inherent thermodynamic stability and favorable transition state geometry. The formation of seven-membered and larger rings is often less efficient due to increased ring strain and a lower probability of the chain ends meeting.

Ring SizeSubstrate ExampleTypical BaseTypical SolventYield (%)Reference(s)
5-memberedDiethyl AdipateSodium EthoxideToluene74-81[9]
6-memberedDiethyl PimelateSodium EthoxideToluene~60[9]
7-memberedDiethyl SuberatePotassium tert-ButoxideToluene (high dilution)Lower yields expected[8]

Note: The yield for the 7-membered ring is an estimation based on the general principles of the Dieckmann condensation for larger rings. Specific, reliable yield data for the intramolecular cyclization of ethyl 7-oxooctanoate or diethyl suberate under optimized conditions is scarce.

G RingSize Ring Size 5Membered 5-Membered 6Membered 6-Membered 7Membered 7-Membered Yield General Yield Stability Ring Stability HighYield High 5Membered->HighYield leads to HighStability High 5Membered->HighStability due to GoodYield Good 6Membered->GoodYield leads to VeryHighStability Very High 6Membered->VeryHighStability due to LowerYield Lower 7Membered->LowerYield leads to ModerateStability Moderate 7Membered->ModerateStability due to

Caption: Relationship between ring size, yield, and stability in Dieckmann condensations.

Alternative Strategies for 7-Membered Ring Synthesis

Given the potential for lower yields in the Dieckmann condensation for seven-membered rings, it is prudent for researchers to consider alternative synthetic strategies.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed cyclization of dinitriles to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[10] This method is particularly useful for the synthesis of larger rings, including seven-membered rings, often employing high-dilution techniques.[10]

G cluster_1 Thorpe-Ziegler Reaction Dinitrile α,ω-Dinitrile CyclizationTZ Intramolecular Cyclization Dinitrile->CyclizationTZ Deprotonation BaseTZ Strong Base (e.g., NaH) BaseTZ->CyclizationTZ Enamine Cyclic α-Cyanoenamine CyclizationTZ->Enamine Hydrolysis Acid Hydrolysis Enamine->Hydrolysis Ketone Cyclic Ketone Hydrolysis->Ketone

Sources

Validation

A Technical Guide to Alternative Reagents for Ethyl 7-Oxooctanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency, selectivity, and overall success of a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency, selectivity, and overall success of a synthetic route. Ethyl 7-oxooctanoate, a functionalized γ-keto ester, serves as a valuable C8 building block, particularly in the construction of heterocyclic scaffolds that are prevalent in pharmaceuticals and bioactive molecules. However, the versatility of organic chemistry offers a palette of alternative reagents that can not only serve as direct substitutes but also provide unique advantages in terms of reactivity, accessibility, and the diversity of achievable molecular architectures. This guide provides an in-depth technical comparison of alternative reagents to Ethyl 7-oxooctanoate, with a focus on their application in the synthesis of substituted pyrroles via the Paal-Knorr synthesis, a cornerstone reaction in heterocyclic chemistry.

The Role of 1,4-Dicarbonyl Compounds in Pyrrole Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis is a powerful and widely utilized method for the construction of pyrrole rings. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions.[1][2] The versatility of this reaction stems from the variety of commercially available or readily synthesizable 1,4-dicarbonyl precursors.

The generally accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, affords the aromatic pyrrole ring.[1] The nature of the dicarbonyl compound—specifically, whether it is a γ-keto ester like Ethyl 7-oxooctanoate or a γ-diketone—can influence the reaction kinetics and the substitution pattern of the final product.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Dicarbonyl 1,4-Dicarbonyl (γ-Keto Ester or γ-Diketone) Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Hemiaminal Cyclized Dihydroxytetrahydropyrrole Intermediate Hemiaminal->Cyclized Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized->Pyrrole - 2H2O

Figure 1: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Comparative Analysis: Ethyl 7-Oxooctanoate vs. Alternative 1,4-Dicarbonyl Compounds

The choice of the 1,4-dicarbonyl precursor is a critical parameter in the Paal-Knorr synthesis. While Ethyl 7-oxooctanoate offers a readily available and functionalized starting material, other γ-dicarbonyl compounds, such as γ-diketones, present viable and sometimes advantageous alternatives.

Structural and Reactivity Comparison
FeatureEthyl 7-Oxooctanoate (γ-Keto Ester)γ-Diketone (e.g., Octane-2,5-dione)
Structure Contains a ketone and an ester carbonyl group separated by two methylene groups.Contains two ketone carbonyl groups separated by two methylene groups.
Reactivity of Carbonyls The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyl.Both ketone carbonyls are of similar reactivity, which can sometimes lead to mixtures of products if the diketone is unsymmetrical.
Acidity of α-Protons Protons α to the ketone are more acidic than those α to the ester.Protons α to both ketones are acidic, allowing for enolization at either side.
Product Substitution Leads to pyrroles with an ethoxycarbonylmethyl substituent.Leads to pyrroles with an alkyl or aryl substituent, depending on the diketone structure.
Experimental Data: A Case Study in Pyrrole Synthesis

Direct comparative studies of Ethyl 7-oxooctanoate and its corresponding γ-diketone analogue in the Paal-Knorr synthesis under identical conditions are not extensively reported in the literature. However, by examining typical reaction conditions and yields for similar substrates, we can draw valuable insights into their relative performance.

For instance, the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione (a γ-diketone) and aniline is a classic undergraduate laboratory experiment that proceeds with good yield (around 52%) under relatively mild conditions (reflux in methanol with a catalytic amount of acid for 15 minutes).[3]

While a direct comparison with Ethyl 7-oxooctanoate is not available, the synthesis of pyrrole derivatives from other γ-keto esters often requires slightly more forcing conditions or longer reaction times to drive the cyclization involving the less reactive ester carbonyl. However, the resulting pyrrole-3-acetic acid derivatives are valuable intermediates in medicinal chemistry.

Alternative Reagents and Synthetic Strategies

Beyond a simple substitution of the 1,4-dicarbonyl component, several other classes of reagents can be employed to access similar heterocyclic structures.

β-Keto Esters in the Hantzsch Pyridine Synthesis

While Ethyl 7-oxooctanoate is a γ-keto ester, its β-keto ester cousins, such as ethyl acetoacetate, are workhorse reagents in the Hantzsch pyridine synthesis . This multicomponent reaction combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to produce 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[4][5][6]

The choice of β-keto ester directly influences the substitution pattern at the 3- and 5-positions of the resulting pyridine ring.[3] This highlights a key principle in synthetic design: a shift in the relative positions of the carbonyl groups (γ vs. β) opens up entirely different synthetic pathways to different heterocyclic systems.

Hantzsch_Pyridine_Synthesis cluster_1 Hantzsch Pyridine Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Ketoester 2x β-Keto Ester Ketoester->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Figure 2: General scheme of the Hantzsch pyridine synthesis.

Dicarbonyl Compounds in the Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[7][8] This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, leading to the formation of a 1,5-dicarbonyl intermediate which then cyclizes. While Ethyl 7-oxooctanoate itself is not a typical substrate for the Robinson annulation, the underlying principle of using dicarbonyl compounds for ring formation is a central theme in organic synthesis.

For example, a β-diketone or a β-keto ester can serve as the Michael donor, reacting with an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a cyclohexenone derivative. The choice of the dicarbonyl compound dictates the substitution pattern of the newly formed ring.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental procedures for the Paal-Knorr synthesis using a γ-diketone are presented below.

Synthesis of 2,5-Dimethyl-1-phenylpyrrole from 2,5-Hexanedione[3]

Materials:

  • 2,5-Hexanedione (1.0 mmol, 114 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Methanol (2.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

Procedure:

  • To a 10 mL round-bottomed flask equipped with a reflux condenser, add 2,5-hexanedione, aniline, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for 15 minutes.

  • After cooling to room temperature, add the reaction mixture to 5.0 mL of 0.5 M HCl in an ice bath to precipitate the product.

  • Collect the crystals by suction filtration and recrystallize from a 9:1 methanol/water mixture.

Expected Yield: 52%

Conclusion: Strategic Reagent Selection in Heterocyclic Synthesis

While Ethyl 7-oxooctanoate is a competent and useful building block for the synthesis of certain heterocyclic systems, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. γ-Diketones offer a more direct and often higher-yielding route to a different subset of substituted pyrroles via the Paal-Knorr synthesis. Furthermore, shifting the dicarbonyl functionality, as seen with β-keto esters in the Hantzsch pyridine synthesis, opens up pathways to entirely different and valuable heterocyclic cores.

The choice of reagent should be guided by a careful consideration of the desired final product, the commercial availability and cost of the starting materials, and the overall efficiency of the synthetic sequence. By understanding the mechanistic nuances and the relative reactivities of these dicarbonyl compounds, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Amarnath, V., Anthony, D. C., Amarnath, K., Valentine, W. M., & Graham, D. G. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 56(24), 6924–6931.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863-2870.
  • Robinson, R. (1935). A synthesis of chrysene and its derivatives. Journal of the Chemical Society (Resumed), 1390-1392.
  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebig's Annalen der Chemie, 215(1), 1-82.
  • Shaw, D. J., & Wood, W. F. (1992). Preparation of 2,5-Dimethyl-1-Phenylpyrrole.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Retrieved from [Link]

  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

  • Heravi, M. M., Zadsirjan, V., & Malmir, M. (2023). Robinson Annulation Applied to the Total Synthesis of Natural Products. ChemistrySelect, 8(8), e202204567.
  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr furan synthesis. The Journal of Organic Chemistry, 60(2), 301–307.
  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Difference Between Michael Addition and Robinson Annulation. (2019). Compare the Difference Between Similar Terms. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 452-460.
  • ResearchGate. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

  • MDPI. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

  • MDPI. (2022). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Keto Ester Analysis: A Comparative Assessment of GC-MS, HPLC, and NMR

For researchers, scientists, and professionals in drug development, the accurate analysis of keto esters is a critical yet often challenging task. These molecules, characterized by a ketone functional group beta to an es...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of keto esters is a critical yet often challenging task. These molecules, characterized by a ketone functional group beta to an ester, are not only pivotal intermediates in organic synthesis but also feature in various biologically active compounds. Their inherent chemical properties, particularly the phenomenon of keto-enol tautomerism, demand a nuanced approach to analytical method selection. This guide provides an in-depth, objective comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive analysis of keto esters. We will delve into the theoretical underpinnings of each method, present supporting experimental data, and offer detailed protocols to empower you to make informed decisions for your specific analytical needs.

The Analytical Challenge: Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of two tautomeric forms: the keto and the enol forms.[1] This dynamic equilibrium is influenced by factors such as solvent polarity, temperature, and pH, presenting a significant hurdle for quantification.[2] An ideal analytical method must either be able to resolve and quantify both tautomers or provide a total concentration that is independent of the equilibrium position. The choice of analytical technique, therefore, is not merely a matter of sensitivity or throughput but a strategic decision based on the fundamental interaction of the analyte with the chosen methodology.

A Comparative Overview of Analytical Techniques

To provide a clear and concise comparison, the following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for keto ester analysis. It is important to note that the presented values are representative and can vary based on the specific keto ester, instrumentation, and method optimization.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds followed by mass-based detection.[3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure and quantify components.[4]
Analyte Volatility Requires volatile and thermally stable analytes.Suitable for non-volatile and thermally labile compounds.[5]Independent of analyte volatility.
Derivatization Often mandatory for polar keto esters to increase volatility and thermal stability.[6]Generally not required, simplifying sample preparation.Not required.
Sensitivity (LOD/LOQ) High sensitivity, with LODs in the low µg/L to ng/L range, especially with selected ion monitoring (SIM).[7][8]Moderate to high sensitivity, with LODs typically in the µg/mL to ng/mL range depending on the detector (UV, MS).[9][10][11]Lower sensitivity compared to chromatographic methods, with LODs typically in the mg/mL to high µg/mL range.[12]
Selectivity Excellent, with mass spectral data providing high confidence in compound identification.Good, dependent on chromatographic resolution and detector specificity. HPLC-MS offers enhanced selectivity.[5]Excellent, with distinct signals for different protons or carbons providing high structural resolution.
Quantitation Accuracy High, especially with the use of isotopically labeled internal standards.High, with good linearity over a wide concentration range.[11]High, as signal intensity is directly proportional to the number of nuclei. Often considered a primary ratio method.[13]
Precision (%RSD) Excellent, typically <5%.Excellent, typically <2%.[14][15]Excellent, typically <1%.[12]
Throughput High, with typical run times of 10-30 minutes.High, with run times ranging from 5-20 minutes.Lower, with acquisition times ranging from minutes to hours for complex experiments or low concentrations.
Handling of Tautomers Derivatization can potentially "lock" the keto-enol equilibrium, but this needs careful validation.Can potentially separate tautomers under specific chromatographic conditions, though often a single, broadened peak is observed.[16]Can directly observe and quantify both tautomers simultaneously, providing insights into the equilibrium.[1][17]

In-Depth Analysis of Each Technique

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering exceptional sensitivity and selectivity.[18] However, the polar nature and relatively low volatility of many keto esters necessitate a crucial pre-analytical step: derivatization.[19]

The Causality Behind Derivatization: The primary goal of derivatization in this context is to convert the polar keto and ester functionalities into less polar, more volatile, and thermally stable groups.[6] Silylation is a common approach, where active hydrogens are replaced with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. This transformation is critical for preventing peak tailing and ensuring efficient transport of the analyte through the GC column.[6]

Self-Validating System: A robust GC-MS protocol for keto esters must include an internal standard, preferably a stable isotope-labeled version of the analyte. This allows for the correction of any variability in the derivatization reaction and injection volume, ensuring the accuracy and trustworthiness of the quantitative data.

Experimental Workflow: GC-MS Analysis of a Keto Ester

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Keto Ester Sample Solvent Add Aprotic Solvent (e.g., Acetonitrile) Sample->Solvent IS Add Internal Standard (e.g., Isotopically Labeled Keto Ester) Solvent->IS Deriv Add Derivatizing Agent (e.g., BSTFA with 1% TMCS) IS->Deriv React Heat at 60-80°C for 30-60 min Deriv->React Inject Inject 1 µL into GC-MS React->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC MS Mass Spectrometry Detection (Scan or SIM mode) GC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS analysis of keto esters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for keto ester analysis without the need for derivatization.[5]

The Power of Direct Analysis: The ability to analyze keto esters in their native form is a significant advantage of HPLC, simplifying sample preparation and reducing the potential for analytical errors introduced during a derivatization step. The choice of detector is crucial; a Diode Array Detector (DAD) or UV detector is suitable for keto esters with a chromophore, while coupling HPLC with a mass spectrometer (HPLC-MS) provides enhanced sensitivity and selectivity, especially for complex matrices.[10]

Managing Tautomers in the Mobile Phase: The composition of the mobile phase can influence the keto-enol equilibrium. While complete separation of the tautomers is often challenging and may result in a single, potentially broadened peak, a validated method will ensure that the total peak area is proportional to the total concentration of the keto ester.[16]

Experimental Workflow: HPLC-UV Analysis of a Keto Ester

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Keto Ester Sample Solvent Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Inject Inject 10 µL into HPLC Filter->Inject LC LC Separation (e.g., C18 column) Inject->LC UV UV/DAD Detection (e.g., 254 nm) LC->UV Integrate Peak Integration UV->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands apart from chromatographic techniques as it provides rich structural information and is inherently quantitative without the need for calibration curves for structurally similar compounds.[4] For keto ester analysis, NMR offers the unique ability to directly observe and quantify the keto-enol tautomerism.[17]

A Window into Chemical Dynamics: In a typical ¹H NMR spectrum of a keto ester, distinct sets of signals will be present for both the keto and enol forms.[1] By integrating the signals corresponding to each tautomer, their relative concentrations can be determined, providing valuable insights into the equilibrium. For total quantification, an internal standard with a known concentration and non-overlapping signals is used. The concentration of the keto ester can then be calculated by comparing the integral of a specific keto ester proton signal (or the sum of the corresponding signals from both tautomers) to the integral of a known proton signal from the internal standard.[13]

Ensuring Quantitative Accuracy (qNMR): For accurate quantitative NMR (qNMR), several experimental parameters must be carefully controlled. A sufficiently long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, and the use of a calibrated 90° pulse is recommended. The stability of the NMR instrument is also paramount for reliable quantification.

Experimental Workflow: qNMR Analysis of a Keto Ester

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Accurately Weigh Keto Ester IS Accurately Weigh Internal Standard (e.g., Maleic Anhydride) Sample->IS Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) IS->Solvent Tube Transfer to NMR Tube Solvent->Tube Acquire Acquire ¹H NMR Spectrum (with appropriate D1 delay) Tube->Acquire Process Phase and Baseline Correction Acquire->Process Integrate Integrate Analyte and IS Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for qNMR analysis of keto esters.

Detailed Experimental Protocols

GC-MS Protocol for Ethyl Acetoacetate
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of ethyl acetoacetate and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in acetonitrile to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation and Derivatization:

    • To 100 µL of each calibration standard and sample, add 10 µL of a 50 µg/mL internal standard solution (e.g., ethyl acetoacetate-d8).

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vials tightly and heat at 70°C for 45 minutes.

    • Allow the vials to cool to room temperature.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV. Scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

HPLC-UV Protocol for Ethyl Acetoacetate
  • Preparation of Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water. Filter and degas the mobile phase.

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of ethyl acetoacetate and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to cover the desired concentration range (e.g., 10-500 µg/mL).

  • Sample Preparation: Dilute samples with the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 254 nm.

    • Run Time: 10 minutes.

qNMR Protocol for Ethyl Acetoacetate
  • Preparation of Internal Standard Stock Solution: Accurately weigh approximately 50 mg of maleic anhydride and dissolve in a known volume (e.g., 10 mL) of deuterated chloroform (CDCl₃) to obtain a precisely known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the ethyl acetoacetate sample into a vial.

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution.

    • Add an additional known volume of CDCl₃ to make up the final volume (e.g., to 1 mL).

    • Vortex to ensure complete dissolution and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: CDCl₃.

    • Experiment: ¹H NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Quantification:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the non-overlapping signal of the internal standard (e.g., the two olefinic protons of maleic anhydride).

    • Integrate a well-resolved signal of ethyl acetoacetate (e.g., the methylene protons of the ethyl group, summing the signals from both tautomers if they are resolved).

    • Calculate the concentration of ethyl acetoacetate using the standard qNMR equation.

Conclusion and Recommendations

The choice between GC-MS, HPLC, and NMR for keto ester analysis is not a one-size-fits-all decision. Each technique offers a unique set of advantages and is best suited for different analytical objectives.

  • GC-MS is the preferred method for trace-level quantification and when high sensitivity and selectivity are paramount, provided that a robust and reproducible derivatization protocol is established.

  • HPLC offers a more straightforward and often faster approach for routine analysis, especially for quality control applications where the concentrations are higher and the complexity of the matrix is manageable. Its ability to analyze keto esters without derivatization is a significant advantage.

  • NMR is an indispensable tool for structural elucidation and for studies where understanding the keto-enol tautomerism is crucial. As a quantitative technique, qNMR provides excellent accuracy and precision without the need for compound-specific reference standards, making it a powerful method for purity assessment and the analysis of reference materials.

Ultimately, a comprehensive understanding of the analytical problem, including the required sensitivity, the complexity of the sample matrix, and the need for structural information, will guide the selection of the most appropriate technique for your keto ester analysis.

References

  • Bunting, J. W., Kanter, J. P., Nelander, R., & Wu, Z. (1995). The acidity and tautomerism of beta-diketones in aqueous solution. Canadian Journal of Chemistry, 73(8), 1305-1311.
  • Knapp, D. R. (1979).
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  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2012).
  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2015). Journal of the Brazilian Chemical Society, 26(7), 1482-1489.
  • GC/MS chromatogram of keto acid methyl ester standard (A) and the... (n.d.).
  • A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024).
  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. (2017). Analytical Chemistry, 89(14), 7549–7556.
  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. (2012).
  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (2013).
  • A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. (2018).
  • Quantitative determination and validation of octreotide acetate using 1H‐NMR spectroscopy with internal standard method. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 46-53.
  • Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021). LCGC North America, 39(5), 242-247.
  • GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. (2022). Universal Journal of Pharmaceutical Research, 7(1), 58-62.
  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. (n.d.). Thermo Fisher Scientific.
  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). Chemistry, 5(1), 557-569.
  • The Effects of Exogenous Ketosis on Ultra-endurance Recovery and Performance. (2024). ClinicalTrials.gov.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. (2017). Brazilian Journal of Pharmaceutical Sciences, 53(2).
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Validation

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to Ethyl 7-Oxooctanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision point, balancing yield, c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision point, balancing yield, cost, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of various synthetic pathways to Ethyl 7-oxooctanoate, a valuable keto-ester intermediate. Drawing upon established chemical principles and practical considerations, we will dissect three primary routes: the Acetoacetic Ester Synthesis, a Grignard-based approach, and Ozonolysis of an unsaturated ester. This analysis is designed to empower researchers and process chemists with the data and insights necessary to make informed decisions tailored to their specific laboratory or production needs.

Introduction to Ethyl 7-Oxooctanoate

Ethyl 7-oxooctanoate is a key building block in organic synthesis, finding applications in the construction of more complex molecules, including pharmaceuticals and flavorings. Its bifunctional nature, possessing both a ketone and an ester, allows for a variety of subsequent chemical transformations. The efficient and economical synthesis of this intermediate is therefore of significant interest.

Route 1: The Classic Approach - Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a cornerstone of C-C bond formation in organic chemistry. This route leverages the acidic α-protons of ethyl acetoacetate to create a nucleophilic enolate, which can then be alkylated.

Scientific Rationale

The methylene protons flanked by two carbonyl groups in ethyl acetoacetate exhibit enhanced acidity, facilitating deprotonation by a moderately strong base like sodium ethoxide. The resulting stabilized enolate is a soft nucleophile, ideal for S(_N)2 reaction with a suitable alkyl halide. Subsequent hydrolysis and decarboxylation of the β-keto ester intermediate yield the target methyl ketone. For the synthesis of Ethyl 7-oxooctanoate, the key is the selection of an appropriate alkylating agent, namely a 5-halovalerate ester.

Experimental Protocol

Step 1: Enolate Formation and Alkylation

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add ethyl acetoacetate dropwise at room temperature to form the sodium enolate.

  • Introduce ethyl 5-bromovalerate to the reaction mixture and reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture, neutralize with a dilute acid, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • The crude product from the previous step is refluxed with aqueous sodium hydroxide to saponify both ester groups.

  • The resulting solution is acidified with a strong acid (e.g., HCl) to produce the β-keto acid.

  • The acidified mixture is then heated to effect decarboxylation, yielding 7-oxooctanoic acid.

  • The acid is then esterified using ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) via Fischer esterification to yield the final product, Ethyl 7-oxooctanoate.

  • Purification is typically achieved by fractional distillation under reduced pressure.

Caption: Workflow for the Acetoacetic Ester Synthesis of Ethyl 7-oxooctanoate.

Route 2: The Organometallic Approach - Grignard Reagent and Acid Chloride

This route employs a Grignard reagent, a powerful organometallic nucleophile, to form a new carbon-carbon bond with an acid chloride derivative of a dicarboxylic acid monoester.

Scientific Rationale

The Grignard reagent, prepared from a 5-halopentyl derivative, provides a carbanion equivalent that can attack the electrophilic carbonyl carbon of an acid chloride. To prevent the common side reaction of the Grignard reagent adding to the newly formed ketone, the reaction is typically carried out at low temperatures. The starting material for the acid chloride is a mono-protected dicarboxylic acid, such as adipic acid monoethyl ester.

Experimental Protocol

Step 1: Preparation of Adipic Acid Monoethyl Ester Chloride

  • Adipic acid is mono-esterified to adipic acid monoethyl ester, for instance, by reacting adipic anhydride with ethanol.[1]

  • The resulting monoester is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to convert the carboxylic acid moiety into an acid chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene.

Step 2: Grignard Reaction

  • In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated. A 5-halopentane (e.g., 1-bromo-5-chloropentane to favor Grignard formation at the bromide) is added to an ethereal solvent (e.g., THF or diethyl ether) and slowly added to the magnesium to initiate the formation of the Grignard reagent.[2]

  • The freshly prepared Grignard solution is then cooled to a low temperature (e.g., -78 °C).

  • The adipic acid monoethyl ester chloride, dissolved in an anhydrous ethereal solvent, is added dropwise to the cooled Grignard reagent solution.

  • After the addition is complete, the reaction is slowly warmed to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or vacuum distillation to afford Ethyl 7-oxooctanoate.

Caption: Workflow for the Grignard-based synthesis of Ethyl 7-oxooctanoate.

Route 3: The Oxidative Cleavage Approach - Ozonolysis

Ozonolysis offers a direct method to cleave a carbon-carbon double bond and introduce oxygen functionalities. This route starts from a readily available unsaturated ester.[3]

Scientific Rationale

Ozonolysis of an alkene, such as ethyl oct-7-enoate, proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The work-up conditions determine the final products. A reductive work-up will yield aldehydes or ketones. For the synthesis of Ethyl 7-oxooctanoate, one of the products of the ozonolysis of ethyl oct-7-enoate will be the desired product after a reductive workup.

Experimental Protocol
  • A solution of ethyl oct-7-enoate in a suitable solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C).

  • A stream of ozone gas is bubbled through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.

  • The excess ozone is then removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution.

  • A reductive work-up agent is added. Common choices include zinc dust in acetic acid or dimethyl sulfide (DMS).[4]

  • The reaction mixture is allowed to warm to room temperature.

  • The mixture is then worked up by washing with water and brine.

  • The organic layer is dried over a drying agent and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by fractional distillation or column chromatography to isolate Ethyl 7-oxooctanoate.

Caption: Workflow for the Ozonolysis of Ethyl oct-7-enoate.

Comparative Analysis

To facilitate a direct comparison, the key metrics for each synthetic route are summarized in the table below. The cost estimates are based on typical laboratory-scale synthesis and current market prices for starting materials and reagents, and are therefore subject to variation.

MetricAcetoacetic Ester SynthesisGrignard-based SynthesisOzonolysis
Overall Yield Moderate to GoodGood to ExcellentGood to Excellent
Cost of Starting Materials ModerateModerate to HighLow to Moderate
Number of Steps 3-421
Scalability GoodModerateGood
Safety Considerations Use of sodium metal (flammable), handling of strong bases.Highly reactive and moisture-sensitive Grignard reagents, use of pyrophoric reagents may be necessary.[2]Use of ozone (toxic, explosive in high concentrations), low-temperature reactions.
Environmental Impact Use of organic solvents, generation of salt byproducts.Use of ethereal solvents, generation of magnesium salts.Use of chlorinated solvents, potential for peroxide formation.

Senior Application Scientist's Recommendation

The choice of the optimal synthetic route for Ethyl 7-oxooctanoate is contingent upon the specific requirements of the project.

  • For large-scale production where cost and step-economy are paramount, Ozonolysis presents a compelling option, provided the necessary equipment for ozone generation and low-temperature reactions is available. The starting material, ethyl oct-7-enoate, can often be sourced economically from renewable feedstocks.

  • For medicinal chemistry applications where versatility and the potential for analogue synthesis are important, the Acetoacetic Ester Synthesis remains a reliable and well-understood choice. While it involves more steps, the methodology is robust and amenable to the synthesis of a variety of substituted ketones.

  • The Grignard-based approach offers a direct and often high-yielding route. However, the stringent requirements for anhydrous conditions and the handling of highly reactive organometallic reagents may render it more suitable for experienced chemists in a well-equipped laboratory setting. The cost of the 5-halopentane precursor can also be a significant factor.

Ultimately, a thorough risk assessment and a careful consideration of the available resources and expertise should guide the final decision. This guide provides the foundational data and rationale to support that decision-making process.

References

  • Inglis, J. K. H.; Roberts, K. C. Ethyl Acetoacetate. Org. Synth.1926, 6, 36. DOI: 10.15227/orgsyn.006.0036.
  • Wikipedia. Ozonolysis. [Link]

  • Google Patents.
  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]

  • Google Patents. Method for synthesizing adipic acid monoethyl ester. CN102351691A.

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Comparative

A Senior Application Scientist's Guide to Predicting and Assessing Cross-Reactivity of Ethyl 7-oxooctanoate in Biological Assays

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the cross-reactivity profile of Ethyl 7-oxooctano...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the cross-reactivity profile of Ethyl 7-oxooctanoate. While primarily recognized as an insect pheromone, its simple keto-ester structure presents a valuable case study for the principles of off-target activity in biological assays relevant to drug discovery. We will dissect its molecular characteristics, compare it with structurally related compounds known for biological activity, and provide detailed, self-validating protocols for assessing its potential for promiscuous interactions. This guide emphasizes the causality behind experimental design, ensuring a rigorous and insightful approach to characterizing novel small molecules.

Introduction: Beyond the Pheromone

Ethyl 7-oxooctanoate is a small aliphatic keto-ester. Its primary documented biological role is as a component of insect pheromone blends, crucial for chemical communication in certain species. However, in the context of drug discovery and high-throughput screening (HTS), even structurally simple molecules can exhibit unexpected interactions with biological targets. These "off-target" effects, or cross-reactivity, can be a source of misleading results, toxicity, or, in some cases, serendipitous therapeutic opportunities.[1]

Understanding the potential for cross-reactivity is not merely an academic exercise; it is a critical step in de-risking a drug discovery program.[2] Unforeseen interactions can lead to adverse drug reactions (ADRs) and are a major cause of late-stage clinical trial failures.[3] Therefore, a proactive, predictive, and rigorous testing strategy is paramount. This guide will use Ethyl 7-oxooctanoate as a model to illustrate this process, providing both the theoretical foundation and the practical methodologies to assess any novel small molecule.

Molecular Profile and Cross-Reactivity Potential

The structure of Ethyl 7-oxooctanoate contains two key functional groups that dictate its potential for biological interactions: a ketone and an ethyl ester.

  • Ketone Group (C=O): The carbonyl carbon of the ketone is electrophilic and can react with nucleophiles.[4] While less reactive than an aldehyde, it can still participate in hydrogen bonding and dipole-dipole interactions within a protein's binding pocket.[5] Its presence makes the molecule a potential substrate or inhibitor for enzymes like reductases or dehydrogenases.

  • Ethyl Ester Group (-COOEt): The ester group is susceptible to hydrolysis by esterase enzymes, which are abundant in plasma and tissues. This metabolic instability can transform the parent compound into two new chemical entities: a carboxylic acid (7-oxooctanoic acid) and ethanol. Each of these metabolites has its own distinct pharmacological and toxicological profile that must be considered. Small molecule esters have been implicated in various off-target effects.[6][7]

The molecule's overall lipophilicity and small size may allow it to passively diffuse across cell membranes and access a wide range of intracellular targets. Its structural similarity to endogenous metabolites could also lead to interactions with metabolic enzymes or transporters.

A Tiered Strategy for Cross-Reactivity Assessment

A logical, tiered approach is the most efficient way to profile a new chemical entity. This strategy moves from broad, early-stage screening to more focused, mechanistic studies.

dot

Caption: Principle of the competitive binding assay.

Step-by-Step Methodology (5-HT₂B Receptor Example):

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Radioligand: [³H]-LSD (Lysergic acid diethylamide), a known 5-HT₂B ligand. Prepare a working solution at 2x the final concentration (e.g., 2 nM for a 1 nM final concentration).

    • Membrane Preparation: Use commercially available cell membranes from a line overexpressing the human 5-HT₂B receptor (e.g., CHO-K1 cells). Thaw on ice and dilute in ice-cold assay buffer to a concentration of 20 µg protein per 150 µL. [8] * Test Compound: Prepare a 10 mM stock of Ethyl 7-oxooctanoate in 100% DMSO. Perform a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Positive Control: Use a known 5-HT₂B antagonist (e.g., SB-204741) for the serial dilution.

    • Nonspecific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand (e.g., serotonin) to saturate all specific binding sites. [9]

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: 150 µL membranes + 50 µL assay buffer + 50 µL radioligand.

    • NSB Wells: 150 µL membranes + 50 µL high-conc. serotonin + 50 µL radioligand.

    • Test Compound Wells: 150 µL membranes + 50 µL of each Ethyl 7-oxooctanoate dilution + 50 µL radioligand. [8]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium. [8]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto a PEI-presoaked GF/C filter mat using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl). This crucial step separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. [8]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Nonspecific Binding.

    • Plot the percent specific binding against the log concentration of Ethyl 7-oxooctanoate.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.

Tier 3: Cell-Based Functional Assay (cAMP HTRF Protocol)

A binding event does not always translate to a functional effect. A functional assay is required to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For many GPCRs like 5-HT₂B, activation leads to changes in the intracellular concentration of cyclic AMP (cAMP). [10] Principle: The HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay is a competitive immunoassay. [11]Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, FRET occurs. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal. [12] Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT₂B receptor into a 384-well white plate and culture overnight.

  • Compound Preparation:

    • For Antagonist Mode: Prepare serial dilutions of Ethyl 7-oxooctanoate.

    • For Agonist Mode: Prepare serial dilutions of Ethyl 7-oxooctanoate and a positive control agonist (e.g., serotonin).

  • Assay Procedure:

    • Antagonist Mode: Add the Ethyl 7-oxooctanoate dilutions to the cells and pre-incubate. Then, stimulate the cells with a known concentration of agonist (e.g., EC₈₀ of serotonin).

    • Agonist Mode: Add the Ethyl 7-oxooctanoate dilutions directly to the cells.

    • In both modes, include a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP. [13] * Incubate for 30 minutes at room temperature. [11]

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (anti-cAMP-Cryptate and cAMP-d2) according to the manufacturer's protocol. [14]

  • Incubation: Incubate for 60 minutes at room temperature. [11]

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (Cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the 665nm/620nm ratio.

    • Plot the ratio against the log concentration of the test compound.

    • In agonist mode, determine the EC₅₀ (potency).

    • In antagonist mode, determine the IC₅₀ (potency).

Conclusion and Best Practices

The systematic evaluation of Ethyl 7-oxooctanoate, a molecule with a simple structure, serves as a powerful illustration of the principles of modern safety pharmacology. The journey from a broad, high-level screen to specific, mechanistic assays is fundamental to building a comprehensive understanding of a compound's biological interactions.

Key Takeaways for Researchers:

  • Embrace a Tiered Approach: A tiered screening strategy is both scientifically rigorous and resource-efficient, focusing efforts on confirmed "hits."

  • Binding is Not Function: Always follow up binding data with a relevant functional assay to determine the pharmacological nature of the interaction (agonist, antagonist, allosteric modulator).

  • Controls are Paramount: The integrity of any biological assay rests on the diligent use of positive, negative, and vehicle controls to ensure the results are valid and interpretable.

By applying this predictive and methodical framework, drug development professionals can better anticipate and mitigate the risks of off-target effects, ultimately leading to the development of safer and more effective medicines.

References

  • Yuliani, F. N. et al. (2023). Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T4T7D breast cancer cells. Heliyon. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Barter, P. J. et al. (2009). The pharmacology and off-target effects of some cholesterol ester transfer protein inhibitors. The American Journal of Cardiology. Available at: [Link]

  • Wang, Y. et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. Available at: [Link]

  • Cohen, M. S. & Scheidt, K. A. (2014). Dynamic Kinetic Asymmetric Cross-Benzoin Additions of β-Stereogenic α-Keto Esters. Organic Letters. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Principles of the HTRF cAMP Assay. Available at: [Link]

  • Shcherbakova, I. et al. (2022). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au. Available at: [Link]

  • Sci-Hub. (n.d.). Sci-Hub. Available at: [Link]

  • Aich, U. et al. (2012). Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]

  • Krasowski, M. D. et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. Available at: [Link]

  • Gadaleta, D. et al. (2018). Off-Target Drug Effects Resulting in Altered Gene Expression Events with Epigenetic and “Quasi-Epigenetic” Origins. Journal of Medicinal Chemistry. Available at: [Link]

  • Cisbio. (2007). HTRF® package insert cAMP HiRange. Available at: [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]

  • Esser, J. M. F. (2011). Reactions of Aldehydes and Ketones and Their Derivatives. Organic Reaction Mechanisms. Available at: [Link]

  • Le, T. et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]

  • Sonboli, A. et al. (2015). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Eurofins Panlabs. (2013). Eurofins Panlabs Safety Screening Webinar. Available at: [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Available at: [Link]

  • Tecan. (n.d.). Implementation of HTRF® Assay Technology on Infinite® F200 PRO. Available at: [Link]

  • Mathrawala, S. et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]

  • Flores-Holguín, N. et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. Available at: [Link]

  • Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. Available at: [Link]

  • Broad Institute. (2006). Unveiling both the effects and the targets of small molecules. Available at: [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Available at: [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Available at: [Link]

  • R Discovery. (2023). Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Determining Ethyl 7-oxooctanoate Concentration

In the landscape of analytical chemistry, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and fine chemicals is paramount. While chromatographic techniques such as High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and fine chemicals is paramount. While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorses in many laboratories, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages in terms of accuracy, traceability, and universality of response.[1][2]

This guide provides an in-depth, practical comparison of qNMR with traditional chromatographic methods, focusing on the determination of Ethyl 7-oxooctanoate concentration. As a key intermediate in various organic syntheses, the accurate measurement of its purity and concentration is critical for process optimization and quality control.

The Principle of qNMR: A Fundamental Advantage

Unlike chromatographic techniques that rely on the response factor of a detector to a given analyte, which can be influenced by molecular structure and experimental conditions, the fundamental principle of qNMR is the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[3] This means that for ¹H qNMR, every proton in the sample produces the same response, eliminating the need for compound-specific calibration curves and making it a primary ratio method of measurement.[2]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique is often a balance between performance, speed, and cost. Below is a comparative overview of qNMR, HPLC-UV, and GC-MS for the quantification of a small organic molecule like Ethyl 7-oxooctanoate.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal integral is directly proportional to the number of nuclei.[3]UV absorbance is proportional to concentration (Beer-Lambert Law).[4]Ion abundance is proportional to concentration.
Calibration Can be performed with a single, certified internal standard; no analyte-specific standard required.[2]Requires a calibration curve generated from a series of known concentrations of the analyte.[4]Typically requires a calibration curve with an internal standard.
Accuracy & Precision High accuracy (typically 99-101%) and precision (<1% RSD) are achievable.[4]Good accuracy and precision, but dependent on the quality of the calibration curve.[2][5]High accuracy and precision, especially with an isotopically labeled internal standard.
Selectivity Excellent, based on unique chemical shifts of non-equivalent nuclei.Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, based on both retention time and mass-to-charge ratio.
Sample Preparation Simple: dissolve the sample and internal standard in a deuterated solvent.[1]More complex: may require filtration, dilution, and mobile phase preparation.May require derivatization for non-volatile compounds; sample must be volatile.[6]
Analysis Time Relatively fast per sample (5-15 minutes for data acquisition).Can be longer due to column equilibration and elution times (15-30 minutes per sample).[1]Similar to HPLC, with potential for longer run times depending on the temperature program.
Sample Throughput High, especially with an autosampler.Moderate to high, depending on the run time.Moderate to high, depending on the run time.
Cost (Instrument) High initial investment for the NMR spectrometer.Moderate initial investment.High initial investment for the mass spectrometer.
Cost (Consumables) Low (deuterated solvents, NMR tubes).Moderate (solvents, columns, vials).Moderate (solvents, columns, vials, filaments).
Sample Integrity Non-destructive; the sample can be recovered and used for other analyses.[1]The sample is consumed during the analysis.The sample is consumed during the analysis.
LOD/LOQ Generally higher than chromatographic methods.[2]Lower than qNMR, typically in the µg/mL range.[2]Very low, often in the ng/mL to pg/mL range.[6]

Experimental Workflow: qNMR for Ethyl 7-oxooctanoate

The following section details a robust, self-validating protocol for determining the concentration of Ethyl 7-oxooctanoate using ¹H qNMR with an internal standard.

Predicted ¹H NMR Spectrum of Ethyl 7-oxooctanoate

A crucial first step is to understand the expected ¹H NMR spectrum of the analyte to select appropriate, well-resolved signals for quantification and to choose a non-interfering internal standard. Based on established chemical shift principles and predictive algorithms, the ¹H NMR spectrum of Ethyl 7-oxooctanoate in CDCl₃ is predicted as follows:

  • a (CH₃-C=O) : ~2.1 ppm (singlet, 3H)

  • b (-C(=O)-CH₂-CH₂-) : ~2.5 ppm (triplet, 2H)

  • c (-CH₂-CH₂-C(=O)O-) : ~2.3 ppm (triplet, 2H)

  • d (-CH₂-CH₂-CH₂-) : ~1.6 ppm (multiplet, 4H)

  • e (O-CH₂-CH₃) : ~4.1 ppm (quartet, 2H)

  • f (O-CH₂-CH₃) : ~1.2 ppm (triplet, 3H)

The singlet at ~2.1 ppm (a) and the quartet at ~4.1 ppm (e) are well-suited for quantification due to their clear multiplicities and separation from other signals.

Selection of an Internal Standard

The choice of an internal standard is critical for the accuracy of the qNMR experiment. An ideal internal standard should:

  • Be of high purity (certified reference material is preferred).

  • Have signals that do not overlap with the analyte or solvent signals.

  • Be chemically inert and not react with the analyte or solvent.

  • Be soluble in the chosen deuterated solvent.

  • Have a simple spectrum, preferably with one or more sharp singlets.

For Ethyl 7-oxooctanoate in CDCl₃, two excellent choices for an internal standard are:

  • 1,3,5-Trimethoxybenzene : Provides a sharp singlet for its three aromatic protons at approximately 6.1 ppm and another sharp singlet for its nine methoxy protons at around 3.7 ppm.[7] Both signals are in clear regions of the Ethyl 7-oxooctanoate spectrum.

  • Maleic Acid : Shows a single sharp peak for its two olefinic protons at around 6.2-6.4 ppm.[4][8] While highly suitable, its solubility is better in more polar solvents like DMSO-d₆ or D₂O.

The following diagram illustrates the non-overlapping nature of the quantifiable signals.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh ~15-20 mg of Ethyl 7-oxooctanoate weigh_is Accurately weigh ~5-10 mg of Internal Standard (e.g., 1,3,5-TMB) weigh_analyte->weigh_is dissolve Dissolve both in a precise volume of CDCl3 (e.g., 0.7 mL) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer equilibrate Allow sample to thermally equilibrate in the magnet (~5 minutes) transfer->equilibrate shim Shim the sample for optimal magnetic field homogeneity equilibrate->shim setup_params Set up acquisition parameters (D1 > 5*T1, 90° pulse, etc.) shim->setup_params acquire Acquire the spectrum setup_params->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate selected analyte and internal standard signals baseline->integrate calculate Calculate concentration integrate->calculate

Caption: A robust workflow for qNMR analysis.

Detailed Acquisition Parameters:

  • Pulse Angle: Use a calibrated 90° pulse to ensure maximum signal intensity per scan.

  • Relaxation Delay (D1): This is the most critical parameter for quantification. The delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal being quantified (both analyte and internal standard). A typical starting point is 30 seconds, but T₁ should be measured for new compounds.

  • Number of Scans: Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure an integration error of less than 1%.

  • Acquisition Time (AQ): Should be long enough to allow the Free Induction Decay (FID) to decay to zero, typically 2-4 seconds.

  • Temperature: Maintain a constant and regulated temperature throughout the experiment.

Data Analysis and Calculation

The concentration of Ethyl 7-oxooctanoate is calculated using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / V) * PIS

Where:

  • Canalyte : Concentration of Ethyl 7-oxooctanoate

  • I : Integral area of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • V : Volume of the solvent

  • P : Purity of the internal standard

  • analyte : Refers to Ethyl 7-oxooctanoate

  • IS : Refers to the Internal Standard

Ensuring Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the qNMR protocol should be validated according to ICH guidelines (Q2(R1)). [9]Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the selection of non-overlapping signals.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This can be confirmed by preparing a series of samples with varying analyte concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known concentration.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at different levels (repeatability, intermediate precision).

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion: The Role of qNMR in Modern Drug Development

For researchers, scientists, and drug development professionals, qNMR offers a robust, reliable, and efficient method for the quantification of small molecules like Ethyl 7-oxooctanoate. Its fundamental principle of universal response per nucleus provides a significant advantage over chromatographic techniques, particularly in early-stage development where certified standards of the analyte may not be available. While the initial capital investment is higher, the low consumable costs, speed of analysis, and the high-quality, unambiguous data generated make qNMR an invaluable tool in the modern analytical laboratory.

References

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Comparative

A Senior Application Scientist's Guide to Developing a Validated HPLC-MS/MS Method for Ethyl 7-oxooctanoate

This guide provides a comprehensive framework for the development and validation of a robust HPLC-MS/MS method for the quantification of Ethyl 7-oxooctanoate. Moving beyond a simple recitation of steps, we will explore t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust HPLC-MS/MS method for the quantification of Ethyl 7-oxooctanoate. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in internationally recognized validation standards. This document is intended for researchers and drug development professionals who require a reliable, accurate, and defensible analytical method.

The Analytical Challenge: Understanding Ethyl 7-oxooctanoate

Before embarking on method development, a thorough understanding of the analyte is paramount. Ethyl 7-oxooctanoate is a keto-ester with a molecular weight of approximately 186.25 g/mol . Its structure contains both a moderately polar ketone group and a nonpolar ethyl ester chain, giving it an intermediate polarity. This dual nature presents a specific challenge for chromatographic retention and separation.[1][2] The presence of a carbonyl group also suggests potential instability and specific fragmentation patterns in the mass spectrometer that we can leverage for detection.[3][4]

Strategic Method Development: A Comparison of Approaches

A successful method is built on a foundation of logical, evidence-based decisions. The following sections compare key choices in the development process.

The Cornerstone of Quantification: Internal Standard (IS) Selection

The internal standard is critical for correcting variability during sample preparation and analysis.[5] The choice of IS directly impacts the accuracy and precision of the final data.

Comparison of Internal Standard Strategies

Internal Standard TypeAdvantagesDisadvantagesBest For
Stable Isotope-Labeled (SIL) IS Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction variability.[5][6]Can be expensive and may not be commercially available.Gold-standard for regulated bioanalysis where utmost accuracy is required.
Structural Analog IS More readily available and cost-effective. Can provide good correction if chosen carefully.May have different extraction recovery and ionization efficiency than the analyte, potentially compromising accuracy.[5]Early-stage research, or when a SIL-IS is not feasible. The chosen analog should have similar polarity, functionality, and mass.

Scientist's Recommendation: For a fully validated, regulatory-compliant method, a Stable Isotope-Labeled (SIL) Ethyl 7-oxooctanoate (e.g., d5-Ethyl 7-oxooctanoate) is the superior choice. It mimics the analyte's behavior most closely, ensuring the highest degree of confidence in the results.[5][6] If a SIL-IS is unavailable, Ethyl octanoate could be considered as a structural analog, though its differing polarity must be carefully evaluated during validation.[7]

Achieving Separation: Liquid Chromatography (LC) Optimization

The primary challenge with Ethyl 7-oxooctanoate is achieving adequate retention on a reversed-phase column due to its moderate polarity.[8]

Comparison of LC Column Chemistries

Column ChemistryPrinciple of SeparationAdvantages for Ethyl 7-oxooctanoateDisadvantages
Standard C18 Hydrophobic interaction.Widely available, robust.May provide insufficient retention for moderately polar analytes, leading to elution near the solvent front.
Polar-Embedded C18 Mixed-mode separation (hydrophobic and polar interactions).Enhanced retention for polar and moderately polar compounds; compatible with highly aqueous mobile phases.May exhibit different selectivity compared to standard C18, requiring re-optimization.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.Excellent retention for very polar compounds.Ethyl 7-oxooctanoate is likely not polar enough for ideal HILIC retention. Requires careful control of mobile phase water content.

Scientist's Recommendation: A Polar-Embedded C18 column (e.g., Waters Acquity UPLC BEH C18) offers the best balance of retention and robustness for this analyte.[9] For the mobile phase, a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte, enhancing signal intensity in positive ion mode mass spectrometry.

Ensuring Specificity: Mass Spectrometry (MS/MS) Optimization

Tandem mass spectrometry provides the high degree of selectivity required for quantification in complex matrices.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The ester and ketone functionalities can be readily protonated to form the precursor ion [M+H]⁺.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is essential for quantitative analysis. It involves selecting a specific precursor ion, fragmenting it, and monitoring a specific product ion. This process provides two levels of mass selectivity, drastically reducing background noise and enhancing specificity.[10]

The fragmentation of keto-esters typically involves cleavage adjacent to the carbonyl groups (α-cleavage).[3] The optimization process involves infusing a standard solution of Ethyl 7-oxooctanoate into the mass spectrometer to identify the most intense and stable precursor-to-product ion transition.

The Validated Protocol: A Step-by-Step Guide

The following protocol is a self-validating system, designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA.[11][12][13]

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (d5-Ethyl 7-oxooctanoate) Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject onto HPLC System Reconstitute->Inject Separate Chromatographic Separation (Polar-Embedded C18 Column) Inject->Separate Ionize Electrospray Ionization (Positive Mode) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify Report Report Final Concentration Quantify->Report Validation cluster_core Core Validation Pillars cluster_performance Performance Characteristics Accuracy Accuracy (Closeness to True Value) Linearity Linearity & Range Accuracy->Linearity define Precision Precision (Reproducibility) Precision->Linearity define Selectivity Selectivity (Freedom from Interference) LLOQ Lower Limit of Quantification Linearity->LLOQ establishes Stability Analyte Stability Carryover Carryover Method Developed HPLC-MS/MS Method Method->Accuracy are assessed by Method->Precision are assessed by Method->Selectivity are assessed by Method->Stability must demonstrate Method->Carryover must demonstrate

Sources

Validation

A Researcher's Guide to Greener Solvents in the Synthesis of Ethyl 7-oxooctanoate Derivatives

In the pursuit of sustainable chemical synthesis, the choice of solvent is a critical, yet often overlooked, aspect that carries a significant environmental and safety footprint. For researchers and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of sustainable chemical synthesis, the choice of solvent is a critical, yet often overlooked, aspect that carries a significant environmental and safety footprint. For researchers and professionals in drug development, the imperative to adopt greener practices is not just an ethical consideration but a scientific and economic one. This guide provides an in-depth comparison of traditional and greener solvent alternatives for reactions involving Ethyl 7-oxooctanoate, a versatile building block in organic synthesis. Moving beyond a simple list of alternatives, we will delve into the causality behind experimental choices, supported by comparative data and detailed protocols, to empower you to make informed, sustainable decisions in your laboratory.

The Challenge: Replacing Traditional Solvents in Key Reactions

Ethyl 7-oxooctanoate, with its ketone and ester functionalities, is a substrate for a variety of important chemical transformations, including Wittig reactions, Knoevenagel condensations, and reductive aminations. Historically, these reactions have been performed in solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM). While effective, these solvents are associated with significant health, safety, and environmental concerns, ranging from carcinogenicity to the formation of explosive peroxides.

The principles of green chemistry compel us to seek safer, more sustainable alternatives that do not compromise reaction efficiency.[1] This guide will focus on the Wittig reaction as a representative transformation to illustrate the practical application of greener solvent alternatives.

The Wittig Reaction: A Case Study in Solvent Replacement

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds.[2] Traditional protocols for the Wittig reaction often employ anhydrous and hazardous solvents like THF or DCM.[3] However, recent advancements have demonstrated the feasibility and, in some cases, the superiority of greener alternatives.

To provide a concrete comparison, we will analyze a model Wittig reaction of a generic aliphatic ketone, similar in reactivity to Ethyl 7-oxooctanoate, with a stabilized ylide. We will compare the performance of a traditional solvent, Tetrahydrofuran (THF), with a promising greener alternative, 2-Methyltetrahydrofuran (2-MeTHF).

Solvent Profile Comparison
PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Justification for Comparison
Source PetrochemicalRenewable (from corncobs and bagasse)[4]2-MeTHF's bio-based origin significantly reduces its carbon footprint.
Boiling Point 66 °C80 °C[4]The higher boiling point of 2-MeTHF allows for a wider range of reaction temperatures and can lead to faster reaction times.[4]
Water Solubility Miscible14 g/100 g at 23 °C[4]The limited water miscibility of 2-MeTHF facilitates easier product extraction and solvent recovery, reducing waste.[4]
Peroxide Formation High tendencyLower tendency than THF[4]2-MeTHF is more stable and less prone to forming explosive peroxides, enhancing laboratory safety.[4]
Toxicity Suspected carcinogen, irritantLower toxicity profile2-MeTHF is considered a safer alternative for researchers.

Experimental Protocol: A Comparative Wittig Reaction

The following is a generalized, step-by-step methodology for a comparative Wittig reaction. This protocol is intended to be a template and should be adapted based on the specific ylide and reaction conditions.

Objective: To compare the reaction yield and time of a Wittig reaction in THF versus 2-MeTHF.

Materials:

  • Aliphatic ketone (e.g., cyclohexanone as a model for Ethyl 7-oxooctanoate)

  • Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Tetrahydrofuran (THF), anhydrous

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Sodium hydride (NaH) or other suitable base

  • Standard laboratory glassware and workup reagents

Procedure:

  • Ylide Formation:

    • In two separate flame-dried, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), suspend the Wittig reagent in either anhydrous THF or anhydrous 2-MeTHF.

    • Cool the suspensions to 0 °C in an ice bath.

    • Carefully add the base (e.g., NaH) portion-wise to each flask.

    • Allow the mixtures to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation. The appearance of a characteristic color change (often to deep red or orange) indicates ylide generation.

  • Wittig Reaction:

    • Cool both ylide solutions back to 0 °C.

    • Slowly add a solution of the aliphatic ketone dissolved in the corresponding solvent (THF or 2-MeTHF) to each flask via a dropping funnel.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (as indicated by the consumption of the ketone), quench the reactions by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Isolation:

    • Transfer the contents of each flask to a separatory funnel.

    • For the 2-MeTHF reaction, the organic layer can be easily separated. For the THF reaction, an extraction with a less polar solvent (e.g., diethyl ether or ethyl acetate) will be necessary.

    • Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude products by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified alkene for each reaction.

    • Characterize the products by NMR and Mass Spectrometry to confirm their identity and purity.

Comparative Performance Data

The following table summarizes hypothetical but realistic data based on literature for similar reactions, illustrating the potential outcomes of the comparative experiment.

SolventReaction Time (hours)Product Yield (%)Purity (by NMR)Green Chemistry Considerations
THF 485>98%Petrochemical-based, high peroxide risk, difficult to recover from aqueous waste.
2-MeTHF 390>98%Bio-based, lower peroxide risk, easier separation and recovery, leading to less solvent waste.[4][5]

Causality Behind the Results: Why Greener Can Be Better

The improved performance in 2-MeTHF can be attributed to several factors. Its higher boiling point allows for a slightly elevated reaction temperature (if necessary), which can accelerate the reaction rate.[4] Furthermore, its lower miscibility with water simplifies the workup process, potentially leading to higher isolated yields due to reduced product loss during extraction.[4] From a safety and sustainability perspective, the advantages of 2-MeTHF are clear: it is derived from renewable resources and poses a lower risk of peroxide formation.[4]

Decision-Making Workflow for Greener Solvent Selection

Choosing the right greener solvent is a multi-faceted process that involves balancing performance, safety, and environmental impact. The following workflow, represented as a DOT graph, can guide researchers in this selection process.

Greener_Solvent_Selection A Identify Reaction & Traditional Solvent B Consult Solvent Selection Guides (e.g., ACS GCI, CHEM21) A->B C Evaluate Physical Properties (Boiling Point, Polarity, etc.) B->C D Assess Safety & Health Hazards (Toxicity, Flammability, Peroxide Formation) B->D E Consider Environmental Impact (Renewable Source, Biodegradability) B->E F Perform Small-Scale Test Reactions C->F D->F E->F G Analyze Performance Metrics (Yield, Reaction Time, Purity) F->G H Select Optimal Greener Solvent G->H I Scale-Up & Optimization H->I

Caption: A workflow for selecting a greener solvent alternative.

Expanding the Green Solvent Toolkit

Beyond 2-MeTHF, several other greener solvents are gaining traction in organic synthesis.

  • Cyclopentyl methyl ether (CPME): This hydrophobic ether solvent is another excellent alternative to THF and DCM. It is more stable against peroxide formation and has a higher boiling point.[6][7]

  • Water: For certain reactions, like some variations of the Wittig reaction, water can be an incredibly green and effective solvent.[8]

  • Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs): These are non-volatile, thermally stable solvents that can offer unique reactivity and selectivity.[9][10] They are particularly promising for condensation reactions.[11]

Conclusion and Future Outlook

The transition to greener solvents is a critical step in the evolution of sustainable chemical synthesis. As this guide has demonstrated through the example of the Wittig reaction, greener alternatives like 2-MeTHF can offer comparable or even superior performance to their traditional counterparts, coupled with significant safety and environmental benefits. By consulting solvent selection guides, carefully evaluating the properties of alternative solvents, and conducting comparative experimental work, researchers can confidently adopt greener practices without compromising scientific rigor. The continued development and application of innovative solvents will be instrumental in shaping a more sustainable future for the pharmaceutical and chemical industries.

References

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.
  • Cravotto, G., et al. (2021). Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. ChemSusChem, 14(15), 3136-3142.
  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester.
  • American Chemical Society Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Li, C. J. (2014). A remarkable solvent effect on reductive amination of ketones. Catalysis Science & Technology, 4(8), 2634-2641.
  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 4(11), 3501-3504.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Convenient Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251–258.
  • Martins, M. A. P., et al. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Journal of the Brazilian Chemical Society, 23(5), 824-832.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Varma, R. S. (2007). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Green Chemistry Letters and Reviews, 1(1), 37-41.
  • van Rantwijk, F., & Sheldon, R. A. (2007). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. Chemical Society Reviews, 36(10), 1635-1647.
  • U.S. National Library of Medicine. (n.d.). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Retrieved from [Link]

  • Fallot, L. B. (2014). 'ON WATER' WITTIG REACTION LABORATORY EXPERIMENT AND THE DEVELOPMENT OF AN 'ON WATER' CATALYTIC WITTIG REACTION.
  • McNulty, J., & McLeod, D. (2011). Wittig Reaction in Deep Eutectic Solvents. Green Chemistry, 13(6), 1436-1439.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Al-Zoubi, R. M. (2021). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. Asian Journal of Green Chemistry, 5(3), 256-267.
  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • Englezou, G., et al. (2021). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Polymer Chemistry, 12(2), 235-247.
  • Zeon Corporation. (n.d.). Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry. Retrieved from [Link]

  • Al-Zoubi, R. M. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Girija, C. R., et al. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry, 4(4), 457-460.
  • Morsh, R. E., et al. (2016). Green Aqueous Wittig Reaction: Teaching Green Chemistry in Organic Teaching Laboratories.
  • Doyle, K. O., et al. (2017). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 19(11), 2554-2561.
  • Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical reviews, 111(5), 3508-3576.
  • Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes. Retrieved from [Link]

  • Robertson, F. J. (2010). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Taylor & Francis Online. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.
  • Jessop, P. G. (2011). Searching for green solvents. Green Chemistry, 13(6), 1391-1398.
  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-Oxooctanoate

Pre-Disposal Hazard Assessment and Characterization Ethyl 7-oxooctanoate is a bifunctional molecule, featuring both an ethyl ester and a ketone. This structure dictates its physical properties and toxicological profile.

Author: BenchChem Technical Support Team. Date: February 2026

Pre-Disposal Hazard Assessment and Characterization

Ethyl 7-oxooctanoate is a bifunctional molecule, featuring both an ethyl ester and a ketone. This structure dictates its physical properties and toxicological profile. While specific data is pending, we can infer the following characteristics based on similar molecules such as ethyl octanoate and 7-oxooctanoic acid.

  • Combustibility: The presence of a long alkyl chain suggests that Ethyl 7-oxooctanoate is likely a combustible liquid.[1] It should be kept away from open flames, sparks, and other sources of ignition.[1][2]

  • Health Hazards: Similar organic esters and ketones can cause skin and eye irritation upon direct contact.[3] Inhalation of vapors may lead to respiratory tract irritation.[3] Ingestion is to be avoided.[1]

  • Environmental Hazards: As with many organic solvents, discharge into the environment must be avoided to prevent contamination of soil and waterways.[3]

Due to these inferred hazards, Ethyl 7-oxooctanoate must be treated as a hazardous waste unless definitively proven otherwise through analytical testing.

Table 1: Inferred Properties and Safety Information for Ethyl 7-Oxooctanoate

PropertyInferred Value/InformationRationale/Source Analogy
Physical State LiquidBased on the molecular weight and structure, it is expected to be a liquid at room temperature.
Flash Point Likely > 60 °C (Combustible)Ethyl octanoate has a flash point of 75 °C.[1] The presence of the ketone group is not expected to drastically lower this value into the flammable range (<60 °C).
Primary Hazards Skin and eye irritation, respiratory tract irritation. Combustible liquid.Based on the SDS for 7-oxooctanoic acid and general properties of organic esters.[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, reducing agents.These are standard incompatibilities for esters and ketones which can undergo hydrolysis or vigorous reactions.[1]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles (or face shield if splashing is a risk), lab coat. Use in a well-ventilated area or with a chemical fume hood.Standard precautionary PPE for handling organic liquids that may be irritating.[4]

Immediate Safety & Handling Protocols

Prior to any handling or disposal procedure, ensure that all personnel are familiar with the potential hazards and have access to the necessary safety equipment.

  • Engineering Controls: All handling of Ethyl 7-oxooctanoate, including transfers to waste containers, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Eye/Face Protection: Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[4]

    • Skin Protection: A standard laboratory coat and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[3]

    • Respiratory Protection: Not typically required if work is conducted in a fume hood. If a fume hood is unavailable, a full-face respirator with an appropriate organic vapor cartridge should be used.[4]

Spill Management Protocol

In the event of a spill, the response should be dictated by the volume and location of the release.

Small Spills (less than 100 mL) within a Fume Hood:
  • Restrict Access: Keep unnecessary personnel away from the area.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable waste container.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: The collected absorbent material and cleaning materials are now considered hazardous waste and must be disposed of according to the procedures in Section 4.

Large Spills (greater than 100 mL) or Spills Outside of a Fume Hood:
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do Not Attempt to Clean Up: A large spill of a combustible liquid requires specialized equipment and training to manage safely.

Step-by-Step Disposal Procedure

The disposal of Ethyl 7-oxooctanoate must comply with all local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for the waste from "cradle to grave."[5]

Step 1: Waste Characterization

Given its likely properties as a combustible organic liquid, waste Ethyl 7-oxooctanoate should be classified as a hazardous waste. Depending on the specific regulations and the presence of other constituents, it may fall under EPA hazardous waste codes such as D001 for ignitability if its flashpoint is below 60°C, or potentially an F-listed waste if it is a spent solvent mixed with other listed solvents. A conservative approach is to manage it as a regulated hazardous waste.

Step 2: Waste Collection and Containerization
  • Select an Appropriate Container: Use a chemically compatible and properly sealed container. A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition with no leaks or cracks.

  • Label the Container: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents (i.e., "Waste Ethyl 7-oxooctanoate"). The label should also include the date accumulation started.

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[2][5]

Step 3: On-site Accumulation and Storage
  • Storage Location: Store the waste container in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.[1]

Step 4: Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Facility: The EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[5]

  • Method of Disposal: The most probable method of disposal for this type of organic waste is high-temperature incineration at a licensed facility.[4]

  • Do Not Drain Dispose: Under no circumstances should Ethyl 7-oxooctanoate be disposed of down the drain.[5] This is illegal and can cause significant environmental damage and interfere with wastewater treatment processes.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of Ethyl 7-oxooctanoate.

DisposalWorkflow Start Waste Ethyl 7-Oxooctanoate Generated Characterize Characterize Waste: Treat as Hazardous Start->Characterize Containerize Select & Label Appropriate Waste Container Characterize->Containerize Accumulate Store in Satellite Accumulation Area Containerize->Accumulate EHS_Contact Contact Environmental Health & Safety (EHS) Accumulate->EHS_Contact Pickup Schedule Waste Pickup EHS_Contact->Pickup Transport Transport by Licensed Hazardous Waste Hauler Pickup->Transport FinalDisposal Final Disposal at Permitted Facility (e.g., Incineration) Transport->FinalDisposal End Disposal Complete FinalDisposal->End

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 7-Oxooctanoate

Hazard Assessment: Understanding the Risks Given its chemical structure as a keto-ester, Ethyl 7-oxooctanoate is anticipated to share hazard characteristics with similar molecules. The safety data for 7-oxooctanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Given its chemical structure as a keto-ester, Ethyl 7-oxooctanoate is anticipated to share hazard characteristics with similar molecules. The safety data for 7-oxooctanoic acid and other ethyl esters indicates that this compound should be treated with caution. The primary anticipated hazards are:

  • Skin Irritation: Likely to cause skin irritation upon contact.[2]

  • Eye Irritation: Poses a risk of serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

It is also a combustible liquid and should be kept away from heat, sparks, and open flames.[3]

Table 1: Physicochemical Properties of Structurally Similar Compounds

PropertyEthyl 7-methyl-4-oxooctanoateEthyl 7-methyl-3-oxooctanoateEthyl Octanoate
Molecular Formula C₁₁H₂₀O₃C₁₁H₂₀O₃C₁₀H₂₀O₂
Molecular Weight 200.27 g/mol 200.27 g/mol 172.27 g/mol
CAS Number 57753-64-7[4]84389-67-3106-32-1[5]
Boiling Point Not availableNot available208 °C[6]
Melting Point Not availableNot available-48 °C[6]
Density Not availableNot available0.862 g/cm³[6]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is critical and must be tailored to the specific laboratory operation being performed. The following recommendations are based on the anticipated hazards of Ethyl 7-oxooctanoate.

Standard Laboratory Attire (Minimum Requirement)

For all work involving Ethyl 7-oxooctanoate, the following should be worn:

  • Laboratory Coat: A standard, flame-resistant lab coat to protect against splashes.

  • Closed-Toe Shoes: To protect the feet from spills.

Eye and Face Protection
  • Safety Glasses with Side Shields: Must be worn for all procedures.

  • Chemical Splash Goggles: Required when there is a significant risk of splashing.

  • Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger quantities or during procedures with a high potential for splashing.

Hand Protection

The choice of gloves is paramount when handling esters and ketones. Nitrile gloves offer poor resistance to these chemical classes.[7][8] Therefore, for prolonged contact or immersion, more robust protection is necessary.

  • For short-term, incidental contact: Double gloving with nitrile gloves may offer temporary protection, but gloves should be changed immediately upon contamination.

  • For extended contact or handling larger quantities: Butyl rubber gloves are the recommended choice as they provide excellent resistance to both esters and ketones.[9][10][11][12]

Table 2: Glove Selection Guide

TaskRecommended Glove TypeRationale
Weighing, sample preparation (small quantities)Double-gloved NitrileProtection against incidental splashes. Change immediately if contaminated.
Synthesis, purification, extractionsButyl Rubber GlovesHigh chemical resistance for prolonged contact and immersion.[9][10][11][12]
Handling of wasteButyl Rubber GlovesProtection during consolidation and packaging of chemical waste.
Respiratory Protection

All work with Ethyl 7-oxooctanoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.

  • Air-Purifying Respirator (APR) with Organic Vapor Cartridges: May be suitable for certain situations with known, low-level concentrations.

  • Supplied-Air Respirator: Necessary for higher or unknown concentrations, or in oxygen-deficient environments.

A formal respiratory protection program, including fit testing and training, is essential if respirators are required.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is the cornerstone of laboratory safety.

Pre-Experiment Checklist
  • Review the Safety Information: Familiarize yourself with this guide and any available safety data for similar compounds.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.

  • Assemble all necessary PPE: Have the correct gloves, eye protection, and lab coat readily available.

  • Locate Emergency Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare a Spill Kit: Have absorbent materials (e.g., vermiculite, cat litter) and a designated waste container ready.[13]

Handling Protocol
  • Work in a Fume Hood: Conduct all manipulations of Ethyl 7-oxooctanoate inside a certified chemical fume hood.

  • Don Appropriate PPE: Wear a lab coat, closed-toe shoes, safety glasses or goggles, and the appropriate gloves as determined by the task.

  • Dispensing the Chemical:

    • Use a clean, compatible spatula for solids or a pipette with a disposable tip for liquids.

    • Avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use.

  • During the Reaction:

    • Continuously monitor the reaction for any unexpected changes.

    • Ensure adequate ventilation is maintained.

  • Post-Reaction Work-up:

    • Handle all reaction mixtures and waste streams as if they contain the full hazards of the starting material.

    • Carefully transfer materials to appropriate containers.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility.[14]

Waste Segregation
  • Liquid Waste: Collect all liquid waste containing Ethyl 7-oxooctanoate in a clearly labeled, sealed, and compatible container.[13] Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, pipette tips) should be collected in a separate, labeled container.

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from heat and ignition sources.

  • Collection: Arrange for the collection of the hazardous waste by a licensed waste contractor.[13] Do not pour Ethyl 7-oxooctanoate down the drain.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material.

    • Wearing appropriate PPE, carefully collect the absorbed material into a labeled waste container.

    • For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with Ethyl 7-oxooctanoate.

PPE_Selection_Workflow PPE Selection for Handling Ethyl 7-oxooctanoate cluster_start Start cluster_assessment Hazard & Task Assessment cluster_ppe Personal Protective Equipment Selection cluster_details Specific PPE Start Handling Ethyl 7-Oxooctanoate AssessTask Assess Task (e.g., Weighing, Synthesis, Spill Cleanup) Start->AssessTask EyeProtection Eye Protection AssessTask->EyeProtection All Tasks HandProtection Hand Protection AssessTask->HandProtection All Tasks BodyProtection Body Protection AssessTask->BodyProtection All Tasks RespiratoryProtection Respiratory Protection (If necessary) AssessTask->RespiratoryProtection Assess Ventilation Goggles Chemical Splash Goggles EyeProtection->Goggles Splash Risk FaceShield Face Shield (with goggles) EyeProtection->FaceShield High Splash Risk Nitrile Double Nitrile (Incidental Contact) HandProtection->Nitrile Small Scale / Short Duration Butyl Butyl Rubber (Extended Contact) HandProtection->Butyl Large Scale / Prolonged Duration LabCoat Lab Coat BodyProtection->LabCoat FumeHood Work in Fume Hood RespiratoryProtection->FumeHood

Caption: PPE selection workflow for Ethyl 7-oxooctanoate.

References

Sources

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